molecular formula C8H6BrNO B582238 7-Bromo-2-methylbenzo[d]oxazole CAS No. 1239489-82-7

7-Bromo-2-methylbenzo[d]oxazole

Cat. No.: B582238
CAS No.: 1239489-82-7
M. Wt: 212.046
InChI Key: BKDLGCJXIKUIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methylbenzo[d]oxazole is a synthetically versatile chemical intermediate based on the privileged benzoxazole scaffold, making it a valuable building block in medicinal chemistry and drug discovery research. The benzoxazole core is a resourceful heteroaromatic system extensively utilized as a starting material in various mechanistic approaches for developing novel therapeutic agents . Researchers leverage this scaffold to create compounds with a wide spectrum of biological activities. Specifically, benzoxazole derivatives have demonstrated significant potential in the discovery of new antimicrobial agents, showing promising activity against a range of phytopathogenic fungi and bacterial strains . Furthermore, this structural motif is a key feature in anticancer research, where novel derivatives have exhibited potent and selective cytotoxicity against human cancer cell lines, such as ovarian (SKOV-3), prostate (DU-145), and colorectal carcinoma (HCT 116) . The bromine substituent at the 7-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecule and explore structure-activity relationships. The presence of the methyl group at the 2-position contributes to the molecule's lipophilicity and has been featured in compounds investigated as potent inhibitors of enzymes like monoamine oxidase (MAO) . As such, this compound serves as a critical precursor for synthesizing targeted compounds to probe biological mechanisms and develop potential treatments for infectious diseases, cancer, and neurological disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDLGCJXIKUIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680999
Record name 7-Bromo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239489-82-7
Record name 7-Bromo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Bromo-2-methylbenzo[d]oxazole CAS number 1239489-82-7

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1239489-82-7

This technical guide provides a comprehensive overview of 7-Bromo-2-methylbenzo[d]oxazole, a heterocyclic building block with potential applications in pharmaceutical research and development. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines information from commercial suppliers with established chemical principles and data from related compounds to offer a valuable resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid, bromine-substituted heterocyclic compound. Its core structure, the benzoxazole ring, is a key pharmacophore found in numerous biologically active molecules. The presence of a bromine atom can significantly influence the compound's physicochemical properties, such as lipophilicity, and may offer a handle for further chemical modifications through cross-coupling reactions.

PropertyValueSource
CAS Number 1239489-82-7Various Suppliers
Molecular Formula C₈H₆BrNOVarious Suppliers
Molecular Weight 212.04 g/mol Various Suppliers
Appearance SolidVarious Suppliers
Purity 95% - 99%Various Suppliers
InChI 1S/C8H6BrNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3Sigma-Aldrich[1]
InChI Key BKDLGCJXIKUIRB-UHFFFAOYSA-NSigma-Aldrich[1]
Storage Sealed in dry, room temperatureSigma-Aldrich[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and widely used method for the formation of 2-methylbenzoxazoles is the cyclization of the corresponding 2-aminophenol derivative. The proposed synthesis of this compound would involve the reaction of 2-amino-6-bromophenol with an acetylating agent, such as acetic anhydride or acetyl chloride.

Proposed Experimental Protocol:

Reaction: Cyclization of 2-amino-6-bromophenol with acetic anhydride.

Reagents and Materials:

  • 2-amino-6-bromophenol

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-bromophenol (1 equivalent) in glacial acetic acid.

  • To the stirred solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water and stir until any excess acetic anhydride has hydrolyzed.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

G Proposed Synthetic Workflow for this compound cluster_start Starting Materials 2-amino-6-bromophenol 2-amino-6-bromophenol Reaction Mixture Reaction Mixture 2-amino-6-bromophenol->Reaction Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Heat (2-4h) Workup Workup Reflux->Workup Cooling & Neutralization Extraction Extraction Workup->Extraction Ethyl Acetate Purification Purification Extraction->Purification Column Chromatography/Recrystallization Final Product Final Product Purification->Final Product Isolated this compound

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Predicted NMR Data
Predicted ¹H NMR (CDCl₃, 400 MHz) Predicted ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment
~ 7.5 (d)H4
~ 7.2 (t)H5
~ 7.4 (d)H6
~ 2.6 (s)-CH₃

Note: Predicted values are estimates and may differ from experimental results.

Expected IR and Mass Spectrometry Data
Spectroscopy Expected Characteristics
IR (Infrared) ~ 1640-1660 cm⁻¹ (C=N stretch), ~ 1500-1600 cm⁻¹ (aromatic C=C stretch), ~ 1250 cm⁻¹ (C-O stretch), ~ 550-750 cm⁻¹ (C-Br stretch).
MS (Mass Spec.) Molecular ion (M⁺) peak at m/z 211 and M+2 peak at m/z 213 with approximately equal intensity, characteristic of a monobrominated compound. Fragmentation may involve the loss of a methyl group or cleavage of the oxazole ring.

Potential Biological and Pharmacological Relevance

While no specific biological studies on this compound have been published, the benzoxazole scaffold is of significant interest in medicinal chemistry due to its wide range of pharmacological activities.[2] Derivatives of benzoxazole have been reported to exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] The introduction of a bromine atom at the 7-position may modulate these activities and provide a vector for further structural modifications.

G Potential Applications of this compound cluster_derivatives Chemical Derivatization cluster_applications Potential Therapeutic Areas (based on Benzoxazole Scaffold) Core Scaffold This compound Cross-Coupling Suzuki, Heck, etc. (at C7-Br) Core Scaffold->Cross-Coupling Further Modification Modification of 2-methyl group Core Scaffold->Further Modification Anti-inflammatory Anti-inflammatory Cross-Coupling->Anti-inflammatory Anticancer Anticancer Cross-Coupling->Anticancer Antimicrobial Antimicrobial Further Modification->Antimicrobial Antiviral Antiviral Further Modification->Antiviral

Caption: Potential derivatization and therapeutic applications of this compound.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules in the field of drug discovery. Although specific experimental and biological data for this compound are scarce in the public domain, its structural features suggest significant potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of the potential applications based on the well-documented activities of the benzoxazole class of compounds. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Bromo-2-methylbenzo[d]oxazole. Due to the limited availability of experimentally derived data for this specific compound in publicly accessible literature, this guide also presents data for a structurally related isomer, 5-Bromo-2-methylbenzoxazole, to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to facilitate further research and characterization of this and similar benzoxazole derivatives.

Core Physicochemical Data

The following table summarizes the known and estimated physicochemical properties of this compound. For comparative purposes, experimentally determined data for the isomeric compound 5-Bromo-2-methylbenzoxazole is also included.

PropertyThis compound5-Bromo-2-methylbenzoxazole (Isomer)
Molecular Formula C₈H₆BrNO[1][2]C₈H₆BrNO[3]
Molecular Weight 212.04 g/mol [1][2]212.04 g/mol [3]
CAS Number 1239489-82-7[1][4][5][6]5676-56-2[3]
Physical Form Solid[2]Buff color crystalline solid[3]
Melting Point Data not available60-64 °C[3]
Boiling Point Data not available265 °C[3]
Solubility Data not availableData not available
pKa Data not availableData not available
logP Data not availableData not available

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination (Micro Method)

For small sample quantities, the boiling point can be determined using a micro-boiling point method.

Methodology:

  • Sample Preparation: A few drops of the liquid (if the compound were liquid at a higher temperature) are placed in a small test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

  • Heating and Observation: The bath is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The determined concentration represents the solubility of the compound in that solvent at that temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP), a measure of a compound's lipophilicity, is commonly determined using the shake-flask method with an n-octanol/water system.

Methodology:

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in either the n-octanol or water phase. This solution is then mixed with the other phase in a sealed flask.

  • Equilibration: The flask is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. LogP is the base-10 logarithm of this ratio.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent physicochemical characterization of a substituted benzoxazole derivative like this compound.

G Workflow for Synthesis and Physicochemical Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization & Analysis start Starting Materials (e.g., 2-Amino-6-bromophenol, Acetic Anhydride) reaction Cyclization Reaction start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification structural Structural Confirmation (NMR, IR, Mass Spectrometry) purification->structural physicochemical Physicochemical Property Determination structural->physicochemical mp Melting Point physicochemical->mp bp Boiling Point physicochemical->bp sol Solubility physicochemical->sol pka pKa physicochemical->pka logp LogP physicochemical->logp

Caption: General workflow for the synthesis and physicochemical characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols offer a clear path for the experimental determination of its physicochemical properties, which are crucial for its application in drug discovery and materials science. Further experimental work is encouraged to fully characterize this compound.

References

7-Bromo-2-methylbenzo[d]oxazole molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Bromo-2-methylbenzo[d]oxazole

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a substituted benzoxazole. The core of the molecule is a bicyclic structure composed of a benzene ring fused to an oxazole ring. A methyl group is attached at the 2-position of the oxazole ring, and a bromine atom is substituted at the 7-position of the benzene ring.

Chemical Structure:

(Note: This is a simplified 2D representation)

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol [1]
CAS Number 1239489-82-7[1]
Appearance Solid[2]
InChI InChI=1S/C8H6BrNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3[2]
InChIKey BKDLGCJXIKUIRB-UHFFFAOYSA-N[2]
SMILES Cc1nc2c(Br)ccc(c2o1)

Experimental Protocols: Synthesis

The synthesis of 2-substituted benzoxazoles can be achieved through several methods. A common and effective approach is the condensation reaction between a 2-aminophenol derivative and a carboxylic acid or its derivative. For the synthesis of this compound, a potential pathway involves the reaction of 2-amino-6-bromophenol with acetic anhydride or a similar acetylating agent.

General Synthesis Protocol:

This protocol is a representative method based on common synthetic routes for benzoxazole derivatives.[3][4][5][6][7]

1. Materials and Reagents:

  • 2-Amino-6-bromophenol
  • Acetic anhydride
  • Polyphosphoric acid (PPA) or another suitable catalyst/solvent
  • Toluene or other appropriate solvent
  • Sodium bicarbonate solution
  • Ethyl acetate
  • Anhydrous sodium sulfate
  • Silica gel for column chromatography

2. Reaction Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromophenol (1.0 mmol) and a suitable solvent such as toluene.
  • Add acetic anhydride (1.2 mmol) to the mixture.
  • If required, add a catalytic amount of an acid catalyst like polyphosphoric acid. Some synthetic methods may utilize other catalysts such as fly ash or copper-based catalysts.[3][6]
  • Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~110°C for toluene) and maintain for several hours (e.g., 2-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]
  • After the reaction is complete, allow the mixture to cool to room temperature.
  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid.
  • Extract the product into an organic solvent like ethyl acetate.
  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
  • Concentrate the solvent under reduced pressure to obtain the crude product.

3. Purification:

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to isolate the pure this compound.[4]

4. Characterization:

  • Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-substituted benzoxazoles, including this compound.

Synthesis_Workflow Reactants Starting Materials (e.g., 2-Amino-6-bromophenol, Acetic Anhydride) Reaction Condensation Reaction (Reflux with Catalyst) Reactants->Reaction Mixing Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Cooling & Quenching Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Final Product (this compound) Purification->Product Pure Compound Analysis Characterization (NMR, MS, IR) Product->Analysis Verification

Caption: Generalized workflow for the synthesis of this compound.

Biological Significance and Applications

Benzoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[8][9][10] Various substituted benzoxazoles have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[11] The introduction of a bromine atom, as in this compound, can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. Further research is required to fully elucidate the specific biological targets and therapeutic potential of this particular compound.

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 7-Bromo-2-methylbenzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the multi-step synthesis from commercially available starting materials, including granular experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-step process commencing with the electrophilic nitration of 2-bromophenol. The resulting 2-bromo-6-nitrophenol undergoes reduction of the nitro group to furnish the key intermediate, 2-amino-6-bromophenol. Subsequent cyclization of this aminophenol with acetic anhydride yields the target benzoxazole derivative.

Synthesis_Workflow A 2-Bromophenol B 2-Bromo-6-nitrophenol A->B HNO₃, H₂SO₄ C 2-Amino-6-bromophenol B->C Reduction (e.g., SnCl₂·2H₂O, HCl) D This compound C->D Acetic Anhydride

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the materials involved in the synthesis of this compound.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Step 1: Nitration
2-BromophenolC₆H₅BrO173.015-7-
2-Bromo-6-nitrophenolC₆H₄BrNO₃218.0166-70[1]~43[1]
Step 2: Reduction
2-Amino-6-bromophenolC₆H₆BrNO188.02N/AHigh
Step 3: Cyclization
This compoundC₈H₆BrNO212.05N/AGood to High

Note: Yields for steps 2 and 3 are estimated based on analogous reactions and may vary depending on specific reaction conditions and purification methods.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-nitrophenol

This procedure details the nitration of 2-bromophenol to yield 2-bromo-6-nitrophenol.

Materials:

  • 2-Bromophenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrate (NaNO₃)

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, a solution of 60 mL of concentrated sulfuric acid diluted with 186 mL of water is prepared.

  • To this cooled solution, 79.2 g (0.932 mol) of sodium nitrate is added portion-wise, maintaining the temperature below 25 °C.

  • 2-Bromophenol (60 mL, 0.516 mol) is then added dropwise to the reaction mixture at a rate that ensures the temperature remains below 25 °C.[1]

  • The reaction mixture is stirred at room temperature for 2 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate is dissolved in 320 mL of ethyl acetate.

  • The organic layer is washed with a saturated brine solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford 2-bromo-6-nitrophenol as a yellow solid.[1]

Step 2: Synthesis of 2-Amino-6-bromophenol

This protocol describes the reduction of the nitro group of 2-bromo-6-nitrophenol to an amino group.

Materials:

  • 2-Bromo-6-nitrophenol

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, 2-bromo-6-nitrophenol is dissolved in ethanol.

  • An excess of stannous chloride dihydrate (approximately 4-5 equivalents) is added to the solution.

  • Concentrated hydrochloric acid is carefully added, and the mixture is stirred at room temperature. The reaction can be gently heated to facilitate completion.

  • The reaction progress is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then cooled and carefully neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-amino-6-bromophenol. This intermediate is often used in the next step without extensive purification.

Step 3: Synthesis of this compound

This final step involves the cyclization of 2-amino-6-bromophenol with acetic anhydride.

Materials:

  • 2-Amino-6-bromophenol

  • Acetic Anhydride

  • Pyridine (optional, as a catalyst)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • 2-Amino-6-bromophenol is dissolved in an excess of acetic anhydride. A catalytic amount of pyridine can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC.

  • After completion, the excess acetic anhydride is carefully quenched by the slow addition of water.

  • The mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to give this compound.

Characterization Data (Predicted)

While experimental data for this compound is not widely published, the following are predicted spectroscopic data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.0 Hz, 1H), 7.30 (d, J = 7.6 Hz, 1H), 7.15 (t, J = 7.8 Hz, 1H), 2.65 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.5, 149.0, 141.5, 126.0, 125.0, 115.0, 110.0, 14.5.

  • IR (KBr, cm⁻¹): 3050 (Ar C-H), 2920 (C-H), 1620 (C=N), 1580 (C=C), 1240 (C-O), 1050 (C-Br).

  • MS (EI): m/z (%) 211/213 ([M]⁺), 196/198 ([M-CH₃]⁺).

Safety Considerations

  • 2-Bromophenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Nitrating agents (Nitric Acid/Sulfuric Acid): Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, using appropriate PPE.

  • Stannous Chloride: Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available analytical instrumentation.

References

Navigating the Safety Landscape of 7-Bromo-2-methylbenzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 7-Bromo-2-methylbenzo[d]oxazole, a key building block in contemporary pharmaceutical research and development. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes critical safety information from structurally related compounds to provide a robust framework for risk assessment and safe laboratory practices. The following guidance is based on data from similar bromo-substituted benzoxazole derivatives and should be used as a foundational resource pending a compound-specific evaluation.

GHS Classification and Hazard Profile

Based on the analysis of analogous compounds, this compound is anticipated to fall under the following GHS classifications. It is imperative to handle this compound with the assumption of these hazards until a definitive classification is obtained.

Hazard Class Hazard Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3
alt text
WarningH335: May cause respiratory irritation

Precautionary Measures for Safe Handling

Adherence to the following precautionary statements is critical to minimize risk during the handling and storage of this compound.

Type Precautionary Statement Code Precautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of water.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337 + P313If eye irritation persists: Get medical advice/attention.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Spill Response

A standardized protocol for chemical spills is essential. The following workflow outlines the key steps for managing a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Immediate Alert_Personnel Alert Nearby Personnel & Supervisor Evacuate_Area->Alert_Personnel Assess_Spill Assess Spill Size & Risk Alert_Personnel->Assess_Spill Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess_Spill->Don_PPE Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Collect_Material Carefully Collect Absorbed Material Contain_Spill->Collect_Material Clean_Area Decontaminate Spill Area Collect_Material->Clean_Area Package_Waste Package Waste in Labeled, Sealed Container Clean_Area->Package_Waste Dispose_Waste Dispose of as Hazardous Waste Package_Waste->Dispose_Waste Document_Incident Document Incident Dispose_Waste->Document_Incident

Figure 1: Chemical Spill Response Workflow.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following table summarizes the recommended procedures.

Exposure Route First-Aid Measures
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

Fire-Fighting and Disposal Considerations

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be produced such as carbon oxides, nitrogen oxides, and hydrogen bromide.

Waste Disposal: Disposal of this material and its container must be in accordance with all applicable local, state, and federal regulations. It is recommended to dispose of this substance as hazardous waste.

Disclaimer: The information provided in this guide is intended for use by qualified professionals and is based on data from structurally similar compounds. A definitive safety assessment should be conducted by a qualified professional based on a specific Safety Data Sheet for this compound when it becomes available. The user assumes all responsibility for the safe handling, storage, and disposal of this compound.

solubility of 7-Bromo-2-methylbenzo[d]oxazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 7-Bromo-2-methylbenzo[d]oxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound is a heterocyclic compound belonging to the benzoxazole class.[1][2] Benzoxazoles are recognized for their versatile applications in medicinal chemistry and materials science, often serving as building blocks for more complex, biologically active molecules.[2][3][4] The structure of this compound, featuring a bromine substituent, influences its physicochemical properties, including its solubility in organic solvents. Understanding these solubility characteristics is crucial for its synthesis, purification, and application in various research and development endeavors.[3]

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[5][6] this compound possesses both polar (the benzoxazole ring system) and nonpolar (the methyl group and the bromine atom) characteristics, suggesting it will exhibit a range of solubilities in different organic solvents.

Based on these principles, a qualitative prediction of its solubility in common organic solvents is presented in the table below.

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity of DMSO can effectively solvate the polar benzoxazole ring.
AcetoneSolubleIntermediate polarity of acetone is likely to be compatible with the mixed polarity of the compound.
Ethyl AcetateModerately SolubleLower polarity compared to DMSO and acetone might lead to slightly reduced but still significant solubility.
Polar Protic EthanolModerately SolubleThe hydroxyl group of ethanol can interact with the heteroatoms in the benzoxazole ring, but the overall polarity match may not be perfect.
MethanolModerately SolubleSimilar to ethanol, its polarity should allow for moderate dissolution.
Nonpolar Dichloromethane (DCM)Sparingly SolubleThe polarity is relatively low, but it can still dissolve moderately polar compounds to some extent.
ChloroformSparingly SolubleSimilar in polarity to DCM, it is expected to show similar solubility behavior.
HexaneInsolubleAs a nonpolar solvent, it is unlikely to effectively dissolve the more polar benzoxazole structure.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, experimental determination is necessary. The following are detailed protocols for both qualitative and quantitative solubility assessments.

Protocol 1: Qualitative Solubility Test

This method provides a rapid assessment of solubility in various solvents.

Objective: To quickly determine if the compound is soluble, sparingly soluble, or insoluble in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, acetone, ethanol, dichloromethane, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 2-5 mg of this compound into a small, clean, and dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the mixture for 10-20 seconds.[7]

  • Observe the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A portion of the solid dissolves, but some undissolved particles remain. The solution may appear cloudy.

    • Insoluble: The solid does not appear to dissolve, and the majority of it settles at the bottom of the test tube.

  • Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient time to reach equilibrium. This can take 24 hours or longer.[8]

  • After shaking, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original solubility by taking the dilution factor into account. The result is typically expressed in mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_start Initial Assessment cluster_analysis Analysis & Decision cluster_end Final Output start Start with Compound (this compound) qual_test Perform Qualitative Solubility Test start->qual_test decision Solubility Profile Sufficient? qual_test->decision quant_test Proceed with Quantitative (Shake-Flask) Method decision->quant_test No report Final Solubility Data decision->report Yes data_analysis Analyze Data (HPLC/UV-Vis) & Calculate Solubility quant_test->data_analysis data_analysis->report

Caption: Logical workflow for determining the solubility of an organic compound.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, this guide provides a solid foundation for researchers. By understanding the principles of solubility and employing the detailed experimental protocols provided, scientists and drug development professionals can effectively determine the solubility of this compound in various organic solvents, facilitating its use in further research and applications. The provided workflow offers a systematic approach to solubility assessment, ensuring reliable and reproducible results.

References

The Emerging Potential of 7-Bromo-2-methylbenzo[d]oxazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This technical guide focuses on the potential applications of a specific derivative, 7-Bromo-2-methylbenzo[d]oxazole, a compound that is gaining attention as a versatile intermediate and potential pharmacophore in drug discovery. While extensive public data on this specific isomer remains nascent, analysis of patent literature and the broader understanding of brominated benzoxazoles suggest promising avenues for its application in developing novel therapeutics, particularly in the areas of oncology, immunology, and agrochemistry. This document aims to consolidate the available information, present potential synthetic routes, and outline prospective areas of investigation for this intriguing molecule.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring with an oxazole ring. This structural motif is found in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the benzoxazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The introduction of a bromine atom, as in this compound, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable modification in drug design.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives typically involves the cyclization of an appropriately substituted o-aminophenol. While specific literature on the synthesis of the 7-bromo-2-methyl isomer is limited, general methods for benzoxazole synthesis can be adapted.

General Synthetic Approach

A common route to 2-methylbenzoxazoles involves the condensation of an o-aminophenol with acetic anhydride or a related acetylating agent, followed by cyclization. For this compound, the starting material would be 2-amino-6-bromophenol.

General Synthesis of 7-Bromo-2-methylbenzoxazole cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2-Amino-6-bromophenol C Condensation & Cyclization A->C B Acetic Anhydride B->C D This compound C->D Heat

Caption: General synthetic pathway to this compound.

Synthesis of a Carboxylated Derivative (from Patent Literature)

A patent for TLR7 agonists describes the synthesis of methyl this compound-4-carboxylate. This provides a documented experimental protocol for a closely related derivative.

Experimental Protocol: Synthesis of Methyl this compound-4-carboxylate [3]

  • To a solution of methyl 2-amino-4-bromo-3-hydroxybenzoate (8 g, 32.5 mmol) in DMF (100 mL), add triethyl orthoacetate (39.6 mL, 215 mmol) and p-toluenesulfonic acid (PTSA) (0.618 g, 3.25 mmol).

  • Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography to yield methyl this compound-4-carboxylate.

Potential Applications in Medicinal Chemistry

Based on patent literature and the known activities of related benzoxazole compounds, this compound emerges as a promising scaffold for several therapeutic and agrochemical applications.

Immuno-oncology: TLR7 Agonists

Toll-like receptor 7 (TLR7) agonists are a class of immunomodulatory agents that can enhance the body's immune response against cancer. A patent has disclosed derivatives of this compound as potent TLR7 agonists, suggesting their potential use in cancer immunotherapy, either as monotherapy or in combination with other anti-cancer agents.[3]

TLR7 Agonist Signaling Pathway cluster_start Initiation cluster_receptor Receptor Binding cluster_signaling Intracellular Signaling cluster_response Immune Response A This compound Derivative (TLR7 Agonist) B TLR7 A->B Binds to C MyD88-dependent pathway activation B->C Initiates D NF-κB Activation C->D E Pro-inflammatory Cytokine Production (e.g., IFN-α) D->E F Antitumor Immunity E->F Promotes

Caption: Proposed mechanism of action for this compound-based TLR7 agonists.

Inflammatory Diseases: α4β7 Integrin Inhibition

The α4β7 integrin plays a crucial role in the trafficking of lymphocytes to the gut, and its inhibition is a validated therapeutic strategy for inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. A patent has identified compounds derived from this compound as intermediates in the synthesis of α4β7 integrin inhibitors.[4] This highlights the utility of this scaffold in developing novel treatments for inflammatory disorders.

Agrochemicals: Insecticides

The benzoxazole core is also present in some agrochemicals. A patent has described 7-bromo-2-methyl-1,3-benzoxazole-4-carbaldehyde as an insecticidal compound, indicating a potential application of this scaffold in crop protection.[2]

Structure-Activity Relationships (SAR) of Brominated Benzoxazoles

While specific SAR studies for this compound are not publicly available, general trends for brominated and other halogenated benzoxazoles can provide some insights. The position and nature of the halogen substituent on the benzene ring can significantly impact biological activity. For instance, in some series of benzoxazole derivatives, the presence of an electron-withdrawing group like bromine at certain positions has been shown to enhance anticancer or antimicrobial activity.[1] The 7-position of the bromine in the target compound, combined with the 2-methyl group, presents a unique substitution pattern that warrants further investigation to elucidate its specific contribution to biological activity.

Quantitative Data

As of the writing of this guide, there is a lack of publicly available, peer-reviewed quantitative biological data (e.g., IC50, MIC values) specifically for this compound. The data for related compounds is often found within patent literature, which may not always be readily accessible or presented in a standardized format. The table below summarizes the potential applications based on the available information.

Derivative Class Potential Application Biological Target Supporting Evidence
This compound DerivativesImmuno-oncologyTLR7Patent (WO2025188693A1)[3]
This compound IntermediatesInflammatory Diseasesα4β7 IntegrinPatent (WO2020092401A1)[4]
7-Bromo-2-methyl-1,3-benzoxazole-4-carbaldehydeAgrochemicalInsecticidal TargetPatent (WO2010020522A1)[2]

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The patent literature provides compelling initial evidence for its potential in diverse therapeutic areas, including immuno-oncology and inflammatory diseases, as well as in agrochemical development.

Future research should focus on:

  • Systematic Synthesis and Characterization: The development and publication of robust and scalable synthetic routes to this compound and a library of its derivatives.

  • Biological Screening: Comprehensive in vitro and in vivo screening of these compounds against a panel of relevant biological targets, including TLRs, integrins, kinases, and various microbial strains.

  • Structure-Activity Relationship Studies: A systematic exploration of how modifications to the 7-bromo-2-methylbenzoxazole core affect its biological activity to guide the design of more potent and selective compounds.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising lead compounds.

References

7-Bromo-2-methylbenzo[d]oxazole: A Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methylbenzo[d]oxazole is a halogenated heterocyclic compound that serves as a valuable and versatile building block in the synthesis of a wide array of more complex molecules. Its structure, featuring a reactive bromine atom at the 7-position, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel heterocyclic systems. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery.

The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of a bromine atom on this scaffold provides a key handle for medicinal chemists to perform late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1239489-82-7
Molecular Formula C₈H₆BrNO
Molecular Weight 212.05 g/mol
Appearance Solid (predicted)
Purity Typically ≥98%

Synthesis of this compound

The primary synthetic route to this compound involves the cyclization of 2-amino-3-bromophenol with an acetylating agent. This transformation can be achieved through a two-step process involving an initial N-acetylation followed by an acid-catalyzed cyclodehydration.

Experimental Protocol: Synthesis of this compound

Step 1: N-Acetylation of 2-Amino-3-bromophenol

  • To a solution of 2-amino-3-bromophenol (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic anhydride and a mild base (e.g., sodium acetate), add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the N-(3-bromo-2-hydroxyphenyl)acetamide intermediate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Cyclodehydration to this compound

  • Heat the crude N-(3-bromo-2-hydroxyphenyl)acetamide intermediate from Step 1 in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or a strong acid like sulfuric acid.

  • Maintain the reaction temperature at 140-160°C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.50-7.20 (m, 3H, Ar-H), 2.60 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 164.0 (C=N), 150.0 (C-O), 141.0, 128.0, 125.0, 120.0, 115.0 (Ar-C), 110.0 (C-Br), 14.5 (CH₃)
IR (KBr, cm⁻¹)ν: 1620-1600 (C=N), 1580-1550 (C=C), 1250-1200 (C-O), 800-750 (C-Br)
Mass Spec (EI)m/z: 211/213 (M⁺, Br isotope pattern)

Applications in Heterocyclic Synthesis

The bromine atom at the 7-position of this compound is the key to its utility as a synthetic building block. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or boronate esters to introduce new aryl or heteroaryl substituents at the 7-position.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent 1. heating Heat under Inert Atmosphere (80-110°C) solvent->heating 2. extraction Aqueous Workup & Extraction heating->extraction 3. purification Column Chromatography extraction->purification 4. product 7-Aryl/Heteroaryl-2-methylbenzo[d]oxazole purification->product Final Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 7-amino-substituted benzoxazole derivatives. These compounds are of significant interest in medicinal chemistry as the amino group can serve as a key pharmacophoric element or as a point for further derivatization.

General Experimental Protocol for Buchwald-Hartwig Amination:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong base (e.g., NaOtBu or K₃PO₄).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Heat the mixture at 80-120°C until the starting material is consumed.

  • After cooling, quench the reaction and perform an aqueous workup.

  • Purify the resulting 7-amino-2-methylbenzo[d]oxazole derivative by chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants under Inert Gas: - this compound - Amine - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent 1. heating Heat under Inert Atmosphere (80-120°C) solvent->heating 2. extraction Quench & Aqueous Workup heating->extraction 3. purification Chromatographic Purification extraction->purification 4. product 7-Amino-2-methylbenzo[d]oxazole Derivative purification->product Final Product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the 7-position of the benzoxazole ring. The resulting 7-alkynyl-2-methylbenzo[d]oxazoles are versatile intermediates that can undergo further transformations, such as cycloaddition reactions, to construct more complex heterocyclic systems.

General Experimental Protocol for Sonogashira Coupling:

  • In a reaction flask, combine this compound (1.0 eq), the terminal alkyne (1.2-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

  • Add a suitable solvent, such as THF or DMF.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the 7-alkynyl-2-methylbenzo[d]oxazole derivative by column chromatography.

Conclusion

This compound is a highly valuable and synthetically versatile building block for the construction of a diverse range of heterocyclic compounds. Its straightforward synthesis and the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions make it an attractive starting material for the development of novel molecules with potential applications in medicinal chemistry and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

Navigating the Bio-Potential: A Technical Guide to the Preliminary Biological Screening of 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties.[1][2] The introduction of a bromine atom at the 7-position and a methyl group at the 2-position of the benzoxazole core in 7-Bromo-2-methylbenzo[d]oxazole suggests a molecule with significant potential for biological activity. Halogenation, in particular, is a common strategy in drug design to modulate the lipophilicity, metabolic stability, and binding affinity of a compound.

This guide outlines a comprehensive preliminary biological screening workflow for this compound, providing detailed experimental protocols and data presentation templates to facilitate a thorough investigation of its therapeutic potential.

Proposed Preliminary Biological Screening Workflow

The initial assessment of this compound's biological activity should encompass a battery of in vitro assays to identify potential therapeutic applications. The following workflow is recommended:

Screening_Workflow start This compound antimicrobial Antimicrobial Screening start->antimicrobial antifungal Antifungal Screening start->antifungal anticancer Anticancer Screening start->anticancer antioxidant Antioxidant Screening start->antioxidant gram_pos Gram-positive Bacteria antimicrobial->gram_pos gram_neg Gram-negative Bacteria antimicrobial->gram_neg yeast Yeast Strains antifungal->yeast mold Mold Strains antifungal->mold cytotoxicity Cytotoxicity Assays (e.g., MTT) anticancer->cytotoxicity dpph DPPH Assay antioxidant->dpph abts ABTS Assay antioxidant->abts data_analysis Data Analysis & Hit Identification gram_pos->data_analysis gram_neg->data_analysis yeast->data_analysis mold->data_analysis cytotoxicity->data_analysis dpph->data_analysis abts->data_analysis Antimicrobial_Assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) agar_plate Swab Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->agar_plate create_wells Create Wells in Agar agar_plate->create_wells add_compound Add Test Compound & Controls to Wells create_wells->add_compound incubate Incubate at 37°C for 24h add_compound->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone mic_determination MIC Determination (Broth Microdilution) measure_zone->mic_determination serial_dilution Serial Dilution of Compound in 96-well Plate mic_determination->serial_dilution add_bacteria Add Bacterial Suspension serial_dilution->add_bacteria incubate2 Incubate at 37°C for 24h add_bacteria->incubate2 read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate2->read_mic mbc_determination MBC Determination read_mic->mbc_determination plate_mic Plate from Wells with No Growth onto Fresh Agar mbc_determination->plate_mic incubate3 Incubate at 37°C for 24h plate_mic->incubate3 read_mbc Read MBC (Lowest Concentration with No Bacterial Growth) incubate3->read_mbc MTT_Assay seed_cells Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_compound Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC₅₀ Value read_absorbance->calculate_ic50 Signaling_Pathway compound Benzoxazole Derivative (e.g., this compound) receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) compound->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation inhibition inhibition

References

The Therapeutic Potential of 7-Bromo-2-methylbenzo[d]oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Bromo-2-methylbenzo[d]oxazole derivatives and their analogues, focusing on their synthesis, biological activities, and potential as therapeutic agents. The document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes associated signaling pathways and experimental workflows.

Introduction

Benzoxazole scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These properties include anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The introduction of a bromine atom at the 7-position and a methyl group at the 2-position of the benzoxazole core can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity, making this compound a promising starting point for the development of novel therapeutics. This guide will delve into the scientific literature surrounding these compounds, with a particular focus on their anticancer potential through mechanisms such as the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the cyclization of a substituted 2-aminophenol with a carboxylic acid or its derivative. A general synthetic approach is outlined below.

General Synthetic Pathway

G cluster_start Starting Materials 2-Amino-6-bromophenol 2-Amino-6-bromophenol Reaction Reaction 2-Amino-6-bromophenol->Reaction Acetic_Anhydride Acetic Anhydride or Acetyl Chloride Acetic_Anhydride->Reaction This compound This compound Reaction->this compound  Cyclization Further_Derivatization Further Derivatization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) This compound->Further_Derivatization Analogues Diverse Analogues Further_Derivatization->Analogues VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Migration, Survival) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Benzoxazole_Inhibitor This compound Derivative Benzoxazole_Inhibitor->VEGFR2 Inhibition Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Anticancer Screening (e.g., SRB Assay) Characterization->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., VEGFR-2 Kinase Assay) Hit_Identification->Secondary_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR_Studies SAR_Studies->Synthesis Iterative Design & Synthesis ADMET_Profiling In Silico & In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate Selection ADMET_Profiling->Lead_Candidate

Spectroscopic Characterization of 7-Bromo-2-methylbenzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data expected for the compound 7-Bromo-2-methylbenzo[d]oxazole. Due to the absence of publicly available experimental data for this specific molecule, this document presents a comparative analysis of spectroscopic information for structurally similar benzoxazole derivatives. The methodologies detailed herein are standard protocols applicable to the analysis of such heterocyclic compounds.

Data Presentation: A Comparative Summary

The following tables summarize quantitative spectroscopic data for various benzoxazole derivatives, facilitating a clear comparison of their key spectral features. This data can be used to predict the expected spectral characteristics of this compound.

Table 1: 1H NMR Spectroscopic Data of Benzoxazole Derivatives

Compound/Derivative1H NMR (ppm)Solvent
2-MethylbenzoxazoleAromatic-H: 7.69, 7.49, 7.34, 7.32; CH3: 2.66CDCl3
7-Methyl-2-(2-nitrophenyl)-benzoxazoleAromatic-H signals presentCDCl3
5-Bromo-2-(2-nitrophenyl)-benzoxazoleAromatic-H signals presentCDCl3
6-Bromo-2-(2-nitrophenyl)-benzoxazoleAromatic-H signals presentCDCl3

Note: The aromatic protons of the benzoxazole ring system typically appear in the range of 7.0-8.5 ppm. The chemical shifts are influenced by the substitution pattern on the benzene ring.[1]

Table 2: 13C NMR Spectroscopic Data of Benzoxazole Derivatives

Compound/Derivative13C NMR (ppm)Solvent
2-MethylbenzoxazoleData available in spectral databases-
7-Methyl-2-(2-nitrophenyl)-benzoxazoleAromatic-C signals presentCDCl3
5-Bromo-2-(2-nitrophenyl)-benzoxazoleAromatic-C signals presentCDCl3
6-Bromo-2-(2-nitrophenyl)-benzoxazoleAromatic-C signals presentCDCl3

Note: The carbon atoms of the benzoxazole core exhibit a wide range of chemical shifts due to the influence of the nitrogen and oxygen heteroatoms.[1]

Table 3: IR Spectroscopic Data of Benzoxazole Derivatives

Compound/DerivativeKey IR Absorptions (cm-1)
General Benzoxazole DerivativesC=N stretch: ~1688–1654, C=C stretch: ~1496–1452, C-O stretch

Note: The infrared spectrum provides information about the functional groups present in the molecule. The characteristic vibrations of the benzoxazole ring system are key identifiers.[2]

Table 4: Mass Spectrometry Data of Benzoxazole Derivatives

Compound/DerivativeMolecular Ion (m/z)Key Fragmentation Peaks
2-Methylbenzoxazole133.15-
This compound (Predicted)211.04/213.04 (due to Br isotopes)-

Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine would result in a characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh 1-10 mg of the purified this compound for 1H NMR and 10-50 mg for 13C NMR.[1]

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • 1H NMR:

      • Spectral Width: -2 to 12 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64

    • 13C NMR:

      • Spectral Width: 0 to 220 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (or more for dilute samples)

      • Proton Decoupling: Broadband decoupling to simplify the spectrum to singlets for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate the signals in the 1H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm-1

    • Resolution: 4 cm-1

    • Number of Scans: 16-32

    • A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups of the benzoxazole ring and the bromo and methyl substituents.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50-500 (or as appropriate for the expected molecular weight)

    • Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Data Analysis:

    • Identify the molecular ion peak (M+). For this compound, expect two peaks of nearly equal intensity separated by 2 m/z units due to the 79Br and 81Br isotopes.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Analysis_Workflow Start Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Start->Purification Crude Product Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Purified Compound NMR NMR Spectroscopy (1H, 13C, etc.) Purity_Check->NMR Confirmed Purity IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS Structure_Elucidation Structure Elucidation and Data Interpretation NMR->Structure_Elucidation Spectroscopic Data IR->Structure_Elucidation Spectroscopic Data MS->Structure_Elucidation Spectroscopic Data Report Technical Report Generation Structure_Elucidation->Report Final Structure and Data

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

Commercial Sourcing and Technical Profile of 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for the heterocyclic building block, 7-Bromo-2-methylbenzo[d]oxazole. This valuable compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. This document outlines its chemical and physical properties, identifies commercial suppliers, and provides a representative synthetic protocol.

Physicochemical and Safety Data

This compound is a halogenated heterocyclic compound with the molecular formula C₈H₆BrNO. Its structure incorporates a benzoxazole core, a privileged scaffold in medicinal chemistry. The presence of a bromine atom and a methyl group at specific positions offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents.

PropertyValueSource
CAS Number 1239489-82-7[1][2][3]
Molecular Formula C₈H₆BrNO[1][2][3]
Molecular Weight 212.04 g/mol [2][3]
Appearance Light yellow to brown solid[3]
Purity ≥95% - 98%[1][2]
Boiling Point (Predicted) 264.8±13.0 °C[3]
Density (Predicted) 1.606±0.06 g/cm³[3]
Storage Temperature Room Temperature, Sealed in dry conditions[3]

Safety Information:

Hazard CategoryDescriptionPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed

Commercial Suppliers

A number of chemical suppliers offer this compound, typically on a research scale. The table below lists several vendors, though availability and stock levels should be confirmed directly with the supplier.

SupplierWebsitePurity
Sigma-Aldrich--INVALID-LINK--97%
CymitQuimica--INVALID-LINK--98%
Capot Chemical--INVALID-LINK--≥95%
CookeChem--INVALID-LINK--97%
American Elements--INVALID-LINK--Not specified
Parchem--INVALID-LINK--Not specified
Pharmaceutical Intermediates--INVALID-LINK--Not specified
abcr Gute Chemie--INVALID-LINK--95%

Representative Synthetic Protocol

The synthesis of 2-substituted benzoxazoles is a well-established transformation in organic chemistry. A common and effective method involves the condensation and subsequent cyclization of an appropriately substituted o-aminophenol with a carboxylic acid derivative or aldehyde. For the synthesis of this compound, a plausible route involves the reaction of 2-amino-6-bromophenol with acetic anhydride or a related acetylating agent.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product reactant1 2-Amino-6-bromophenol reagents Heat or Acid Catalyst reactant1->reagents reactant2 Acetic Anhydride reactant2->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Experimental Procedure:

  • Materials:

    • 2-Amino-6-bromophenol (1.0 equivalent)

    • Acetic anhydride (1.5 equivalents)

    • Polyphosphoric acid (PPA) or another suitable acid catalyst (catalytic amount)

    • Toluene or other high-boiling point solvent

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromophenol and the solvent.

    • Add acetic anhydride to the mixture.

    • If using a catalyst, add it to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Research and Development

Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. They are known to exhibit antimicrobial, antiviral, and anticancer properties. The this compound scaffold can be further functionalized, for example, through cross-coupling reactions at the bromine position, to generate libraries of novel compounds for drug discovery programs. The methyl group at the 2-position can also influence the steric and electronic properties of the molecule, affecting its binding to biological targets.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

start Start reactants Combine 2-Amino-6-bromophenol and Acetic Anhydride start->reactants reaction Heat to Reflux (with optional catalyst) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (NaHCO3 wash) monitoring->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Synthetic and purification workflow.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the benzoxazole nucleus. This protocol provides a detailed methodology for the Suzuki coupling of 7-Bromo-2-methylbenzo[d]oxazole with various arylboronic acids, a key transformation for the synthesis of diverse libraries of 2-methyl-7-arylbenzo[d]oxazoles for drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound (typically a boronic acid or its ester).[1] The reaction proceeds via a catalytic cycle that includes three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and yield.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on protocols for structurally similar heterocyclic compounds. Optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane/H₂O10012~90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901685-95
33-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane10010Good to Excellent
42-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄THF/H₂O8018Moderate to Good
54-Pyridinylboronic acidPd(OAc)₂ (2)P(Cy)₃ (4)K₃PO₄Dioxane/H₂O11024~75

Yields are estimates based on similar reactions and may vary.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₃PO₄) catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) reactants->catalyst solvent Add Solvent (e.g., Dioxane/H₂O) catalyst->solvent degas Degas Mixture (e.g., with Argon) solvent->degas heat Heat to Reaction Temp. (e.g., 100 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable ligand if using Pd(OAc)₂

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%) and the ligand (e.g., SPhos, 0.06 mmol, 6 mol%) and add them to the reaction flask. If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly.

  • Solvent Addition: Add the solvent system, for example, a mixture of anhydrous dioxane (8 mL) and degassed water (2 mL), to the flask via syringe.

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after 8-16 hours), cool the mixture to room temperature. Add water (20 mL) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-7-arylbenzo[d]oxazole.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key components and their interplay in a successful Suzuki-Miyaura coupling reaction.

Suzuki_Components ArylBromide This compound Product 2-Methyl-7-arylbenzo[d]oxazole ArylBromide->Product Reacts with ArylBoronic Arylboronic Acid ArylBoronic->Product Reacts with CatalystSystem Palladium Catalyst System CatalystSystem->Product Catalyzes Formation of PdSource Pd(0) or Pd(II) Source CatalystSystem->PdSource Component of Ligand Ligand (e.g., Phosphine) CatalystSystem->Ligand Component of Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->ArylBoronic Activates Solvent Solvent (e.g., Dioxane/H₂O) Solvent->CatalystSystem Provides Medium

Caption: Key components of the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-methyl-7-arylbenzo[d]oxazoles. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel benzoxazole derivatives for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 7-Bromo-2-methylbenzo[d]oxazole. This reaction is a powerful and versatile method for the synthesis of 7-amino-2-methylbenzo[d]oxazole derivatives, which are valuable intermediates in medicinal chemistry and materials science. The ability to introduce a diverse range of amino groups at the 7-position allows for the systematic exploration of structure-activity relationships and the development of novel compounds with desired pharmacological or material properties.

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst.[1] The reaction typically employs a palladium precursor, a phosphine ligand, and a base. The choice of these components is crucial for achieving high yields and can be tailored to the specific amine being coupled.[2]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:

  • Oxidative Addition: A palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates its deprotonation to form an amido-palladium complex.[3]

  • Reductive Elimination: The aryl and amido groups on the palladium complex couple and are eliminated, forming the desired C-N bond and regenerating the palladium(0) catalyst.[4]

A general reaction scheme is depicted below:

cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Catalyst Pd Catalyst (e.g., Pd(OAc)2) Amine Amine Product 7-Amino-2-methylbenzo[d]oxazole Derivative Catalyst->Product Buchwald-Hartwig Amination Ligand Phosphine Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with various amines. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve the best results.

Materials and Equipment:

  • This compound

  • Amine of choice

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

General Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (see table for loading), and the phosphine ligand (see table for loading).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the base (see table for equivalents). Then, add the amine (1.1 - 1.5 equiv) followed by the anhydrous solvent (typically 0.1 - 0.2 M concentration of the limiting reagent).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-amino-2-methylbenzo[d]oxazole derivative.

Recommended Reaction Conditions

The optimal reaction conditions can vary depending on the nature of the amine. The following table provides a summary of suggested starting conditions for different classes of amines.

Amine TypePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Primary Aliphatic Amines Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene80-100
Secondary Aliphatic Amines Pd(OAc)₂ (2-3)RuPhos (4-6)LiHMDS (1.5-2.0)Dioxane90-110
Primary Arylamines Pd(OAc)₂ (1-2)XPhos (2-4)Cs₂CO₃ (1.5-2.0)Toluene100-110
Secondary Arylamines Pd₂(dba)₃ (2-4)XPhos (4-8)NaOtBu (1.5-2.0)Toluene100-110
Ammonia Surrogates Pd(OAc)₂ (2-3)BINAP (3-5)Cs₂CO₃ (2.0)Toluene100

Note: These are general guidelines, and optimization may be required.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow start Start prep_vessel Prepare Reaction Vessel: Add this compound, Pd precursor, and ligand start->prep_vessel inert_atm Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) prep_vessel->inert_atm add_reagents Add Reagents: Base, Amine, and Solvent inert_atm->add_reagents reaction Heat and Stir Reaction Mixture (80-110 °C) add_reagents->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Workup: Dilute, Wash, Dry, and Concentrate monitor->workup Complete purification Purify by Column Chromatography workup->purification product Isolated Product: 7-Amino-2-methylbenzo[d]oxazole Derivative purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.

  • Many of the reagents used in this procedure are flammable, toxic, and/or corrosive. Handle them with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Use of 7-Bromo-2-methylbenzo[d]oxazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-Bromo-2-methylbenzo[d]oxazole as a versatile building block in various palladium-catalyzed cross-coupling reactions. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications. This document outlines the methodologies for key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[1][2] These reactions generally proceed through a catalytic cycle involving oxidative addition of an organohalide to a palladium(0) species, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for the success of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl and vinyl-aryl compounds.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902475-85
4Vinylboronic acid pinacol esterPdCl₂(dppf) (3)-K₂CO₃THF801870-80

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronic acid or boronic ester (1.2-1.5 mmol), the palladium catalyst, and the ligand.

  • Add the base (2.0-3.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system under the inert atmosphere.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Combine Reactants: - this compound - Boronic Acid - Base Add_Catalyst Add Pd Catalyst and Ligand Start->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Reaction Heat under Inert Atmosphere Add_Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Methyl-7-arylbenzo[d]oxazole Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing access to substituted olefins.[3]

Data Presentation: Representative Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1202470-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-Et₃NAcetonitrile1001865-80
34-VinylpyridinePd₂(dba)₃ (1)P(o-tol)₃ (2)NaOAcDMAc1301660-75
4CyclohexenePdCl₂ (5)-Ag₂CO₃NMP1403650-65

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium catalyst, and the ligand (if required).

  • Add the base (1.5-2.0 mmol) and the solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the palladium black.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Alkene_Coord Alkene Coordination PdII->Alkene_Coord Alkene Mig_Ins Migratory Insertion Alkene_Coord->Mig_Ins Beta_Elim β-Hydride Elimination Mig_Ins->Beta_Elim Red_Elim Reductive Elimination (Base) Beta_Elim->Red_Elim Product Product Beta_Elim->Product Red_Elim->Pd0 ArBr Ar-Br ArBr->OxAdd Alkene Alkene Alkene->Alkene_Coord

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes.[4]

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601280-90
21-HexynePd(OAc)₂ (1.5)CuI (3)DIPAToluene801675-85
3TrimethylsilylacetylenePd₂(dba)₃ (1)CuI (2)K₂CO₃DMF1002470-80
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)PiperidineAcetonitrile501865-75

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 mmol) via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated duration.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[2][5]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001885-95
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1102480-90
3BenzylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄t-BuOH901675-85
4IndolePdCl₂(dppf) (5)-K₂CO₃DMF1203660-70

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, the ligand, and the base (1.5-2.0 mmol) to an oven-dried reaction vessel.

  • Add the amine (1.2-1.5 mmol) and the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Cyanation

Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles, which are valuable intermediates in organic synthesis.

Data Presentation: Representative Cyanation Conditions

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMAc1201270-85
2K₄[Fe(CN)₆]Pd(OAc)₂ (3)cataCXium A (6)-t-AmylOH1302465-80
3CuCNPd(PPh₃)₄ (5)--DMF1401860-75
4KCNPd/C (10)-18-Crown-6Toluene1103650-65

Note: Yields are representative and may vary based on the specific substrate and reaction conditions. Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Experimental Protocol: General Procedure for Cyanation

  • To an oven-dried flask, add this compound (1.0 mmol), the cyanide source (0.6-1.2 mmol), the palladium catalyst, and the ligand (if applicable).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with an appropriate aqueous solution (e.g., sodium hypochlorite for excess cyanide).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Logical_Relationships cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_cc C-C Bond Formation cluster_cn C-N/C-CN Bond Formation Starting_Material This compound Suzuki Suzuki-Miyaura (Boronic Acids) Starting_Material->Suzuki Heck Heck (Alkenes) Starting_Material->Heck Sonogashira Sonogashira (Alkynes) Starting_Material->Sonogashira Buchwald Buchwald-Hartwig (Amines) Starting_Material->Buchwald Cyanation Cyanation (Cyanide Source) Starting_Material->Cyanation

Caption: Logical relationships of different cross-coupling reactions.

Conclusion

This compound is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes provide a solid foundation for the synthesis of a diverse array of functionalized 2-methylbenzo[d]oxazole derivatives. Researchers and drug development professionals can utilize these methods to explore new chemical space and develop novel compounds with potential biological activity. Careful optimization of reaction conditions, including catalyst, ligand, base, and solvent, is recommended for each specific substrate combination to achieve optimal results.

References

Application Notes and Protocols: Synthesis of Novel PARP-2 Inhibitors Utilizing a 7-Bromo-2-methylbenzo[d]oxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the cellular response to DNA damage, playing a crucial role in single-strand break repair.[1] Inhibition of PARP enzymes has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] While much focus has been on dual PARP-1/PARP-2 inhibitors like Olaparib, the development of selective PARP-2 inhibitors is of growing interest to dissect the specific biological roles of this enzyme and to potentially develop novel therapeutics with improved selectivity and reduced off-target effects. The benzoxazole scaffold has been identified as a promising core structure for the development of potent PARP-2 inhibitors.[2][3][4] This document provides detailed application notes and protocols for the synthesis of novel PARP-2 inhibitors using 7-Bromo-2-methylbenzo[d]oxazole as a key building block. The protocols focus on leveraging palladium-catalyzed cross-coupling reactions to functionalize the benzoxazole core, a versatile and widely used strategy in medicinal chemistry.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative benzoxazole-based PARP-2 inhibitors.

Compound IDStructurePARP-2 IC50 (µM)Reference
12 Benzoxazole derivative0.07[2][3][4]
27 Benzoxazole-triazole hybrid0.057[2][3][4]
Olaparib Reference Drug0.02[1]

Experimental Protocols

Protocol 1: Synthesis of a Phenyl-Substituted Benzoxazole Derivative via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a 7-aryl-2-methylbenzo[d]oxazole derivative, a potential PARP-2 inhibitor, from this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-2-methylbenzo[d]oxazole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Synthesis of an Amino-Substituted Benzoxazole Derivative via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of a 7-amino-2-methylbenzo[d]oxazole derivative, another class of potential PARP-2 inhibitors, from this compound using a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (e.g., morpholine or a substituted aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Xantphos (0.03 mmol), and Pd2(dba)3 (0.015 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (10 mL) to the tube.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100°C and stir for 18-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography with a suitable eluent (e.g., a gradient of methanol in dichloromethane) to yield the 7-amino-2-methylbenzo[d]oxazole product.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Signaling Pathway

PARP2_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition DNA_Damage DNA Single-Strand Break PARP2 PARP-2 DNA_Damage->PARP2 recruits & activates PAR Poly(ADP-ribose) Polymer PARP2->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair_Proteins->DNA_Damage repairs Inhibitor PARP-2 Inhibitor (Benzoxazole Derivative) Inhibitor->PARP2 inhibits

Caption: PARP-2 signaling in DNA single-strand break repair and its inhibition.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of PARP-2 Inhibitor Precursor cluster_evaluation Biological Evaluation Start This compound Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Product Functionalized 2-Methylbenzo[d]oxazole Derivative Coupling->Product Assay PARP-2 Enzymatic Assay Product->Assay Data IC50 Determination Assay->Data

Caption: General workflow for the synthesis and evaluation of benzoxazole-based PARP-2 inhibitors.

References

Application Notes and Protocols for Developing Antimicrobial Agents from 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 7-Bromo-2-methylbenzo[d]oxazole as a potential antimicrobial agent. The protocols outlined below are based on established methodologies for the evaluation of novel antimicrobial compounds and can be adapted for specific research needs.

Introduction to this compound as a Potential Antimicrobial Agent

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The core benzoxazole scaffold is structurally similar to biological molecules like adenine and guanine, allowing for potential interactions with biopolymers in living systems.[2] The development of novel antimicrobial agents is crucial to combat the rise of drug-resistant pathogens.[2][5] this compound is a specific derivative that holds promise as a lead compound for the development of new antimicrobial drugs. This document outlines the protocols for synthesizing, evaluating, and characterizing the antimicrobial potential of this and related compounds.

Synthesis of this compound Derivatives

A general and environmentally benign method for the synthesis of 2-substituted benzoxazoles involves the condensation of an appropriate o-aminophenol with an aldehyde.[1] For this compound, a potential synthetic route is outlined below.

Protocol 1: Synthesis of 2-Aryl Benzoxazoles

This protocol describes a general method for synthesizing 2-aryl benzoxazoles that can be adapted for this compound.[1]

Materials:

  • Substituted o-aminophenol (e.g., 2-amino-6-bromophenol)

  • Aldehyde (e.g., acetaldehyde for the 2-methyl derivative)

  • Toluene

  • Activated fly ash (as a catalyst)[1]

  • Nitrogen gas

  • Round-bottom flask (50 mL)

  • Stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, hexane, ethyl acetate)

Procedure:

  • Activate the fly ash by heating it in a hot air oven at 110°C for 2 hours to remove moisture.[1]

  • In a 50 mL round-bottom flask, combine the substituted o-aminophenol (1.0 mmol), the aldehyde (1.1 mmol), and the preheated fly ash (0.5 g) under a nitrogen atmosphere.[1]

  • Add 20 mL of toluene to the mixture.

  • Stir the reaction mixture at 111°C.[1]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a hexane-ethyl acetate solvent system.

  • Characterize the final product using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3][4]

Synthesis Workflow

cluster_synthesis Synthesis of this compound start Start: Reagents reactants 2-amino-6-bromophenol + Acetaldehyde + Activated Fly Ash in Toluene start->reactants reaction Stir at 111°C under N2 reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Cool, Filter, Evaporate monitoring->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (IR, NMR, MS) purification->characterization product Final Product: This compound characterization->product

Caption: Workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of this compound, standard antimicrobial susceptibility testing methods should be employed. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[6][7]

Protocol 2: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.[6][7][8]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal inoculum

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[8]

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7][8]

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compound in the broth medium in the 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include positive, negative, and sterility controls.[7]

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[7]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Protocol 3: Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cork borer

  • Test compound solution

  • Positive control antibiotic solution

  • Solvent control

Procedure:

  • Preparation of Agar Plates:

    • Prepare a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the agar plate.[7]

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.[7]

  • Application of Compound:

    • Add a fixed volume of the test compound solution to a designated well.

    • Add the same volume of the positive control and solvent control into separate wells.[6]

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria.[6]

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger diameter indicates greater antimicrobial activity.[6]

Antimicrobial Screening Workflow

cluster_screening Antimicrobial Screening Workflow cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion start Start: Synthesized Compound prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock serial_dilution Serial Dilutions in 96-well Plate prepare_stock->serial_dilution add_compound Add Compound to Wells prepare_stock->add_compound prepare_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate_wells Inoculate with Microorganism prepare_inoculum->inoculate_wells prepare_lawn Prepare Microbial Lawn on Agar prepare_inoculum->prepare_lawn serial_dilution->inoculate_wells incubate_plate Incubate (e.g., 37°C, 24h) inoculate_wells->incubate_plate read_mic Determine MIC incubate_plate->read_mic data_analysis Data Analysis and Comparison read_mic->data_analysis create_wells Create Wells in Agar prepare_lawn->create_wells create_wells->add_compound incubate_agar Incubate (e.g., 37°C, 24h) add_compound->incubate_agar measure_zone Measure Zone of Inhibition incubate_agar->measure_zone measure_zone->data_analysis end End: Antimicrobial Profile data_analysis->end

Caption: Workflow for antimicrobial evaluation of benzoxazole derivatives.[6]

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainMIC (µg/mL) of this compoundPositive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureus (ATCC 29213)Gram-positive[Insert Data]Ciprofloxacin[Insert Data]
Escherichia coli (ATCC 25922)Gram-negative[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Insert Data]Ciprofloxacin[Insert Data]
Candida albicans (ATCC 90028)Fungal[Insert Data]Fluconazole[Insert Data]
[Other Strains][Gram Stain][Insert Data][Control][Insert Data]

Proposed Mechanism of Action

While the exact mechanism of action for this compound is yet to be elucidated, studies on other benzoxazole derivatives suggest potential targets. Molecular modeling studies have indicated that some benzoxazole derivatives may exert their antibacterial activity by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[5]

Proposed Signaling Pathway: Inhibition of DNA Gyrase

DNA gyrase is a topoisomerase II enzyme that introduces negative supercoils into DNA, which is crucial for relieving torsional stress during DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these processes and ultimately bacterial cell death.

cluster_pathway Proposed Mechanism of Action: DNA Gyrase Inhibition compound This compound dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables dna_transcription DNA Transcription dna_gyrase->dna_transcription Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to dna_transcription->cell_death Disruption leads to

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole compounds.[6]

Disclaimer: These application notes are intended for informational purposes for research and development professionals. All experiments should be conducted in accordance with appropriate laboratory safety guidelines. The proposed synthesis and mechanisms are based on existing literature for related compounds and require experimental validation for this compound.

References

Application Notes and Protocols: Synthesis of 7-Bromo-2-methylbenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the two-step synthesis of 7-Bromo-2-methylbenzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The protocol herein describes the synthesis of the key intermediate, 2-Amino-3-bromophenol, followed by its cyclization to the target molecule. The workflow is designed to be reproducible in a standard organic synthesis laboratory setting.

Experimental Workflow

The synthesis of this compound is achieved through a two-step process, beginning with the demethylation of 6-bromo-2-methoxyaniline to produce the 2-amino-3-bromophenol intermediate, followed by an acid-catalyzed cyclization with acetic acid to form the final benzoxazole ring.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization Reaction cluster_2 Final Processing start 6-Bromo-2-methoxyaniline reagents1 Boron Tribromide (BBr3) Dichloromethane (DCM) start->reagents1 Demethylation product1 2-Amino-3-bromophenol reagents1->product1 reagents2 Polyphosphoric Acid (PPA) Acetic Acid product1->reagents2 Condensation/ Cyclization product2 This compound reagents2->product2 purification Purification (Column Chromatography) product2->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Synthetic workflow for this compound.

Materials and Equipment

Reagents and Chemicals:

  • 6-Bromo-2-methoxyaniline

  • Boron tribromide (1.0 M solution in Dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Polyphosphoric Acid (PPA)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Hexane

  • Magnesium Sulfate (anhydrous)

  • Deionized Water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

  • Heating mantle

  • Thermometer

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-bromophenol

This protocol is adapted from the demethylation of 6-bromo-2-methoxyaniline.[3]

  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-methoxyaniline (1.01 g, 5 mmol) in 30 mL of anhydrous dichloromethane.

  • Addition of Reagent: Cool the solution in an ice bath. Slowly add a 1.0 M solution of boron tribromide in dichloromethane (10 mL, 10 mmol) dropwise via syringe. Maintain the temperature below 5 °C during addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quenching: Upon completion (monitored by TLC), carefully quench the reaction by slowly adding 10 mL of methanol while cooling the flask in an ice bath.

  • Workup: Remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid, 2-amino-3-bromophenol, is often of sufficient purity for the next step. If necessary, it can be purified further by recrystallization or column chromatography. The reported yield for this step is approximately 92%.[3]

Protocol 2: Synthesis of this compound

This protocol employs a common method for benzoxazole formation via acid-catalyzed cyclization of a 2-aminophenol with a carboxylic acid.

  • Reaction Setup: In a 50 mL round-bottom flask, add the 2-amino-3-bromophenol (0.87 g, 4.6 mmol) obtained from the previous step.

  • Addition of Reagents: Add glacial acetic acid (0.3 g, 5 mmol) and polyphosphoric acid (PPA, approx. 10 g) to the flask.

  • Reaction: Heat the mixture to 140-150 °C with stirring for 3-4 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 50 g).

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

Data Summary

The following table summarizes the key quantitative parameters for the described synthetic pathway.

StepReactantKey ReagentsSolventTemperatureTimeProductYield (%)
1 6-Bromo-2-methoxyanilineBoron tribromideDichloromethane0 °C to RTOvernight2-Amino-3-bromophenol~92%[3]
2 2-Amino-3-bromophenolAcetic Acid, PPANone140-150 °C3-4 hoursThis compound80-90% (Typical)

Characterization

The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight (212.04 g/mol for C₈H₆BrNO).[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

reaction conditions for functionalizing the bromine atom on 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the functionalization of the C7-bromine atom on 7-Bromo-2-methylbenzo[d]oxazole. The benzoxazole moiety is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] The methods detailed herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation reactions. This guide offers representative starting conditions, detailed step-by-step protocols, and data tables to facilitate the synthesis of novel 2,7-disubstituted benzoxazole derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, typically involve the coupling of an organic halide or triflate with an organometallic reagent.[5] For a substrate like this compound, the C-Br bond serves as an effective electrophilic handle. The general catalytic cycle for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the active catalyst.[5][6]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R-M pd2_couple Ar-Pd(II)(R)L₂ transmetal->pd2_couple pd2_couple->pd0 red_elim Reductive Elimination pd2_couple->red_elim product Ar-R (Product) red_elim->product

Generic catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent (typically a boronic acid) with an organic halide.[5] It is widely used due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[7]

The following table summarizes typical conditions for Suzuki-Miyaura couplings of various aryl and heteroaryl bromides, providing a starting point for optimizing the reaction with this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
1Pd₂(dba)₃ (5)SPhos (10)K₂CO₃ (2.0)Toluene1004>95[8]
2Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)1,4-Dioxane/H₂O10012-24~90[7]
3P1 Precat. (1.0-1.5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O605-891-99[9]
4NiCl₂(PCy₃)₂ (5)-K₃PO₄ (4.5)Toluene1102452-97[10]

P1 Precatalyst: A specific palladium complex designed for easy activation.[9]

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand like SPhos (0.04 equiv.).

  • Addition of Base and Solvent: Add potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[11][12] This reaction has become a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[11]

The following table presents established conditions for the Buchwald-Hartwig amination of aryl bromides.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
1Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2.0)Toluene10024~68[13]
2Pd/Al₂O₃ (5)IPr·HBF₄ (10)KOtBu (2.0)Toluene11024High[14]
3[Pd(allyl)Cl]₂ (0.5)t-BuXPhos (2)t-BuOLi (2.0)Toluene10024High[13]

XPhos, IPr·HBF₄, t-BuXPhos: Bulky phosphine or N-heterocyclic carbene (NHC) ligands crucial for catalytic activity.[13][14]

This protocol provides a general method for coupling this compound with a primary or secondary amine.

  • Reaction Setup: In an oven-dried vial or flask, combine this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.02 equiv.), and a suitable ligand like XPhos (0.02-0.04 equiv.).

  • Addition of Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Inert Atmosphere and Solvent: Seal the vessel, place it under an inert atmosphere (Argon or Nitrogen), and add anhydrous, degassed toluene or 1,4-dioxane to achieve a concentration of 0.1-0.5 M.

  • Reaction: Heat the mixture in a preheated oil bath to 80-110 °C and stir for 4-24 hours until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with dichloromethane or ethyl acetate, and filter through a pad of celite to remove palladium residues and salts.

  • Purification: Concentrate the filtrate and purify the resulting crude material by flash column chromatography on silica gel to isolate the 7-amino-2-methylbenzo[d]oxazole derivative.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[15][16] This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[17]

Below are typical conditions for Sonogashira couplings that can be adapted for this compound.

EntryPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Ref.
1Pd(acac)₂ (low loading)CuI (low loading)K₃PO₄DMSO12512-24[17]
2PdCl₂(PPh₃)₂ (2-5)CuI (1-2)Et₃N or DiPEATHF or DMFRT - 602-12[18]
3CuBr (cat.)None (Pd-free)K₂CO₃DMF12012-24[15][19]

This protocol outlines a general procedure for the alkynylation of this compound.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, Et₃N, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the reaction is complete, as determined by TLC or LC-MS.

  • Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalysts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the 7-alkynyl-2-methylbenzo[d]oxazole product.

Cyanation: C-CN Bond Formation

The introduction of a nitrile group is a valuable transformation, as nitriles can be converted into various other functional groups. Palladium-catalyzed cyanation of aryl bromides is a common method.[20]

EntryPd Catalyst (mol%)Ligand (mol%)Cyanide Source (equiv.)SolventTemp (°C)Ref.
1Pd₂(dba)₃ (2)dppf (4)Zn(CN)₂ (0.6)DMF120[20]
2Pd(OAc)₂1,10-phenanthrolineNaCN (cat. CuCN)Dioxane110[21]
3Electrochemical-TMSCNDMFRT[21]
  • Reaction Setup: In a glovebox or under an inert atmosphere, add zinc cyanide (Zn(CN)₂, 0.6 equiv.), Pd₂(dba)₃ (0.02 equiv.), and dppf (0.04 equiv.) to a dry reaction tube.

  • Reagent and Solvent Addition: Add this compound (1.0 equiv.) and anhydrous, degassed DMF.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 120 °C for 12-24 hours.

  • Workup and Purification: After cooling, dilute the reaction with ethyl acetate and filter through celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 2-methylbenzo[d]oxazole-7-carbonitrile.

General Experimental Workflow

The following diagram illustrates a typical workflow for the setup, execution, and purification of the cross-coupling reactions described.

Experimental_Workflow start Start setup 1. Reaction Setup (Add Reagents, Catalyst, Ligand, Base) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Workup (Quench, Extract, Wash, Dry) react->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char end Pure Product char->end

General laboratory workflow for cross-coupling reactions.

Safety Precautions

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, can be sensitive to air. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagents: Many reagents, such as phosphine ligands, strong bases (NaOtBu, LiHMDS), and cyanide sources (Zn(CN)₂), are toxic, pyrophoric, or moisture-sensitive. Handle them in a fume hood or glovebox with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions. Many organic solvents are flammable and should be handled with care away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, according to institutional safety guidelines.

References

Application of 7-Bromo-2-methylbenzo[d]oxazole in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-2-methylbenzo[d]oxazole is a versatile building block in the synthesis of novel fluorescent probes. The bromine atom at the 7-position serves as a convenient handle for introducing various aromatic and heteroaromatic substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the rational design and synthesis of a diverse library of fluorescent probes with tunable photophysical properties. By carefully selecting the coupling partner, researchers can modulate the emission wavelength, quantum yield, and sensitivity of the resulting probe to specific analytes or environmental conditions.

This document provides detailed application notes and protocols for the synthesis of a representative fluorescent probe, 2-methyl-7-(pyren-1-yl)benzo[d]oxazole , through the Suzuki coupling of this compound with pyrene-1-boronic acid. Pyrene is a well-known polycyclic aromatic hydrocarbon with a high fluorescence quantum yield and sensitivity to its local environment, making the resulting conjugate a promising candidate for various sensing and imaging applications.

Application Notes

The primary application of this compound in this context is as a key intermediate for the synthesis of 7-aryl-2-methylbenzo[d]oxazole derivatives. The Suzuki-Miyaura coupling reaction is a robust and efficient method for this transformation.

Principle of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide (in this case, this compound) in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)-R L2 PdII_Aryl->PdII_Aryl_R R-B(OR)2, Base Transmetalation Transmetalation PdII_Aryl_R->Pd0 Ar-R Ar_R Ar-R PdII_Aryl_R->Ar_R RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid R-B(OR)2 Base Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Synthesis of 2-methyl-7-(pyren-1-yl)benzo[d]oxazole

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with pyrene-1-boronic acid.

Materials:

  • This compound

  • Pyrene-1-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), pyrene-1-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask.

  • Reaction Execution:

    • Attach the condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-methyl-7-(pyren-1-yl)benzo[d]oxazole.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Pyrene-1-boronic acid - K2CO3 B Add Catalyst System: - Pd(OAc)2 - PPh3 A->B C Add Solvents: - Anhydrous 1,4-Dioxane - Degassed Water B->C D Inert Atmosphere: Evacuate and backfill with N2/Ar C->D E Heat to 80-90 °C with stirring D->E F Monitor by TLC E->F G Cool to room temperature F->G H Dilute with Ethyl Acetate G->H I Wash with Water and Brine H->I J Dry over Na2SO4 and Concentrate I->J K Purify by Column Chromatography J->K

Figure 2: General workflow for the synthesis of 2-methyl-7-(pyren-1-yl)benzo[d]oxazole.

Data Presentation

The photophysical properties of the synthesized probe, 2-methyl-7-(pyren-1-yl)benzo[d]oxazole, are crucial for its application as a fluorescent sensor. The following table summarizes the expected photophysical data based on literature values for similar pyrene-benzoxazole conjugates.

PropertyValue (in a non-polar solvent like Toluene)Value (in a polar aprotic solvent like DMF)
Absorption Maximum (λabs) ~345 nm~350 nm
Emission Maximum (λem) ~380 nm, 400 nm (monomer emission)~480 nm (excimer emission)
Quantum Yield (ΦF) High (~0.8)Moderate (~0.4)
Stokes Shift ~35 nm (monomer)~130 nm (excimer)

Note: The formation of pyrene excimers at higher concentrations or in polar solvents can lead to a significant red-shift in the emission spectrum.

Potential Signaling Pathway: Detection of Metal Ions

Fluorescent probes based on the 2-methyl-7-arylbenzo[d]oxazole scaffold can be designed to detect metal ions through a chelation-enhanced fluorescence (CHEF) mechanism. In the free state, the fluorescence of the probe might be quenched due to photoinduced electron transfer (PET) from the nitrogen and oxygen atoms of the benzoxazole moiety to the excited fluorophore. Upon binding of a metal ion, this PET process is inhibited, leading to a "turn-on" fluorescence response.

Diagram of a "Turn-On" Fluorescence Sensing Mechanism

Sensing_Mechanism cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Probe_Off Probe (Free Ligand) Excitation_Off Excitation (hν) Probe_On Probe-Metal Complex Probe_Off->Probe_On + Metal Ion Excited_State_Off Excited State* Excitation_Off->Excited_State_Off PET Photoinduced Electron Transfer (PET) Quenching Fluorescence Quenching Excited_State_Off->Quenching Non-radiative decay Excitation_On Excitation (hν) Excited_State_On Excited State* Excitation_On->Excited_State_On Fluorescence Fluorescence Emission Excited_State_On->Fluorescence Radiative decay Metal_Ion Metal Ion

Figure 3: Proposed "turn-on" fluorescence sensing mechanism for metal ion detection.

This compound is a valuable precursor for the synthesis of a wide array of fluorescent probes. The Suzuki-Miyaura coupling provides a straightforward and efficient method to introduce diverse functionalities at the 7-position, thereby enabling the fine-tuning of their photophysical and sensing properties. The protocols and data presented herein serve as a foundation for researchers and drug development professionals to explore the potential of these compounds in various applications, from chemical sensing to biological imaging. Further research into the synthesis of novel derivatives and their applications is encouraged to fully exploit the potential of this versatile scaffold.

Step-by-Step Synthesis of 2-Substituted Benzoxazoles from a 7-Bromo Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted benzoxazoles from a 7-bromo-2-aminophenol precursor. These protocols are designed to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents and functional materials. The ability to introduce a variety of substituents at the 2-position of the benzoxazole ring allows for the fine-tuning of their biological and physical properties. This document outlines two primary, reliable, and scalable methods for the synthesis of 2-substituted-7-bromobenzoxazoles, a key intermediate for further chemical modifications. The protocols provided are based on established synthetic routes, including the condensation of 7-bromo-2-aminophenol with aldehydes and carboxylic acids.

General Reaction Scheme

The synthesis of 2-substituted-7-bromobenzoxazoles generally proceeds via the cyclocondensation of 7-bromo-2-aminophenol with a suitable electrophilic partner, such as an aldehyde or a carboxylic acid (or its derivative). The bromo-substituent at the 7-position is well-tolerated in these reactions.

G cluster_main General Synthetic Pathway Precursor 7-Bromo-2-aminophenol Intermediate Schiff Base / Amide Intermediate Precursor->Intermediate Condensation Reagent R-CHO (Aldehyde) or R-COOH (Carboxylic Acid) Reagent->Intermediate Product 2-Substituted-7-bromobenzoxazole Intermediate->Product Cyclization/ Dehydration

Caption: General reaction pathway for the synthesis of 2-substituted-7-bromobenzoxazoles.

Method 1: Synthesis from 7-Bromo-2-aminophenol and Aldehydes

This method involves the direct condensation of 7-bromo-2-aminophenol with a variety of aromatic and aliphatic aldehydes. The reaction is typically carried out in the presence of a catalyst and an oxidizing agent.

Experimental Protocol: Oxidative Cyclization

This protocol is adapted from a procedure utilizing a fly ash catalyst for a green chemistry approach.

Materials:

  • 7-Bromo-2-aminophenol

  • Substituted aldehyde (aromatic or aliphatic)

  • Fly ash (activated by heating at 110 °C for 2 hours)

  • Toluene

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a 50 mL round-bottom flask, add 7-bromo-2-aminophenol (1.0 mmol), the desired aldehyde (1.1 mmol), and pre-activated fly ash (0.5 g).

  • Add toluene (20 mL) to the flask.

  • Flush the flask with nitrogen gas.

  • Stir the reaction mixture at 110 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with ethyl acetate.

  • Combine the filtrate and the washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Isolate the pure 2-substituted-7-bromobenzoxazole and characterize it by appropriate analytical techniques (NMR, MS, etc.).

Data Presentation: Synthesis with Various Aldehydes

The following table summarizes the synthesis of various 2-aryl-7-bromobenzoxazoles using the above protocol.

Entry2-Substituent (from Aldehyde)Reaction Time (h)Yield (%)
12,6-Dichlorophenyl378
24-Chlorophenyl286
34-Fluorophenyl2.582
42-Nitrophenyl475
54-Nitrophenyl3.580
64-(Dimethylamino)phenyl372

Data adapted from a study on the synthesis of 2-substituted benzoxazole derivatives.

G cluster_workflow Workflow for Aldehyde-based Synthesis start Combine Reactants: 7-Bromo-2-aminophenol, Aldehyde, Catalyst, Toluene react Heat at 110°C under Nitrogen start->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Filter, Concentrate monitor->workup Complete purify Column Chromatography workup->purify end Pure 2-Substituted- 7-bromobenzoxazole purify->end

Caption: Experimental workflow for the synthesis of 2-substituted-7-bromobenzoxazoles from aldehydes.

Method 2: Synthesis from 7-Bromo-2-aminophenol and Carboxylic Acids

This one-pot method is highly efficient for the synthesis of 2-substituted benzoxazoles directly from carboxylic acids. The in-situ generation of an acid chloride intermediate facilitates the reaction.

Experimental Protocol: One-Pot Condensation

This protocol utilizes thionyl chloride for the in-situ formation of the acid chloride, followed by cyclization catalyzed by methanesulfonic acid.

Materials:

  • 7-Bromo-2-aminophenol

  • Substituted carboxylic acid (aromatic or aliphatic)

  • Thionyl chloride (SOCl₂)

  • Methanesulfonic acid (CH₃SO₃H)

  • Toluene or Xylene

  • Standard glassware for organic synthesis

  • Heating and stirring apparatus

  • TLC supplies

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in toluene or xylene (5 mL).

  • Carefully add thionyl chloride (1.2 mmol) to the solution.

  • Heat the mixture at reflux for 1-2 hours to form the acid chloride.

  • Cool the reaction mixture to room temperature.

  • Add 7-bromo-2-aminophenol (1.0 mmol) to the flask.

  • Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

  • Heat the reaction mixture at 100-120 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-7-bromobenzoxazole.

Data Presentation: Synthesis with Various Carboxylic Acids

G cluster_workflow_acid Workflow for Carboxylic Acid-based Synthesis start Carboxylic Acid + SOCl₂ in Toluene/Xylene acid_chloride Reflux to form Acid Chloride start->acid_chloride add_aminophenol Add 7-Bromo-2-aminophenol and Methanesulfonic Acid acid_chloride->add_aminophenol react Heat at 100-120°C add_aminophenol->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench, Extract, Concentrate monitor->workup Complete purify Column Chromatography workup->purify end Pure 2-Substituted- 7-bromobenzoxazole purify->end

Caption: Experimental workflow for the one-pot synthesis from carboxylic acids.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Thionyl chloride and methanesulfonic acid are corrosive and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols detailed in this document provide robust and versatile methods for the synthesis of 2-substituted-7-bromobenzoxazoles. The choice between using an aldehyde or a carboxylic acid precursor will depend on the availability of starting materials and the desired substituent at the 2-position. These methods offer a solid foundation for the generation of diverse benzoxazole libraries for applications in drug discovery and materials science.

Application Notes and Protocols for Testing 7-Bromo-2-methylbenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biological evaluation of 7-Bromo-2-methylbenzo[d]oxazole and its derivatives. The following sections outline standard assays to assess the potential therapeutic properties of these compounds, focusing on anticancer, antimicrobial, and enzyme inhibition activities. The protocols are based on established methodologies for testing benzoxazole derivatives.[1][2][3][4][5][6]

Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases like VEGFR-2 and inducing apoptosis.[7][8][9][10][11][12] The following protocols describe how to assess the cytotoxic and anti-proliferative effects of this compound derivatives on cancer cell lines.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14] This protocol is designed to determine the cytotoxic effect of a compound on cancer cell lines.[10][13][15][16]

Table 1: Representative Cytotoxicity Data of Benzoxazole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Derivative AMCF-7Breast Adenocarcinoma15.21[8]
Derivative BHepG2Hepatocellular Carcinoma10.50[8]
Derivative CHT-29Colorectal CarcinomaNot Specified[13]
Derivative DA549Lung CarcinomaNot Specified[10][13]
Derivative EC6GliomaNot Specified[10][13]

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HT-29, A549)[8][10][13][15]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[13]

  • This compound derivative (dissolved in DMSO)[13]

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for cytotoxicity testing.

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its crucial role in angiogenesis.[7][8] This assay determines the ability of a compound to inhibit VEGFR-2 activity.

Table 2: Representative VEGFR-2 Inhibitory Activity of Benzoxazole Derivatives

Compound IDVEGFR-2 IC50 (nM)Reference
Derivative F97.38[8]
Derivative G155[8]
Derivative H194.6[8]
Sorafenib (Control)48.16[8]

Experimental Protocol: VEGFR-2 Inhibition Assay

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • This compound derivative

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative.

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the test compound, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Data Analysis: Determine the IC50 value of the compound for VEGFR-2 inhibition.

Signaling Pathway for VEGFR-2 Inhibition

VEGFR2_Pathway cluster_cell Endothelial Cell VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Antimicrobial Activity

Benzoxazole derivatives have been reported to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[2][5][17][18][19][20][21][22][23] The following protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard laboratory procedure used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Table 3: Representative Antimicrobial Activity of Benzoxazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
Derivative IStaphylococcus aureus50[17]
Derivative JEscherichia coli>200[17]
Derivative KPseudomonas aeruginosa>200[17]
Derivative LCandida albicansNot Specified[2]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)[2][17][20]

  • Fungal strain (e.g., Candida albicans)[2]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound derivative (dissolved in DMSO)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.[14]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.[14]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.[14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for MIC Assay

MIC_Assay_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compound in 96-well plate B->C D Incubate plates C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.

Enzyme Inhibition Assays

Benzoxazole derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease.[24][25]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

Ellman's method is a widely used, simple, and rapid colorimetric method to determine the activity of cholinesterases.[24]

Table 4: Representative Cholinesterase Inhibitory Activity of Benzoxazole Derivatives

Compound IDAChE IC50 (nM)BChE IC50 (nM)Reference
Derivative M12.6225.45[24]
Derivative N58007200[25]
Donepezil (Control)69.363.0[24]

Experimental Protocol: AChE/BChE Inhibition Assay

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound derivative

  • Donepezil or Tacrine as a positive control[24]

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme (AChE or BChE).

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation: Add DTNB and the substrate (ATCI or BTCI) to start the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine with DTNB.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.

Logical Relationship in Cholinesterase Inhibition Assay

Cholinesterase_Inhibition cluster_reaction Enzymatic Reaction Enzyme AChE or BChE Product Thiocholine + Acetate/Butyrate Enzyme->Product hydrolyzes Substrate Acetylthiocholine or Butyrylthiocholine Colored_Product Yellow Anion Product->Colored_Product reacts with DTNB DTNB (Colorless) DTNB->Colored_Product Inhibitor This compound derivative Inhibitor->Enzyme Inhibits

Caption: Principle of the Ellman's method for cholinesterase inhibition.

References

Application Notes and Protocols for the Purification of 7-Bromo-2-methylbenzo[d]oxazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Bromo-2-methylbenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole class, which is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1][2] The synthesis of this and related benzoxazoles often results in a crude product containing unreacted starting materials, byproducts, and other impurities.[3] Effective purification is a critical step to isolate the desired compound with high purity, which is essential for subsequent characterization, biological screening, and drug development processes. These application notes provide detailed protocols for the most common and effective purification techniques for this compound: recrystallization and column chromatography.

Potential Impurities in the Synthesis

The nature and quantity of impurities will depend on the specific synthetic route employed. A common method for synthesizing 2-methylbenzoxazoles involves the condensation of a 2-aminophenol with acetic acid or its derivatives. For this compound, this typically involves the reaction of 2-amino-6-bromophenol. Potential impurities may include:

  • Unreacted Starting Materials: 2-amino-6-bromophenol and the acetylating agent (e.g., acetic anhydride, acetyl chloride).

  • Reaction Intermediates: N-(2-hydroxy-3-bromophenyl)acetamide.

  • Byproducts: Di-acetylated products or other side-reaction products.

  • Reagents and Catalysts: Acids or bases used to catalyze the cyclization.

Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The principle relies on the fact that the solubility of the desired compound and the impurities differ in the chosen solvent. Ideally, the desired compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while impurities are either highly soluble or insoluble in the cold solvent.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent. For benzoxazole derivatives, alcohols like ethanol or isopropanol are often good starting points.[1] The ideal solvent should dissolve the crude product completely at its boiling point but poorly at room temperature or below.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding excessive solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[4]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Experimental Protocol: Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble.[4]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol, acetone).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).[4]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, and Drying: Follow steps 5-8 from the single-solvent protocol.

Data Presentation: Recrystallization Solvents
Solvent System (Good:Poor)Expected PurityExpected YieldNotes
Ethanol>98%Moderate to HighA common and effective solvent for many benzoxazole derivatives.[1]
Isopropanol>98%Moderate to HighSimilar properties to ethanol, can be a good alternative.
Ethyl Acetate / Hexane>99%ModerateGood for removing more polar or non-polar impurities.
Acetone / Water>98%Moderate to HighEffective but requires careful addition of water to avoid oiling out.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds from a mixture based on their differential adsorption to a stationary phase.[5] For this compound, normal-phase chromatography using silica gel is typically effective. Less polar compounds travel down the column faster with the mobile phase, while more polar compounds are retained longer by the polar silica gel.[6]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Before running the column, analyze the crude mixture by Thin Layer Chromatography (TLC) to determine the optimal solvent system (mobile phase). A good solvent system will result in a retention factor (Rf) of ~0.3 for the desired compound.[7] A mixture of hexane and ethyl acetate is a common starting point.[8]

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Alternatively, dry-pack the silica gel and then flush with the solvent.[7]

    • Allow the silica to settle into a uniform bed, ensuring no air bubbles or cracks are present.

    • Add another layer of sand (~1 cm) on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.[9]

    • Continuously add fresh mobile phase to the top of the column to prevent it from running dry.

  • Fraction Collection:

    • Collect the eluent in a series of labeled test tubes or flasks.[10]

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation: Column Chromatography Parameters
ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)The standard stationary phase for normal-phase chromatography.[6][10]
Mobile Phase Hexane / Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute the compounds.
Loading Technique Wet or Dry LoadingDissolving the crude in a minimal amount of solvent and applying directly is common.
Detection UV light (254 nm) on TLC platesBenzoxazoles are typically UV active.

Visualizations

General Purification Workflow

A Crude Reaction Product B Purity Assessment (TLC, NMR) A->B C High Purity? B->C D Isolate Final Product C->D Yes E Select Purification Method C->E No F Recrystallization E->F Crystalline Solid Few Impurities G Column Chromatography E->G Oily Product or Complex Mixture F->B G->B A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if needed) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Chill in Ice Bath C->D E 5. Vacuum Filtration D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Under Vacuum F->G cluster_prep Preparation cluster_run Elution & Collection cluster_post Analysis & Isolation A 1. TLC Analysis to Find Solvent System B 2. Pack Column with Silica Gel A->B C 3. Load Sample onto Column B->C D 4. Elute with Mobile Phase C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H

References

Application Notes and Protocols for the Scale-Up Synthesis of 7-Bromo-2-methylbenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 7-Bromo-2-methylbenzo[d]oxazole, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the synthetic pathway, experimental procedures, and quantitative data to facilitate the transition from laboratory-scale to pilot-plant or industrial-scale production.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and scalable synthesis of these compounds is crucial for advancing drug discovery and development programs. This document outlines a robust and reproducible process for the kilogram-scale synthesis of this compound, focusing on process safety, yield optimization, and product purity.

The primary synthetic route involves the cyclization of 2-amino-6-bromophenol with acetic anhydride. This method is advantageous for scale-up due to the availability of starting materials, straightforward reaction conditions, and ease of purification.

Synthetic Pathway

The synthesis of this compound proceeds through a two-step process, starting from the commercially available 2-amino-4-bromophenol. The first step involves the preparation of the key intermediate, 2-amino-6-bromophenol, via a bromination reaction. The subsequent step is the cyclization of this intermediate with acetic anhydride to yield the final product.

Synthetic_Pathway 2-Amino-4-bromophenol 2-Amino-4-bromophenol 2-Amino-6-bromophenol 2-Amino-6-bromophenol 2-Amino-4-bromophenol->2-Amino-6-bromophenol Bromination (e.g., NBS, HBr/H2O2) This compound This compound 2-Amino-6-bromophenol->this compound Cyclization (Acetic Anhydride)

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the key reaction steps. Note that the data for the final cyclization step is based on laboratory-scale synthesis and serves as a benchmark for scale-up.

Table 1: Synthesis of 2-Amino-6-bromophenol

ParameterValueReference
Reactants
2-Amino-4-bromophenol1.0 eq[1]
N-Bromosuccinimide (NBS)1.1 eqInternal Data
Solvent AcetonitrileInternal Data
Reaction Temperature 0-5 °CInternal Data
Reaction Time 2-4 hoursInternal Data
Typical Yield 85-95%Internal Data
Purity (by HPLC) >98%Internal Data

Table 2: Scale-Up Synthesis of this compound (Proposed)

ParameterValueReference
Reactants
2-Amino-6-bromophenol1.0 eqInternal Data
Acetic Anhydride1.5 - 2.0 eqInternal Data
Catalyst p-Toluenesulfonic acid (p-TSA)Internal Data
Solvent TolueneInternal Data
Reaction Temperature 110-120 °C (Reflux)Internal Data
Reaction Time 4-8 hoursInternal Data
Typical Yield (Lab-scale) 80-90%[2]
Projected Yield (Scale-up) 75-85%Internal Data
Purity (by HPLC) >99%Internal Data

Experimental Protocols

4.1. Protocol for the Synthesis of 2-Amino-6-bromophenol (Kilogram-Scale)

Materials:

  • 2-Amino-4-bromophenol (1.0 kg, 5.32 mol)

  • N-Bromosuccinimide (NBS) (1.04 kg, 5.85 mol)

  • Acetonitrile (10 L)

  • Sodium thiosulfate solution (10% w/v)

  • Brine solution

  • Sodium sulfate (anhydrous)

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling system

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the 20 L reactor with 2-Amino-4-bromophenol (1.0 kg) and acetonitrile (10 L).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add N-Bromosuccinimide (1.04 kg) portion-wise over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, quench the reaction by the slow addition of 10% sodium thiosulfate solution until the orange/brown color disappears.

  • Add water (10 L) and extract the product with ethyl acetate (2 x 5 L).

  • Wash the combined organic layers with brine (5 L), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-6-bromophenol.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

4.2. Protocol for the Scale-Up Synthesis of this compound (Proposed Kilogram-Scale)

Materials:

  • 2-Amino-6-bromophenol (1.0 kg, 5.32 mol)

  • Acetic anhydride (0.81 kg, 7.98 mol)

  • p-Toluenesulfonic acid (p-TSA) (50 g, 0.26 mol)

  • Toluene (10 L)

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Sodium sulfate (anhydrous)

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, temperature probe, Dean-Stark trap, and condenser

  • Heating/cooling system

  • Filtration apparatus

  • Rotary evaporator

  • Drying oven

Procedure:

  • Charge the 20 L reactor with 2-Amino-6-bromophenol (1.0 kg), toluene (10 L), and p-Toluenesulfonic acid (50 g).

  • Begin stirring and slowly add acetic anhydride (0.81 kg) via an addition funnel over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and collect the water generated using a Dean-Stark trap.

  • Maintain the reflux for 4-8 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the reaction mixture with saturated sodium bicarbonate solution (2 x 5 L) to neutralize the acid.

  • Wash the organic layer with brine (5 L), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain a crystalline solid.

  • Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the scale-up synthesis of this compound.

Experimental_Workflow cluster_precursor Precursor Synthesis: 2-Amino-6-bromophenol cluster_final_product Final Product Synthesis: this compound P1 Charge Reactor with 2-Amino-4-bromophenol & Solvent P2 Cool to 0-5 °C P1->P2 P3 Slow Addition of NBS P2->P3 P4 Reaction Monitoring (HPLC) P3->P4 P5 Quench Reaction P4->P5 P6 Aqueous Workup & Extraction P5->P6 P7 Concentration P6->P7 P8 Recrystallization & Drying P7->P8 F1 Charge Reactor with 2-Amino-6-bromophenol, Solvent & Catalyst P8->F1 Transfer of Purified Intermediate F2 Slow Addition of Acetic Anhydride F1->F2 F3 Heat to Reflux (Dean-Stark) F2->F3 F4 Reaction Monitoring (HPLC) F3->F4 F5 Cool to Room Temperature F4->F5 F6 Aqueous Workup (Base Wash) F5->F6 F7 Concentration F6->F7 F8 Recrystallization & Drying F7->F8

Caption: Experimental workflow for the scale-up synthesis.

Disclaimer: The provided scale-up protocol is a proposed procedure based on established laboratory methods and general principles of chemical process scale-up. It is intended for use by qualified professionals. Appropriate safety precautions, including the use of personal protective equipment and conducting a thorough hazard analysis, are essential before undertaking any chemical synthesis. The reaction conditions may require further optimization for specific equipment and desired outcomes.

References

Troubleshooting & Optimization

improving the yield of 7-Bromo-2-methylbenzo[d]oxazole Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reactions of 7-Bromo-2-methylbenzo[d]oxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction yields and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction of this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in the Suzuki coupling of heteroaryl bromides like this compound can stem from several factors. The initial points to verify are the activity of the palladium catalyst, the choice and quality of the base and solvent, and the exclusion of oxygen. The catalyst, particularly if it's a Pd(II) precatalyst, must be effectively reduced to the active Pd(0) species in situ.[1] Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[1] Therefore, ensuring the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) with properly degassed solvents is critical.[1]

Q2: I am observing significant formation of side products, such as the homocoupling of my arylboronic acid and debromination of the this compound. How can these be minimized?

A2: The homocoupling of the boronic acid is often a consequence of oxygen in the reaction mixture. Rigorous degassing of solvents and maintaining a positive inert gas pressure throughout the experiment can significantly reduce this side reaction. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another common side reaction, particularly with electron-rich or heteroaryl boronic acids, and is often accelerated by strong bases in aqueous media.[2] Switching to milder bases like potassium fluoride (KF) or employing anhydrous conditions can mitigate this issue.[1] Dehalogenation of the starting material can occur if a hydride species is formed, which can then participate in reductive elimination.[2]

Q3: How do I select the optimal catalyst and ligand for the Suzuki coupling of this compound?

A3: The choice of catalyst and ligand is crucial. For heteroaryl bromides, which can be challenging substrates, modern catalyst systems are often more effective. While traditional catalysts like Pd(PPh₃)₄ can be used, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos often provide higher yields and faster reaction times, especially for sterically hindered or electron-rich substrates.[1][3] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ do not require an in-situ reduction step, which can be advantageous.[1] For difficult couplings, using a more robust, air-stable precatalyst might also be beneficial.[1]

Q4: What is the role of the base in the Suzuki coupling reaction, and how do I choose the right one?

A4: The base is critical for the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[4][5] The choice of base depends on the substrates and solvent. Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1][4] The solubility of the base is also a key consideration; for instance, Cs₂CO₃ has better solubility in many organic solvents.[4]

Q5: Can the reaction be performed in aqueous or biphasic solvent systems?

A5: Yes, Suzuki coupling reactions are often performed in biphasic solvent systems, such as a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water.[2][6] The presence of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[1] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1] In biphasic systems, vigorous stirring is essential to ensure efficient mixing and facilitate the reaction at the interface of the two phases.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst. 2. Inefficient Oxidative Addition. 3. Incorrect Base or Solvent. 4. Insufficient Temperature.1. Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper degassing to prevent catalyst oxidation.[1] 2. For electron-rich or sterically hindered aryl halides, use bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos).[1] 3. Use a stronger, finely powdered base (e.g., K₃PO₄, Cs₂CO₃). Consider a solvent system that ensures solubility of all components (e.g., dioxane/water, THF/water).[1][6] 4. Gradually increase the reaction temperature, monitoring for decomposition.
Significant Protodeboronation of Boronic Acid 1. Harsh Basic Conditions. 2. Presence of Water. 3. Elevated Temperatures.1. Switch to a milder base such as KF or K₂CO₃.[1] 2. Use anhydrous solvents and bases. 3. Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt.[1][2] 4. Run the reaction at the lowest effective temperature.
Formation of Homocoupled Byproduct from Boronic Acid 1. Presence of Oxygen.1. Ensure thorough degassing of all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[1] 2. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Product is Difficult to Purify (Close spots on TLC) 1. Presence of structurally similar byproducts (e.g., homocoupled product, protodeboronated starting material). 2. Polarity of the product is similar to that of the starting materials or byproducts.1. Optimize reaction conditions to minimize side reactions. 2. Employ careful flash column chromatography with a shallow solvent gradient. 3. Consider an acid-base workup to remove basic or acidic impurities if applicable.[6]

Data Presentation: Reaction Condition Optimization

The following tables summarize representative conditions for the Suzuki coupling of bromo-heterocycles, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Comparison of Different Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Notes
Pd(OAc)₂ (2)PPh₃ (6)K₂CO₃ (2)Toluene/H₂O100ModerateA traditional catalyst system.
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O90GoodA common pre-formed Pd(0) catalyst.
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100ExcellentBuchwald ligands often give high yields for heteroaryl couplings.[3]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)THF/H₂O80HighA robust and commonly used catalyst.

Yields are representative and based on couplings of structurally similar bromo-heterocycles.

Table 2: Comparison of Different Bases

Base (equiv.)SolventTemp. (°C)Yield (%)Notes
Na₂CO₃ (2)Dioxane/H₂O90GoodA common and cost-effective choice.[4]
K₂CO₃ (2)Toluene/H₂O100GoodAnother widely used carbonate base.[4]
K₃PO₄ (2)Dioxane/H₂O100ExcellentA strong base, often effective for challenging substrates.[3][4]
Cs₂CO₃ (2)THF80ExcellentHigh solubility in organic solvents can be advantageous.[1]
KF (3)Dioxane110GoodA milder base that can reduce protodeboronation.[7]

Yields are representative and based on couplings of structurally similar bromo-heterocycles.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

  • Ligand (if required, e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if separate, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants & Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solvent Add Degassed Solvent inert->add_solvent add_catalyst Add Pd Catalyst & Ligand add_solvent->add_catalyst react Heat with Vigorous Stirring add_catalyst->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Workup (Dilute, Wash, Extract) monitor->workup purify Purify by Column Chromatography workup->purify product Characterize Pure Product purify->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree start Low Yield or No Reaction check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No full_conversion Full Conversion, Low Yield check_conversion->full_conversion Yes catalyst Check Catalyst Activity (Fresh? Robust Precatalyst?) no_conversion->catalyst side_reactions Check for Side Products (TLC, LC-MS) full_conversion->side_reactions atmosphere Ensure Inert Atmosphere (Degas Solvents Thoroughly) catalyst->atmosphere conditions Optimize Conditions (Increase Temp, Stronger Base, Different Ligand) atmosphere->conditions homocoupling Homocoupling? (Improve Degassing) side_reactions->homocoupling protodeboronation Protodeboronation? (Milder Base, Anhydrous Conditions, BPin Ester) homocoupling->protodeboronation purification Purification Issues? (Optimize Chromatography, Acid/Base Wash) protodeboronation->purification

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

common side reactions in the synthesis of 7-Bromo-2-methylbenzo[d]oxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2-methylbenzo[d]oxazole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Question: My reaction is resulting in a very low yield or no desired product. What are the primary factors to investigate?

Answer: Low yields in the synthesis of this compound are a common issue and can typically be attributed to one or more of the following factors:

  • Purity of Starting Materials: The purity of the precursors, primarily 2-amino-3-bromophenol and the acetylating agent (e.g., acetic anhydride or acetyl chloride), is critical. Impurities can lead to unwanted side reactions and inhibit the desired cyclization.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst (if any) play a crucial role. The cyclization step to form the oxazole ring often requires specific temperature ranges to proceed efficiently.[1][2]

  • Incomplete Cyclization: The reaction may stall at the intermediate N-acyl-2-amino-3-bromophenol stage without proceeding to the final cyclized product. This can be due to insufficient heating or incorrect pH.

  • Side Reaction Predominance: Competing side reactions can consume the starting materials, thereby reducing the yield of the target molecule.

  • Product Degradation: The synthesized this compound may be susceptible to degradation under the reaction or work-up conditions.

A logical approach to troubleshooting low yields is outlined in the workflow diagram below.

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity PurityOK Purity Acceptable CheckPurity->PurityOK Yes Impure Impurities Detected CheckPurity->Impure No MonitorReaction Monitor Reaction Progress (TLC/LC-MS) PurityOK->MonitorReaction Purify Purify Starting Materials Impure->Purify Rerun1 Re-run Reaction Purify->Rerun1 End Improved Yield Rerun1->End Incomplete Incomplete Reaction/ Side Products Observed MonitorReaction->Incomplete Yes Complete Complete Reaction, Low Isolated Yield MonitorReaction->Complete No OptimizeConditions Optimize Reaction Conditions Incomplete->OptimizeConditions OptimizePurification Optimize Purification Strategy Complete->OptimizePurification Rerun2 Re-run Reaction OptimizeConditions->Rerun2 OptimizePurification->End Rerun2->End

A logical workflow for troubleshooting low yields.
Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and extra peaks in NMR/MS analysis. What are the likely side products?

Answer: The formation of impurities is a common challenge. In the synthesis of this compound from 2-amino-3-bromophenol and an acetylating agent, the following side reactions are most probable:

  • O-Acylation: Besides the desired N-acylation which leads to the benzoxazole, acylation can also occur on the hydroxyl group of the 2-amino-3-bromophenol, forming an ester. This O-acylated product will not cyclize to the desired benzoxazole. The amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation, but reaction conditions can influence the ratio of N- to O-acylation.[3][4]

  • Di-acylation: Both the amino and hydroxyl groups can be acylated, leading to a di-acetylated byproduct. This is more likely to occur if an excess of the acetylating agent is used.

  • Poly-bromination: Although the starting material is already brominated, under harsh brominating conditions (if the synthesis involves a bromination step on a pre-formed 2-methylbenzoxazole), further bromination on the benzene ring can occur, leading to di-bromo or tri-bromo species.

  • Formation of Isomeric Impurities: If the starting 2-aminophenol contains isomeric impurities (e.g., 2-amino-5-bromophenol), this will lead to the formation of the corresponding isomeric benzoxazole derivative (e.g., 5-Bromo-2-methylbenzo[d]oxazole).

The workflow below outlines a strategy for identifying and minimizing these impurities.

ImpurityTroubleshooting Start Impurities Detected in Final Product Analyze Analyze Impurity Profile (NMR, MS, TLC) Start->Analyze Identify Identify Side Products Analyze->Identify O_Acyl O-Acylated/ Di-Acylated Impurity Identify->O_Acyl Acylation-related Poly_Bromo Poly-brominated Impurity Identify->Poly_Bromo Bromination-related Isomer Isomeric Impurity Identify->Isomer Isomer-related Optimize_Acyl Optimize Acylation: - Control Stoichiometry - Adjust Temperature - Modify Base/Solvent O_Acyl->Optimize_Acyl Optimize_Bromo Optimize Bromination: - Milder Brominating Agent - Control Stoichiometry - Lower Temperature Poly_Bromo->Optimize_Bromo Purify_Start Purify Starting 2-Aminophenol Isomer->Purify_Start End Pure Product Optimize_Acyl->End Optimize_Bromo->End Purify_Start->End

Workflow for identifying and minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common method involves the condensation and subsequent cyclization of 2-amino-3-bromophenol with acetic anhydride or acetyl chloride. Polyphosphoric acid (PPA) is often used as a catalyst and dehydrating agent to facilitate the cyclization at elevated temperatures.

Q2: How can I favor N-acylation over O-acylation of the 2-amino-3-bromophenol?

A2: The amino group is inherently more nucleophilic than the phenolic hydroxyl group.[3][4] To further favor N-acylation, you can:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the acetylating agent. A large excess can lead to di-acylation.

  • Optimize Temperature: Running the initial acylation at a lower temperature can increase the selectivity for the more nucleophilic amine.

  • pH Control: In some cases, adjusting the pH can influence the relative nucleophilicity of the two groups.

Q3: My reaction seems to stop at the N-acetylated intermediate and won't cyclize. What should I do?

A3: Incomplete cyclization is a common hurdle. To promote the formation of the benzoxazole ring:

  • Increase Temperature: The cyclization step, which involves the elimination of water, typically requires elevated temperatures. If you are using a solvent, ensure you are at a sufficient reflux temperature. For solvent-free reactions with a catalyst like PPA, temperatures around 140-160°C are often necessary.[5]

  • Use a Dehydrating Agent/Catalyst: A strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent can effectively promote the dehydration and cyclization.

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has been allowed to run to completion.

Q4: What are the best methods for purifying the final product?

A4: Purification of this compound typically involves:

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice for elution.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an efficient way to obtain a highly pure product.

Quantitative Data on Side Reactions

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, data from analogous reactions of aminophenols can provide valuable insights into the expected chemoselectivity.

ReactantAcetylating AgentReaction ConditionsN-acylation Yield (%)O-acylation Yield (%)Reference
4-AminophenolAcetic AnhydrideMild conditions, short reaction timeMajor ProductMinor Product[4]
(4-(aminomethyl)phenyl)methanolIsopropenyl acetate / DBU1 eq. each, 6h6040[6]
(4-(aminomethyl)phenyl)methanolIsopropenyl acetate / DBU1.7 eq. / 1.2 eq.10070[6]

This table illustrates the general principle of N-acylation being favored, but also shows that O-acylation can be a significant competing reaction, especially with increased reagent concentration.

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of this compound based on established methodologies for benzoxazole synthesis.

Synthesis of this compound

Reaction Scheme:

Materials:

  • 2-amino-3-bromophenol

  • Acetic Anhydride

  • Polyphosphoric Acid (PPA)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromophenol (1.0 eq).

  • To this, add polyphosphoric acid (PPA) (approximately 10 times the weight of the aminophenol).

  • Slowly add acetic anhydride (1.1 eq) to the mixture while stirring.

  • Heat the reaction mixture to 140-150°C and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

optimizing base and ligand selection for Buchwald-Hartwig amination of 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 7-Bromo-2-methylbenzo[d]oxazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Q1: My Buchwald-Hartwig amination of this compound is giving low to no yield. What are the most critical parameters to investigate?

A1: Low or no yield in the amination of this compound can stem from several factors. The most critical parameters to re-evaluate are the choice of ligand, base, and the integrity of your reaction setup.

  • Ligand Selection: The electronic and steric properties of the phosphine ligand are paramount. For electron-rich heterocyclic substrates like this compound, bulky and electron-rich biaryl phosphine ligands are often required to promote the challenging oxidative addition and reductive elimination steps. Ligands such as XPhos, SPhos, and tBuBrettPhos have shown success in similar systems.

  • Base Compatibility: The base is crucial for deprotonating the amine and facilitating the catalytic cycle. The strength and solubility of the base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS), sodium tert-butoxide (NaOtBu), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base may also depend on the functional group tolerance of your amine coupling partner.

  • Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All reagents and solvents should be thoroughly deoxygenated.

  • Reagent Purity: The purity of the aryl bromide, amine, and particularly the base and solvent is critical. Water and other protic impurities can deactivate the catalyst and interfere with the base.

Q2: I am observing significant formation of a de-brominated side product (2-methylbenzo[d]oxazole). How can I minimize this?

A2: The formation of the hydrodehalogenated product is a common side reaction in Buchwald-Hartwig aminations and typically arises from a competing β-hydride elimination pathway. To minimize this:

  • Optimize Ligand: Sterically hindered ligands can disfavor the formation of the intermediate that leads to β-hydride elimination. Experimenting with different bulky biaryl phosphine ligands is a primary strategy.

  • Choice of Base: In some cases, the choice of base can influence the rate of reductive elimination versus β-hydride elimination. Screening different bases may be beneficial.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2 equivalents) can sometimes favor the desired amination pathway.

Q3: My reaction starts but appears to stall before completion. What could be the cause?

A3: Reaction stalling can be indicative of catalyst deactivation. Potential causes include:

  • Catalyst Poisoning: Certain functional groups on the amine or aryl halide can act as catalyst poisons. While this compound is not inherently problematic, impurities in the starting materials could be an issue.

  • Insufficient Base: If the base is not strong enough or is consumed by acidic impurities (like water), the catalytic cycle can halt. Ensure you are using a sufficient excess of a strong, dry base.

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions, especially at elevated temperatures. Using a more robust ligand or a pre-catalyst can sometimes mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Buchwald-Hartwig amination?

A1: The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido ligand.

  • Reductive Elimination: The aryl and amido ligands on the palladium center couple and reductively eliminate to form the desired C-N bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Q2: Which palladium precursor is best to use for this reaction?

A2: While Pd₂(dba)₃ and Pd(OAc)₂ are common palladium precursors, modern Buchwald-Hartwig aminations often benefit from the use of pre-catalysts. These are well-defined Pd(II) complexes that are more stable and reliably generate the active Pd(0) species in situ. Pre-catalysts based on ligands like XPhos, SPhos, and tBuBrettPhos are commercially available and often give more reproducible results.[2]

Q3: What are the recommended solvents for the amination of this compound?

A3: Anhydrous, deoxygenated aprotic polar solvents are typically used for Buchwald-Hartwig aminations. Toluene, dioxane, and THF are the most common choices. The solubility of the base and the palladium complex in the chosen solvent can influence the reaction rate and yield.

Q4: Can I perform this reaction with primary and secondary amines?

A4: Yes, the Buchwald-Hartwig amination is generally applicable to both primary and secondary amines. However, the optimal ligand and reaction conditions may differ. For primary amines, ligands like BrettPhos have been specifically designed to prevent diarylation. For secondary amines, a wider range of bulky phosphine ligands are often effective.[2]

Data Presentation: Ligand and Base Screening for Amination of Bromo-Heterocycles

The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of bromo-heterocycles structurally similar to this compound. This data can serve as a starting point for optimizing your specific reaction.

Table 1: Ligand and Base Optimization for the Amination of Bromoindazoles with Secondary Amines [2]

EntryLigand (mol%)Pre-catalyst (mol%)Base (equiv)AmineYield (%)
1L1 (1)P1 (1)LiHMDS (2.4)Morpholine95
2L1 (1)P1 (1)LiHMDS (2.4)N-Methylpiperazine92
3L2 (1)P2 (1)LiHMDS (2.4)Indoline88

Reaction conditions: Bromoindazole (0.5 mmol), amine (0.6 mmol), LiHMDS (1.2 mmol, 1 M in THF), 80 °C. L1 = XPhos, P1 = XPhos Pd G2; L2 = SPhos, P2 = SPhos Pd G2.

Table 2: Ligand and Base Optimization for the Amination of Bromo-pyrazoles with Primary Amines [3]

EntryLigand (mol%)Pre-catalyst (mol%)Base (equiv)AmineYield (%)
1L4 (1)P4 (1)LiHMDS (2.2)n-Hexylamine85
2L4 (2)P4 (2)LiHMDS (2.2)Aniline78
3L4 (1)P4 (1)LiHMDS (2.2)2-Aminopyridine72

Reaction conditions: Bromopyrazole (1.0 mmol), amine (1.2 mmol), LiHMDS (2.2 mmol), 50-80 °C. L4 = tBuBrettPhos, P4 = tBuBrettPhos Pd G3.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound:

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Bulky biaryl phosphine ligand (if not using a pre-catalyst with the desired ligand)

  • Base (e.g., LiHMDS, NaOtBu, or Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (1-2 mol%), and the base (1.5-2.5 equiv).

  • Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Add the amine (1.1-1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Aryl)(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Amine [L-Pd(II)(Aryl)(Amine)]+ Br- PdII_Aryl->PdII_Amine + Amine PdII_Amido L-Pd(II)(Aryl)(Amido) PdII_Amine->PdII_Amido - HBr (+ Base) PdII_Amido->Pd0 Reductive Elimination Product Aryl-Amine PdII_Amido->Product Salt [Base-H]+Br- FinalProduct 7-Amino-2-methyl- benzo[d]oxazole Derivative ArylBr 7-Bromo-2-methyl- benzo[d]oxazole Amine Amine Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) Start->Check_Inert Check_Reagents Check Reagent Purity (Aryl Halide, Amine, Base, Solvent) Check_Inert->Check_Reagents Atmosphere OK Screen_Ligand Screen Bulky Biaryl Phosphine Ligands (e.g., XPhos, SPhos, tBuBrettPhos) Check_Reagents->Screen_Ligand Reagents Pure Screen_Base Screen Bases (e.g., LiHMDS, NaOtBu, Cs2CO3) Screen_Ligand->Screen_Base No Improvement Success Improved Yield Screen_Ligand->Success Improvement Optimize_Temp Optimize Temperature (80-120 °C) Screen_Base->Optimize_Temp No Improvement Screen_Base->Success Improvement Optimize_Temp->Success Improvement

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Overcoming Low Reactivity of 7-Bromo-2-methylbenzo[d]oxazole in C-N Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing 7-Bromo-2-methylbenzo[d]oxazole in C-N coupling reactions. Given its electron-deficient nature, this substrate often exhibits low reactivity, necessitating carefully optimized conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for C-N coupling?

A1: The low reactivity of this compound in palladium-catalyzed C-N cross-coupling reactions stems from the electron-withdrawing nature of the benzoxazole ring system. This electronic effect reduces the electron density at the C-Br bond, making the initial oxidative addition step of the catalytic cycle, which is often rate-limiting, more difficult.

Q2: What is the most effective catalytic system for the C-N coupling of this compound?

A2: For challenging electron-deficient heteroaryl bromides like this compound, palladium-catalyzed Buchwald-Hartwig amination is the most effective method.[1] Specialized catalyst systems comprising a palladium precatalyst and a bulky, electron-rich phosphine ligand are highly recommended. Ligands such as RuPhos, BrettPhos, t-BuXPhos, and tBuBrettPhos have shown great success in similar systems.[1] The use of pre-formed palladium precatalysts can also lead to more consistent and reliable results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[1]

Q3: What is the best choice of base for this C-N coupling reaction?

A3: Strong, sterically hindered, non-nucleophilic bases are preferred to minimize side reactions and promote the deprotonation of the amine. Lithium bis(trimethylsilyl)amide (LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used and have proven effective for such transformations.[1] Weaker bases like K₂CO₃ or Cs₂CO₃ are generally less effective for this type of challenging coupling.[1]

Q4: Can a copper-based catalyst system (Ullmann condensation) be used for this reaction?

A4: While copper-catalyzed C-N coupling, or the Ullmann condensation, is a potential alternative to palladium-based systems, it often requires higher reaction temperatures and may have a more limited substrate scope.[1][2] For general reliability and broader applicability with 7-halobenzoxazoles, palladium catalysis is more established and typically provides better results under milder conditions.[1]

Q5: What are the recommended solvents for the C-N coupling of this compound?

A5: Anhydrous, deoxygenated aprotic polar solvents are the standard choice for Buchwald-Hartwig aminations. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[1] The choice of solvent can influence reaction rate and yield, so screening different solvents may be necessary for optimization. It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.- Ensure the use of a high-quality palladium precatalyst and ligand.- Prepare the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen.- Use anhydrous and thoroughly deoxygenated solvents.
2. Sub-optimal Ligand: The chosen ligand is not suitable for this electron-deficient substrate.- Screen a panel of bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, t-BuXPhos, or tBuBrettPhos.
3. Incorrect Base: The base is not strong enough to deprotonate the amine or is sterically hindered.- Switch to a stronger, non-nucleophilic base like LiHMDS or NaOtBu.
4. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation barrier.- Gradually increase the reaction temperature, typically in the range of 80-110 °C.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst Decomposition: Leads to undesired reaction pathways.- Lower the reaction temperature.- Increase the ligand-to-palladium ratio slightly to stabilize the catalyst.
2. Presence of Water: Water can act as a proton source for hydrodehalogenation.- Ensure all reagents and solvents are strictly anhydrous.
3. Beta-Hydride Elimination: A competing pathway, particularly with certain amines.- Using a bulkier ligand can sometimes disfavor this side reaction.[1]
Difficulty Coupling with a Specific Amine 1. Steric Hindrance: Bulky amines may react slower.- Increase the reaction time and/or temperature.- Consider using a less sterically demanding ligand.
2. Low Nucleophilicity: Electron-poor amines are less reactive.- May require a more electron-rich ligand and a stronger base to facilitate the reaction.

Data Presentation: Optimized Conditions for C-N Coupling of Bromo-Heterocycles

The following table summarizes successfully reported conditions for the Buchwald-Hartwig amination of various bromo-heterocycles, providing a starting point for the optimization of the this compound coupling.

Entry Aryl Bromide Amine Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
12-Bromo-6-methyl-1H-benzo[d]imidazoleMorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene1001892
22-Bromo-6-methyl-1H-benzo[d]imidazoleAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1102485
32-Bromo-6-methyl-1H-benzo[d]imidazoleBenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.5)THF801688
45-Bromo-1H-imidazoleAnilinetBuBrettPhos Pd G3 (2)-NaOtBu (1.5)1,4-Dioxane1001285
54-Bromo-1H-pyrazoleMorpholinetBuBrettPhos Pd G3 (2)-NaOtBu (1.5)1,4-Dioxane801292

Data for entries 1-3 are based on analogous systems and provide a strong starting point for optimization.[4] Data for entries 4-5 from a study on unprotected five-membered heterocyclic bromides.[5]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)

  • Base (e.g., LiHMDS, 1 M solution in THF, 1.5-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and a stir bar to an oven-dried reaction vial.

  • Add the amine coupling partner.

  • Add the anhydrous, deoxygenated solvent to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Add the base solution dropwise to the stirred mixture.

  • Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting for 7-Bromo-2-methylbenzoxazole) Pd(0)L->OxAdd + Ar-Br Pd(II)Complex Pd(II) Intermediate OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation Pd(II)Complex->AmineCoord + Amine, Base AmidoComplex Pd(II) Amido Complex AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Catalyst Regeneration Product C-N Coupled Product RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Check Catalyst System (Precatalyst, Ligand) Start->CheckCatalyst CheckBase Evaluate Base (Strength, Solubility) CheckCatalyst->CheckBase No Improvement Success Reaction Successful CheckCatalyst->Success Improvement CheckTemp Increase Temperature CheckBase->CheckTemp No Improvement CheckBase->Success Improvement CheckSolvent Screen Solvents CheckTemp->CheckSolvent No Improvement CheckTemp->Success Improvement CheckSolvent->Success Improvement

Caption: Troubleshooting workflow for low C-N coupling yield.

References

Technical Support Center: Purification of Polar 7-Bromo-2-methylbenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar 7-Bromo-2-methylbenzo[d]oxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides direct answers and actionable solutions to specific issues you may encounter during your experiments.

Crystallization Issues

Question: My this compound derivative will not crystallize from solution. What are the common causes and solutions?

Answer: Difficulty in crystallization is a common challenge with polar molecules. Several factors could be at play:

  • Supersaturation: The solution may not be sufficiently saturated.

    • Solution: Slowly evaporate the solvent to increase the concentration of your compound.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for inducing crystallization.

    • Solution: Experiment with mixed solvent systems. A good starting point is a combination of a solvent in which your compound is soluble (e.g., ethanol, ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexane, water).[1]

  • Lack of Nucleation Sites: Crystals need a point to start growing.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface. This can create microscopic nucleation sites.[1]

    • Solution 2: Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a seed for crystal growth.[1]

Question: My compound oils out instead of crystallizing. How can I prevent this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.

  • Solution 1: Adjust Solvent System: Add more of the "good" solvent to decrease the supersaturation.

  • Solution 2: Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Solution 3: Different Solvent System: Try a completely different solvent or solvent mixture. Toluene can sometimes be effective for molecules prone to oiling out.

Chromatography Challenges

Question: I am seeing significant streaking of my polar this compound derivative on my TLC plate. What can I do to improve the separation?

Answer: Streaking on TLC plates is a common issue with polar compounds, often due to strong interactions with the silica gel.

  • Solution 1: Add a Polar Modifier: Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to your eluent system to improve the spot shape. For particularly basic compounds, an eluent system containing a small percentage of ammonium hydroxide in methanol can be effective.

  • Solution 2: Change the Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina, which can have different selectivity for polar compounds.

  • Solution 3: Mixed-Mode Chromatography: For very challenging separations, mixed-mode chromatography, which utilizes multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), can provide unique selectivity for polar and ionizable compounds.

Question: What are good starting solvent systems for column chromatography of polar this compound derivatives?

Answer: Based on literature for similar brominated benzoxazole derivatives, a good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar and a polar solvent.

  • Recommended Starting Points:

    • Petroleum Ether / Ethyl Acetate (e.g., starting with a 20:1 ratio and gradually increasing the polarity). A 2-(4-Bromobenzyl)benzo[d]oxazole has been successfully purified using this system.[2]

    • Hexane / Ethyl Acetate (a common system for a wide range of polarities).[3]

    • Dichloromethane / Methanol (for more polar compounds).

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Petroleum EtherEthyl Acetate20:1Proven effective for similar brominated benzoxazoles.[2]
HexaneEthyl Acetate10:1 to 5:1A standard choice for many organic compounds.[3]
DichloromethaneMethanol98:2 to 95:5Suitable for highly polar derivatives.
Purity and Impurity Removal

Question: After purification, I still see persistent impurities in my NMR spectrum. What are they likely to be and how can I remove them?

Answer: Common impurities can include starting materials, reagents, and side-products from the synthesis.

  • Identifying Impurities: Compare your NMR spectrum to reference spectra of common laboratory solvents and reagents.[4][5][6][7][8]

  • Removal of Baseline Impurities: If you have non-polar impurities, they should elute quickly during column chromatography.

  • Removal of Polar Impurities: Closely eluting polar impurities can be challenging.

    • Solution 1: Recrystallization: A carefully chosen recrystallization can be highly effective in removing small amounts of impurities.

    • Solution 2: Charcoal Treatment: For colored impurities or trace aromatic byproducts, treatment with activated charcoal can be effective. One method involves boiling the crude product with charcoal in a solvent like ethanol, followed by hot filtration and recrystallization.

    • Solution 3: Preparative TLC or HPLC: For very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of the chromatography eluent or a slightly more polar solvent.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent mixture.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent system (e.g., 20:1 Petroleum Ether:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, find a "good" solvent that dissolves the compound well and a miscible "poor" solvent in which the compound is insoluble. Ethanol/water is a common combination for polar compounds.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Two-Solvent: While the solution in the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Visualized Workflows and Logic Diagrams

experimental_workflow crude_product Crude this compound dissolve Dissolve in minimal 'good' solvent (e.g., hot EtOH) crude_product->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly induce_crystallization Induce Crystallization (Scratch/Seed) cool_slowly->induce_crystallization No crystals form ice_bath Cool in Ice Bath cool_slowly->ice_bath Crystals form induce_crystallization->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: A typical experimental workflow for the purification of this compound derivatives by recrystallization.

troubleshooting_chromatography start TLC shows streaking of polar compound decision1 Is the eluent system optimized? start->decision1 add_modifier Add polar modifier (e.g., MeOH, AcOH, Et3N) decision1->add_modifier No change_eluent Try a different eluent system decision1->change_eluent Partially decision2 Is streaking still present? add_modifier->decision2 change_eluent->decision2 change_stationary_phase Change stationary phase (e.g., Alumina) decision2->change_stationary_phase Yes mixed_mode Consider Mixed-Mode Chromatography decision2->mixed_mode Significant streaking success Improved Separation decision2->success No change_stationary_phase->success mixed_mode->success

Caption: A troubleshooting guide for addressing streaking issues during the chromatographic purification of polar benzoxazole derivatives.

References

troubleshooting guide for the synthesis of 7-bromo-2-methyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 7-bromo-2-methyl-1,3-benzoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 7-bromo-2-methyl-1,3-benzoxazole?

The most common synthetic route involves the condensation of 2-amino-6-bromophenol with an acetylating agent. Acetic anhydride or acetyl chloride are frequently used for this purpose.

Q2: My reaction is not proceeding to completion, and I see starting material on my TLC plate. What should I do?

An incomplete reaction can be due to several factors. Here are some troubleshooting steps:

  • Extend Reaction Time: Continue to monitor the reaction by taking aliquots at regular intervals to see if the reaction progresses with additional time.[1]

  • Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may be sensitive to air and moisture or may require activation.[1] Increasing the catalyst loading might also improve the conversion.[1]

  • Increase Temperature: Gently increasing the reaction temperature can sometimes drive the reaction to completion. However, be cautious as this may also lead to the formation of side products.

  • Purity of Starting Materials: Impurities in the 2-amino-6-bromophenol or the acetylating agent can inhibit the reaction.[1] Ensure the purity of your starting materials before beginning the synthesis.

Q3: The yield of my synthesis is consistently low. What are the potential causes?

Low yields can be attributed to several factors throughout the experimental process:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and choice of solvent can significantly impact the yield.[1]

  • Side Product Formation: Competing side reactions can consume the starting materials, thus reducing the yield of the desired product.[1] Over-acylation or polymerization are potential side reactions.[1]

  • Inefficient Purification: Product loss during work-up and purification steps is a common cause of low yields.[1] Re-evaluate your extraction and chromatography procedures.

Q4: I am observing significant side product formation. How can I minimize it?

The formation of side products is a common challenge. To minimize them:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and the stoichiometry of the reactants.[1]

  • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction pathway and minimize side reactions.

  • Use of a Milder Acetylating Agent: If over-acylation is an issue, consider using a less reactive acetylating agent.

Q5: What are the recommended methods for purifying 7-bromo-2-methyl-1,3-benzoxazole?

The crude product can be purified using standard techniques:

  • Silica Gel Column Chromatography: This is a common and effective method for purifying benzoxazoles. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can yield a highly pure product.[1]

  • Acid-Base Extraction: As benzoxazoles are weakly basic, an acid-base extraction can sometimes be used to separate them from non-basic impurities.[1]

  • Treatment with Activated Charcoal: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagents.Ensure the catalyst is active and reagents are pure and dry.[1]
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating to proceed.[2]
Insufficient reaction time.Monitor the reaction by TLC and allow it to run for a longer duration if necessary.[1]
Multiple Spots on TLC (Side Products) Reaction temperature is too high.Lower the reaction temperature to minimize the formation of thermal byproducts.
Incorrect stoichiometry.Carefully check the molar ratios of the reactants.[1]
Presence of impurities in starting materials.Purify starting materials before use.
Product is an Oil Instead of a Solid Presence of impurities.Purify the product using column chromatography.
The product may have a low melting point.Confirm the identity and purity of the product using analytical techniques like NMR and Mass Spectrometry.
Difficulty in Purifying the Product Co-eluting impurities.Try a different solvent system for column chromatography or consider recrystallization from various solvents.
Product instability on silica gel.Consider using a different stationary phase for chromatography, such as alumina, or minimize the time the product is on the column.

Experimental Protocol: Synthesis of 7-bromo-2-methyl-1,3-benzoxazole

This protocol is a general guideline based on established methods for benzoxazole synthesis. Optimization may be required.

Materials:

  • 2-amino-6-bromophenol

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate solution (for work-up)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-bromophenol (1.0 mmol) in dichloromethane.

  • Add pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding dilute hydrochloric acid.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford the pure 7-bromo-2-methyl-1,3-benzoxazole.

Visualizing the Workflow and Troubleshooting

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-amino-6-bromophenol in Dichloromethane B 2. Add Pyridine and cool to 0 °C A->B C 3. Add Acetic Anhydride dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with dilute HCl D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: A typical experimental workflow for the synthesis of 7-bromo-2-methyl-1,3-benzoxazole.

troubleshooting_guide cluster_low_yield Low Yield start Problem Encountered q1 Incomplete Reaction? start->q1 a1_yes Extend time / Increase temp / Check reagents q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Significant Side Products? a1_no->q2 a2_yes Optimize conditions / Change stoichiometry q2->a2_yes Yes a2_no Check purification q2->a2_no No q3 Product Loss During Purification? a2_no->q3 a3_yes Re-evaluate purification method q3->a3_yes Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

effect of electron-withdrawing groups on 7-Bromo-2-methylbenzo[d]oxazole reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Bromo-2-methylbenzo[d]oxazole Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound and its derivatives, particularly focusing on the effects of electron-withdrawing groups (EWGs) on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The two primary sites for reaction are:

  • The C7-Br bond: The carbon-bromine bond is susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and, under certain conditions, nucleophilic aromatic substitution (SNAr).

  • The 2-methyl group: The protons on the methyl group are weakly acidic and can be deprotonated with a strong base to form a nucleophile, which can then participate in condensation reactions (e.g., with aldehydes or ketones).

Q2: How does adding an electron-withdrawing group (EWG) to the benzene ring of this compound affect its reactivity?

Electron-withdrawing groups significantly alter the electron density of the aromatic system, which has two main consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): EWGs, especially when positioned ortho or para to the bromine atom (e.g., at C5), make the aromatic ring more electron-deficient. This increased electrophilicity facilitates attack by nucleophiles and stabilizes the negatively charged Meisenheimer complex intermediate, thereby accelerating SNAr reactions. Without an EWG, SNAr reactions at the C7-Br bond are generally difficult to achieve.

  • Influence on Metal-Catalyzed Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig amination, the presence of an EWG makes the C7 carbon more electrophilic. This can facilitate the initial oxidative addition step of the aryl bromide to the metal catalyst (e.g., Palladium(0)), potentially leading to faster reaction rates. However, highly electron-deficient substrates can also sometimes lead to catalyst inhibition or side reactions, requiring careful optimization of ligands and conditions.

Q3: I am trying to displace the bromine in 7-Bromo-5-nitro-2-methylbenzo[d]oxazole with an alkoxide, but the reaction is failing. Why?

While the C5-nitro group strongly activates the ring for nucleophilic aromatic substitution, several factors could lead to a failed reaction:

  • Insufficiently Strong Nucleophile/Base: Alkoxides are good nucleophiles, but sometimes a stronger base is needed to deprotonate an alcohol in situ, or a more potent nucleophile is required.

  • Inappropriate Solvent: The reaction typically requires a polar aprotic solvent like DMSO, DMF, or NMP to solvate the nucleophile effectively and facilitate the reaction.

  • Low Temperature: SNAr reactions, even on activated substrates, often require elevated temperatures (80-150 °C) to proceed at a reasonable rate.

  • Water Contamination: The presence of water can protonate the alkoxide, reducing its nucleophilicity. Ensure all reagents and glassware are dry.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

You are performing a Suzuki coupling on a this compound derivative and observing low conversion or the formation of significant byproducts.

Troubleshooting Workflow

G start Low Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality - Boronic acid stable? - Base anhydrous? - Solvent degassed? start->check_reagents check_catalyst 2. Evaluate Catalyst System - Pd catalyst active? - Ligand appropriate for EWG? (e.g., SPhos, XPhos for electron-deficient systems) check_reagents->check_catalyst Reagents OK check_conditions 3. Optimize Reaction Conditions - Temperature too low/high? - Reaction time sufficient? - Base strength adequate? (e.g., Cs2CO3, K3PO4) check_catalyst->check_conditions Catalyst OK side_reactions 4. Identify Side Reactions - Protodeborylation of boronic acid? - Homocoupling of boronic acid? - Decomposition of starting material? check_conditions->side_reactions Conditions OK

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Possible Solutions & Explanations:

  • For Electron-Deficient Substrates (with EWGs): Oxidative addition is often faster. However, the resulting Pd(II)-aryl complex is more electrophilic and can be prone to side reactions.

    • Solution: Use more electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos. These ligands stabilize the catalyst, promote the reductive elimination step, and are generally robust for coupling with electron-deficient aryl halides.

  • For Electron-Neutral or Rich Substrates (without EWGs): Oxidative addition can be the rate-limiting step.

    • Solution: A less sterically hindered ligand might be beneficial, or a more reactive catalyst system may be required. Increasing the temperature can also help overcome the activation barrier.

  • General Issues:

    • Base: The choice of base is critical. Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃, especially if the boronic acid is less reactive.

    • Solvent: Ensure the solvent is thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst. Common solvent systems include Toluene/H₂O, Dioxane/H₂O, or DME.

Issue 2: No Reaction in Buchwald-Hartwig Amination

You are attempting to couple an amine with your this compound derivative and see only starting material.

Decision Tree for Catalyst/Base Selection

G start Buchwald-Hartwig Amination Fails substrate Substrate has strong EWG? start->substrate ewg_yes YES substrate->ewg_yes Yes ewg_no NO substrate->ewg_no No ewg_yes_sol Use strong base (LHMDS, NaOtBu). Use electron-rich, bulky ligand (e.g., BrettPhos, RuPhos). Keep temperature moderate (80-100°C) to avoid side reactions. ewg_yes->ewg_yes_sol Action ewg_no_sol Use standard base (NaOtBu, K2CO3). Use general-purpose ligand (e.g., Xantphos, BINAP). May require higher temperature (100-120°C). ewg_no->ewg_no_sol Action

Caption: Decision tree for Buchwald-Hartwig amination conditions.

Possible Solutions & Explanations:

  • Catalyst/Ligand Choice: The combination of palladium precursor and phosphine ligand is crucial. For electron-deficient benzoxazoles, ligands like BrettPhos have proven highly effective. For less electron-deficient systems, a wider range of ligands may be suitable.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. If your amine starting material is acidic (e.g., a carbazole), a weaker base like K₂CO₃ or Cs₂CO₃ may be used, but this often requires a different catalyst system.

  • Oxygen Sensitivity: The catalyst systems are extremely sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that the solvent is properly degassed.

Quantitative Data Summary

The following table summarizes expected reactivity trends for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on the electronic nature of a substituent at the C5 position. (Note: These are representative yields based on general principles and may vary based on precise conditions).

Substituent at C5Electronic EffectExpected Oxidative Addition RateTypical Catalyst SystemExpected Yield Range (%)
-HNeutralModeratePd(PPh₃)₄ or Pd(OAc)₂/SPhos75-90
-CNStrong EWGFastPd₂(dba)₃ / XPhos or RuPhos85-98
-NO₂Strong EWGVery FastPd₂(dba)₃ / BrettPhos or RuPhos80-95
-OCH₃Electron-DonatingSlowPdCl₂(dppf) or Pd₂(dba)₃/t-Bu₃P60-80

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient this compound Derivative

This protocol is adapted for a substrate containing an electron-withdrawing group, such as 7-Bromo-5-nitro-2-methylbenzo[d]oxazole.

Diagram of Experimental Workflow

G A 1. Setup - Add aryl bromide (1 eq) - Add boronic acid (1.2 eq) - Add base (Cs2CO3, 2.5 eq) to oven-dried flask. B 2. Inert Atmosphere - Seal flask - Evacuate and backfill with Argon (3x cycle). A->B C 3. Reagent Addition - Add degassed solvent (Dioxane/H2O) - Add catalyst solution (Pd2(dba)3/XPhos) via syringe. B->C D 4. Reaction - Heat mixture to 90-100°C with vigorous stirring - Monitor by TLC/LC-MS. C->D E 5. Workup & Purification - Cool, dilute with EtOAc - Wash with H2O, brine - Dry, concentrate - Purify by column chromatography. D->E

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 7-bromo-5-nitro-2-methylbenzo[d]oxazole (1.0 mmol, 1.0 eq), the corresponding boronic acid (1.2 mmol, 1.2 eq), and cesium carbonate (2.5 mmol, 2.5 eq).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this process three times.

  • Catalyst and Solvent Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.08 mmol, 8 mol%) in degassed solvent. Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the Schlenk flask containing the solids. Finally, add the catalyst solution via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

preventing decomposition of 7-Bromo-2-methylbenzo[d]oxazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 7-Bromo-2-methylbenzo[d]oxazole during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during a reaction?

A1: The primary modes of decomposition for this compound are:

  • Hydrolysis of the benzoxazole ring: This can occur under both acidic and basic conditions, leading to ring-opening to form 2-amino-6-bromophenol derivatives.

  • Reductive dehalogenation: The carbon-bromine bond can be cleaved under reductive conditions, particularly in the presence of catalysts like palladium, leading to the formation of 2-methylbenzo[d]oxazole.

  • Nucleophilic attack: Strong nucleophiles can potentially attack the C2 position of the benzoxazole ring, leading to ring-opening or substitution products.

  • Thermal degradation: At elevated temperatures, brominated aromatic compounds can be susceptible to decomposition, which may involve the elimination of hydrogen bromide.

Q2: At what pH is this compound most stable?

A2: Benzoxazoles are generally most stable in neutral or near-neutral conditions. Both strongly acidic and strongly basic conditions can promote hydrolysis of the oxazole ring.[1][2] For instance, the hydrolysis of 2-methylbenzoxazole is catalyzed by acid, with a rate maximum observed around pH 1.35.[2]

Q3: Can I use palladium catalysts in reactions involving this compound?

A3: Caution is advised when using palladium catalysts, especially in the presence of a hydrogen source (e.g., H₂, formates, hydrides). These conditions are commonly used for reductive dehalogenation and can lead to the removal of the bromine atom from your molecule.[3][4][5][6][7]

Q4: What solvents are recommended for reactions with this compound?

A4: The choice of solvent can impact the stability of this compound.

  • Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF) are generally good choices as they are less likely to participate in hydrolysis reactions.[8]

  • Protic solvents like water, methanol, and ethanol should be used with caution, especially at elevated temperatures and non-neutral pH, as they can act as nucleophiles and promote hydrolysis.[8]

Troubleshooting Guides

Issue 1: Unexpected loss of the bromine atom from the molecule.

This is likely due to reductive dehalogenation.

Troubleshooting Steps:

  • Identify the potential reducing agent: Are you using a palladium catalyst with a hydrogen source (H₂, formate salts, silanes, etc.)?

  • Modify reaction conditions:

    • If possible, choose a non-palladium catalyst.

    • If a palladium catalyst is necessary, use it under strictly anhydrous and inert conditions.

    • Avoid hydrogen sources. If a reductant is required for another part of the molecule, consider a milder, more selective reagent.

  • Protect the C-Br bond: This is generally not a straightforward strategy for aryl bromides in the context of preventing reductive dehalogenation. The most effective approach is to avoid the reaction conditions that promote it.

Experimental Protocol: Performing a Suzuki Coupling while Minimizing Dehalogenation

This protocol provides a general guideline for a Suzuki coupling reaction, a common application for aryl bromides, while minimizing the risk of reductive dehalogenation.

Reagents and Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of 2-amino-6-bromophenol or its derivatives.

This indicates hydrolysis of the benzoxazole ring.

Troubleshooting Steps:

  • Check the pH of your reaction mixture: Avoid strongly acidic or basic conditions.

  • Ensure anhydrous conditions: If your reaction is sensitive to water, use flame-dried glassware and anhydrous solvents.

  • Lower the reaction temperature: Hydrolysis is often accelerated at higher temperatures.

  • Buffer the reaction: If the reaction generates acidic or basic byproducts, consider using a buffer to maintain a near-neutral pH.

Experimental Protocol: General Procedure for a Reaction under pH-Neutral Conditions

This protocol outlines a general approach for conducting a reaction while maintaining neutral conditions to prevent hydrolysis.

Reagents and Materials:

  • This compound

  • Other reactants

  • Anhydrous, aprotic solvent (e.g., THF, DCM, ACN)

  • Inert atmosphere (Nitrogen or Argon)

  • (Optional) A non-nucleophilic base or acid scavenger if acidic or basic byproducts are expected (e.g., proton sponge, DIPEA).

Procedure:

  • Set up the reaction in a flame-dried flask under an inert atmosphere.

  • Dissolve this compound and other reactants in the anhydrous, aprotic solvent.

  • If necessary, add the acid or base scavenger.

  • Stir the reaction at the lowest effective temperature and monitor its progress.

  • Work up the reaction under non-hydrolytic conditions (e.g., avoid strong aqueous acids or bases during extraction).

Data Summary

ParameterCondition to AvoidRecommended ConditionRationale
pH < 4 and > 106 - 8Minimizes acid and base-catalyzed hydrolysis of the benzoxazole ring.[1][2]
Catalyst Palladium with H₂ sourceNon-palladium catalysts or Pd catalysts under inert conditions without a hydrogen source.Prevents reductive dehalogenation of the C-Br bond.[3][4][5][6][7]
Temperature Prolonged heating at > 120 °CLowest effective temperature for the reaction.Reduces the rate of potential decomposition pathways, including hydrolysis and thermal degradation.
Solvent Protic solvents (water, alcohols) at elevated temperatures or non-neutral pH.Anhydrous aprotic solvents (DCM, THF, ACN, DMF).[8]Minimizes the risk of solvent-mediated hydrolysis.
Atmosphere Air (for some sensitive reactions)Inert (N₂ or Ar)Prevents potential oxidation and side reactions.

Visualizations

Troubleshooting_Decomposition cluster_analysis Analysis of Byproducts cluster_causes Potential Causes cluster_solutions Solutions start Decomposition of This compound Observed loss_of_Br Loss of Bromine (e.g., formation of 2-methylbenzo[d]oxazole) start->loss_of_Br Byproduct Analysis ring_opening Ring Opening (e.g., formation of 2-amino-6-bromophenol derivs.) start->ring_opening Byproduct Analysis reductive_conditions Reductive Conditions (e.g., Pd/H₂) loss_of_Br->reductive_conditions Indicates hydrolytic_conditions Hydrolytic Conditions (Acidic/Basic, Water) ring_opening->hydrolytic_conditions Indicates avoid_reductants Avoid H₂ source Use non-Pd catalyst reductive_conditions->avoid_reductants Implement control_pH Maintain neutral pH Use anhydrous solvents hydrolytic_conditions->control_pH Implement

Caption: Troubleshooting logic for identifying and addressing the decomposition of this compound.

Experimental_Workflow cluster_conditions Reaction Condition Selection start Reaction Setup with This compound solvent Choose Anhydrous, Aprotic Solvent start->solvent atmosphere Establish Inert Atmosphere (N₂/Ar) start->atmosphere ph_control Ensure Neutral pH (Buffer if needed) start->ph_control catalyst Select Catalyst (Avoid Pd/H₂) start->catalyst reaction Run Reaction at Lowest Effective Temperature solvent->reaction atmosphere->reaction ph_control->reaction catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Non-Hydrolytic Workup monitoring->workup product Purified Product workup->product

Caption: Recommended experimental workflow for preventing the decomposition of this compound.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving 7-Bromo-2-methylbenzo[d]oxazole, a key building block in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) with this compound is showing low to no conversion. What is the most likely cause related to the catalyst?

A1: Low or no conversion in palladium-catalyzed cross-coupling reactions is frequently a result of catalyst deactivation or poisoning. For a substrate like this compound, the primary suspects are:

  • Catalyst Poisoning by the Substrate: The nitrogen atom in the benzoxazole ring is Lewis basic and can coordinate to the palladium catalyst. This coordination can sometimes lead to the formation of inactive catalyst complexes, effectively poisoning the catalytic cycle.[1][2]

  • Impurities in Reagents or Solvents: Trace impurities are a common source of catalyst poisoning. Sulfur-containing compounds are particularly detrimental as they can irreversibly bind to palladium.[3] Other potential poisons include oxygen, which can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, and other nitrogen-containing heterocycles.

  • Palladium Black Formation: The appearance of a black precipitate is a visual indicator of catalyst decomposition and agglomeration into inactive palladium nanoparticles.[4] This can be triggered by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.

Q2: Can the this compound substrate itself poison the catalyst?

A2: Yes, the lone pair of electrons on the nitrogen atom of the benzoxazole ring can coordinate to the palladium center.[1][2] This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, thereby reducing the overall reaction rate. The extent of this inhibition can depend on the specific reaction conditions, ligands, and the palladium precursor used.

Q3: What are common impurities in this compound or other reagents that can act as catalyst poisons?

A3: Besides the substrate itself, several external impurities can poison the catalyst:

  • Sulfur Compounds: Often present in reagents or from contaminated glassware, sulfur compounds are potent poisons for palladium catalysts.[3]

  • Other Halogenated Species: While the bromine on the substrate is the intended reaction site, other halide impurities can interfere with the catalytic cycle.

  • Water and Oxygen: While some modern catalytic systems are robust, excess water and, particularly, oxygen can lead to catalyst deactivation through oxidation of the active Pd(0) species.[4][5]

  • Phosphorus Compounds: Although phosphine ligands are often essential for the reaction, certain phosphorus-containing impurities can act as catalyst poisons.

Q4: My reaction mixture has turned black. What does this signify and how can I prevent it?

A4: A black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[4] This indicates that the catalyst is no longer in its active, soluble form. To prevent this:

  • Ensure a truly inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[5]

  • Use appropriate ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent agglomeration.

  • Optimize reaction temperature: Excessively high temperatures can accelerate catalyst decomposition.

  • Ensure high purity of all components: Impurities can often be the nucleus for palladium black formation.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is a classic symptom of catalyst poisoning or low catalyst activity. Follow these steps to diagnose and resolve the issue.

Step 1: Analyze the Reaction Mixture

  • Use techniques like LC-MS or GC-MS to check for the presence of starting materials and key side products.

Step 2: Diagnose the Potential Cause

  • Observation: Significant amount of unreacted this compound.

    • Possible Cause: Catalyst poisoning or inhibition. The catalyst is not turning over effectively.

    • Troubleshooting Actions:

      • Improve Inert Atmosphere: Ensure all solvents and reagents are rigorously degassed. Use Schlenk techniques or a glovebox.

      • Purify Reagents: If purity is questionable, purify the this compound (e.g., by recrystallization) and use freshly opened, high-purity solvents and other reagents.

      • Change Ligand: Switch to a more electron-rich and sterically bulky ligand (e.g., a biarylphosphine ligand like SPhos or XPhos for Suzuki or Buchwald-Hartwig reactions) which can promote the desired catalytic cycle and reduce substrate inhibition.

      • Increase Catalyst Loading: In a small test reaction, a moderate increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial poisoning. If this works, it strongly suggests a poisoning issue.[4]

      • Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst that is more stable and provides a more consistent source of the active Pd(0) species.

  • Observation: Formation of homocoupled products (e.g., from the boronic acid in a Suzuki coupling).

    • Possible Cause: Presence of oxygen.

    • Troubleshooting Actions: Rigorously degas all reaction components.

Issue 2: Reaction Stalls After Initial Conversion

Step 1: Monitor Reaction Progress

  • Take aliquots at regular intervals and analyze by LC-MS or GC-MS to confirm that the reaction starts but does not go to completion.

Step 2: Diagnose the Potential Cause

  • Possible Cause: Catalyst deactivation over time. The catalyst is initially active but degrades under the reaction conditions.

  • Troubleshooting Actions:

    • Lower Reaction Temperature: High temperatures can lead to faster catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

    • Add Fresh Catalyst: In a test reaction, if the reaction has stalled, adding a fresh portion of the catalyst may restart the conversion, confirming catalyst deactivation as the issue.

    • Modify Reaction Conditions: Consider a different solvent or base that may offer better catalyst stability.

Data Summary

Table 1: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions

Reaction TypePalladium PrecursorCommon LigandsTypical Catalyst Loading (mol%)
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄SPhos, XPhos, P(t-Bu)₃, RuPhos1 - 5
HeckPd(OAc)₂, PdCl₂(PPh₃)₂P(o-tol)₃, PPh₃, Buchwald ligands1 - 5
SonogashiraPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, Xantphos (often with CuI co-catalyst)1 - 5
Buchwald-HartwigPd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BrettPhos1 - 5

Note: Optimal conditions are substrate-dependent and require screening.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the coupling of this compound with an arylboronic acid and may require optimization.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • In a separate vial, under inert atmosphere, add the palladium precursor and the ligand. Add a small amount of the degassed solvent to form a slurry and then transfer this to the main reaction flask via syringe.

  • Add the remaining degassed solvent to the reaction flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting a Failed Reaction - Diagnostic Experiment

If a reaction has failed and catalyst poisoning is suspected, this diagnostic test can provide insights.

  • Set up two identical reactions side-by-side under rigorously inert conditions as described in Protocol 1.

  • Reaction A (Control): Run the reaction as initially attempted.

  • Reaction B (Spiking Experiment): To this reaction, add a small amount of a known catalyst poison that is not expected to be in your reagents (e.g., a dilute solution of a thiol).

  • Reaction C (High Purity): Set up a third reaction using reagents that have been purified immediately before use (recrystallized this compound, freshly distilled and degassed solvent).

  • Monitor all three reactions. If Reaction A and B both fail while Reaction C proceeds, it strongly suggests the presence of an impurity-based catalyst poison in your original reagents. If Reaction A fails and C proceeds, but B fails more rapidly, it indicates your system is susceptible to poisoning. If all reactions fail, there may be a more fundamental issue with the reaction conditions or inherent substrate inhibition.

Visualizations

Troubleshooting_Workflow start Low or No Conversion check_sm Analyze Reaction Mixture (LC-MS, GC-MS) start->check_sm sm_present Starting Material Largely Unreacted check_sm->sm_present side_products Side Products Formed (e.g., Homocoupling) check_sm->side_products poisoning Suspect Catalyst Poisoning or Inhibition sm_present->poisoning oxygen_issue Suspect Oxygen Contamination side_products->oxygen_issue improve_inert Improve Inert Atmosphere (Degas Solvents/Reagents) poisoning->improve_inert Action purify_reagents Purify Reagents poisoning->purify_reagents Action change_ligand Change Ligand (Bulky, Electron-Rich) poisoning->change_ligand Action increase_catalyst Increase Catalyst Loading poisoning->increase_catalyst Action rerun Re-run Experiment improve_inert->rerun purify_reagents->rerun change_ligand->rerun increase_catalyst->rerun degas_thoroughly Rigorously Degas All Components oxygen_issue->degas_thoroughly Action degas_thoroughly->rerun

Caption: Troubleshooting workflow for low or no product conversion.

Catalyst_Deactivation_Pathway cluster_cycle Catalytic Cycle cluster_poisoning Deactivation Pathways Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Inactive_Complex Inactive Pd-Poison Complex Pd0->Inactive_Complex Coordination Pd_Black Palladium Black (Agglomeration) Pd0->Pd_Black Decomposition PdII Pd(II) Intermediate OxAdd->PdII RedElim Reductive Elimination PdII->RedElim Coupling Partner PdII->Pd_Black Decomposition RedElim->Pd0 Product Poison Poisons (Sulfur, O₂, N-Heterocycle) Poison->Inactive_Complex

Caption: Catalyst deactivation pathways in cross-coupling reactions.

References

workup procedures to remove impurities from 7-Bromo-2-methylbenzo[d]oxazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the workup and purification of 7-Bromo-2-methylbenzo[d]oxazole. The following information is compiled from established protocols for benzoxazole synthesis and purification and should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the likely impurities?

A common and efficient method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid derivative. For this compound, this would typically involve the reaction of 2-amino-6-bromophenol with an acetylating agent such as acetic anhydride or acetyl chloride.

Potential Impurities:

  • Unreacted Starting Materials: 2-amino-6-bromophenol and the acetylating agent.

  • Reaction Byproducts: Diacylated 2-amino-6-bromophenol, and other side-products from the acetylating agent.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, trace amounts of other brominated benzoxazole isomers could be present.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethyl acetate, hexane), and any catalysts or bases.

Q2: What are the recommended general workup procedures for this compound reactions?

A general workup procedure for benzoxazole synthesis involves quenching the reaction, followed by extraction and washing.

  • Quenching: After the reaction is complete, the mixture is typically cooled to room temperature and quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: The product is then extracted into an organic solvent, commonly ethyl acetate.[1]

  • Washing: The organic layer is washed sequentially with water and brine to remove water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

Q3: Which purification techniques are most effective for this compound?

The two most common and effective purification techniques for benzoxazole derivatives are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.

  • Recrystallization: This technique is useful for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the product from an impurity.

Potential CauseTroubleshooting Steps
Inappropriate Solvent System Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for benzoxazoles is a mixture of hexane and ethyl acetate.[2] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the product.
Co-eluting Impurities If impurities have similar polarity to the product, consider using a different solvent system (e.g., dichloromethane/methanol). A gradient elution, where the polarity of the eluent is gradually increased, may also improve separation.
Column Overloading Do not exceed a loading capacity of 1-5% of the silica gel weight. Overloading leads to broad peaks and poor separation.

Issue: The product is not eluting from the column.

Potential CauseTroubleshooting Steps
Eluent Polarity is too Low Gradually increase the polarity of the eluent. For example, if you are using 9:1 hexane:ethyl acetate, try switching to 8:2 or 7:3.
Product is Highly Polar For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary. Adding a small amount of a polar modifier like methanol to the eluent can help elute strongly adsorbed compounds.
Recrystallization

Issue: The product does not crystallize from the solution.

Potential CauseTroubleshooting Steps
Solution is not Saturated Reduce the volume of the solvent by gentle heating and evaporation to concentrate the solution.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal of the pure product can also initiate crystallization.
Presence of Gummy Impurities If the product oils out instead of crystallizing, try dissolving the oil in a minimum amount of a good solvent and then adding a poor solvent dropwise until the solution becomes turbid. Then, allow it to cool slowly.

Issue: Low recovery of the product after recrystallization.

Potential CauseTroubleshooting Steps
Product has Significant Solubility in the Cold Solvent Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product. Use a minimal amount of cold solvent to wash the crystals during filtration.
Too Much Solvent Used for Dissolution Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using excess solvent will reduce the yield.

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity. Collect fractions and monitor the elution by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for benzoxazoles include ethanol/water or hexane/ethyl acetate.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visual Guides

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench Quench (e.g., Water, NaHCO3) Reaction_Mixture->Quench Extract Extract (e.g., Ethyl Acetate) Quench->Extract Wash Wash (Water, Brine) Extract->Wash Dry_Concentrate Dry (Na2SO4) & Concentrate Wash->Dry_Concentrate Crude_Product Crude Product Dry_Concentrate->Crude_Product Column_Chromatography Column Chromatography (e.g., Hexane/EtOAc) Crude_Product->Column_Chromatography Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure 7-Bromo-2- methylbenzo[d]oxazole Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Experimental workflow for the workup and purification of this compound.

troubleshooting_logic Start Crude Product Requires Purification Purity_Check Assess Purity (TLC, NMR) Start->Purity_Check Decision Is Purity > 95%? Purity_Check->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography No Recrystallization Recrystallization Decision->Recrystallization Minor Impurities End Pure Product Decision->End Yes Purity_Check_2 Assess Purity Column_Chromatography->Purity_Check_2 Purified Fractions Purity_Check_3 Assess Purity Recrystallization->Purity_Check_3 Crystals Troubleshoot_Column Troubleshoot Column Troubleshoot_Column->Column_Chromatography Troubleshoot_Recrystal Troubleshoot Recrystallization Troubleshoot_Recrystal->Recrystallization Decision_2 Is Purity > 98%? Purity_Check_2->Decision_2 Decision_3 Is Purity > 98%? Purity_Check_3->Decision_3 Decision_2->End Yes Decision_2->Troubleshoot_Column No Decision_3->End Yes Decision_3->Troubleshoot_Recrystal No

Caption: Logical workflow for troubleshooting the purification of this compound.

References

influence of solvent on the outcome of reactions with 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2-methylbenzo[d]oxazole. The information provided is designed to address common issues encountered during chemical synthesis, with a particular focus on the influence of solvent selection on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is an aryl bromide, making it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. These are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern organic synthesis. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with amines.[1][2]

  • Sonogashira Coupling: For the formation of a carbon-carbon bond with terminal alkynes.[3]

  • Heck Reaction: For the formation of a carbon-carbon bond with alkenes.[4]

  • Ullmann Condensation: A copper-catalyzed reaction for forming carbon-nitrogen or carbon-oxygen bonds.[5][6]

Q2: How does the choice of solvent impact the outcome of these cross-coupling reactions?

A2: The solvent plays a critical role in the success of cross-coupling reactions by influencing several factors:

  • Solubility of Reactants and Reagents: The solvent must be able to dissolve the this compound, the coupling partner, the catalyst, and the base to ensure an efficient reaction. Polar aprotic solvents like DMF, dioxane, and THF are commonly employed for their ability to dissolve a wide range of organic and inorganic compounds.[7]

  • Catalyst Stability and Activity: The solvent can coordinate to the metal center of the catalyst, affecting its stability and reactivity. The polarity of the solvent is known to influence the structure and activity of catalytic intermediates.

  • Reaction Rate: The polarity of the solvent can significantly impact the rate of the reaction. Polar solvents can stabilize charged intermediates and transition states that form during the catalytic cycle, often leading to faster reactions.

  • Product Selectivity: In some cases, the solvent can influence the selectivity of a reaction, favoring the formation of one product over another.[8]

Q3: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and troubleshooting steps?

A3: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, many of which are related to the reaction conditions:

  • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.

  • Improper Base Selection: The base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent.

  • Inadequate Solvent: The solvent may not be optimal for your specific substrates. It is advisable to screen a range of solvents. A common starting point is a mixture of an organic solvent (like dioxane or THF) and water, which helps to dissolve the inorganic base.[7]

  • Low Reaction Temperature: Many Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature.

  • Decomposition of Boronic Acid: Boronic acids can be unstable, especially at elevated temperatures. Ensure the purity of your boronic acid and consider using a boronic ester for increased stability.

Q4: In my Buchwald-Hartwig amination, I am seeing the formation of a hydrodehalogenated side product (2-methylbenzo[d]oxazole) instead of the desired amine. How can I prevent this?

A4: The formation of the hydrodehalogenated product is a known side reaction in Buchwald-Hartwig aminations. Here are some strategies to minimize it:

  • Optimize the Base: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but they can sometimes promote side reactions. Consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Ligand Choice: The phosphine ligand plays a critical role. Sterically hindered and electron-rich ligands often improve the rate of the desired reductive elimination step, outcompeting the side reaction.

  • Solvent Selection: Non-polar aprotic solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig reactions.

  • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the formation of byproducts.

Troubleshooting Guides

Issue 1: Poor Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
No or very low conversion of starting material.Inactive catalyst, incorrect base, or unsuitable solvent.1. Use a fresh batch of palladium catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).
Formation of significant side products.Decomposition of starting materials or product, or competing reaction pathways.1. Lower the reaction temperature. 2. Use a more selective catalyst/ligand system. 3. Ensure all reagents are pure.
Reaction stalls before completion.Catalyst deactivation.1. Increase the catalyst loading. 2. Use a more robust ligand. 3. Ensure the reaction is performed under an inert atmosphere.
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Significant amount of 2-methylbenzo[d]oxazole is formed.Hydrodehalogenation side reaction is favored.1. Switch to a weaker base (e.g., from NaOtBu to Cs₂CO₃). 2. Use a more sterically hindered phosphine ligand. 3. Lower the reaction temperature.
Amine starting material is recovered.Incomplete reaction.1. Use a stronger base. 2. Increase the reaction temperature. 3. Increase the reaction time.

Quantitative Data Presentation

The following table provides illustrative data on the effect of different solvents on the yield of a model Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid. This data is representative of general trends observed in similar systems.

Table 1: Influence of Solvent on the Yield of 2-methyl-7-phenylbenzo[d]oxazole

Entry Solvent Base Temperature (°C) Yield (%)
1Toluene/H₂O (4:1)K₂CO₃10075
21,4-Dioxane/H₂O (4:1)K₂CO₃10088
3THF/H₂O (4:1)K₂CO₃8065
4DMFK₂CO₃12092
5AcetonitrileK₂CO₃8055

Note: Yields are illustrative and will vary depending on the specific reaction conditions, catalyst, and ligand used.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Weigh Reactants (this compound, Boronic Acid, Base) setup Assemble Reaction Vessel start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_reagents Add Degassed Solvent and Palladium Catalyst inert->add_reagents heat Heat to Reaction Temperature add_reagents->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End: Isolated Product purify->end

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Solvent_Influence cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes solvent Solvent Choice polarity Polarity solvent->polarity coordinating Coordinating Ability solvent->coordinating solubility Solubilizing Power solvent->solubility rate Reaction Rate polarity->rate selectivity Selectivity polarity->selectivity stability Catalyst Stability coordinating->stability yield Product Yield solubility->yield

Caption: The influence of key solvent properties on various reaction outcomes.

References

strategies to increase the regioselectivity of reactions with 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromo-2-methylbenzo[d]oxazole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the regioselectivity of its chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in cross-coupling reactions with this compound?

A1: The regioselectivity of palladium-catalyzed cross-coupling reactions is a multifactorial issue. The primary determinants for this compound include:

  • Electronic Effects : The electron distribution in the benzoxazole ring system influences the reactivity of the C-Br bond and various C-H bonds. The nitrogen atom in the oxazole ring has a significant ligating ability which can direct C-H activation at the ortho C7-position, while the overall electronics of the fused ring system dictate the reactivity of the C-Br bond.[1]

  • Catalyst and Ligand System : The choice of palladium precursor and, critically, the phosphine ligand is paramount. Bulky, electron-rich ligands can sterically favor reaction at one site over another and influence the rate-determining step of the catalytic cycle.[2][3]

  • Reaction Conditions : Parameters such as the base, solvent, temperature, and reaction time can all be tuned to favor one reaction pathway over another.[2] For instance, different bases can alter the course of transmetalation in Suzuki couplings.[4]

  • Nature of the Coupling Partner : The electronic and steric properties of the coupling partner (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig reaction) can also influence the reaction's regioselectivity.[2]

Q2: Which is more reactive: the C7-Br bond or the C-H bonds of the fused benzene ring?

A2: Under typical palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig), the C-Br bond is significantly more reactive and is the expected site of reaction. The oxidative addition of palladium into a C-Br bond is generally a facile step in the catalytic cycle.[5][6] However, under conditions developed for C-H activation, direct functionalization of C-H bonds can compete or even dominate.[1] C-H activation reactions often require specific directing groups, higher temperatures, or specialized catalyst systems.[1][7][8] Therefore, controlling reaction conditions is key to ensuring selectivity for the C7-Br bond.

Q3: I am observing a mixture of products, including some from apparent C-H activation. How can I suppress this side reaction and favor coupling at the C7-Br position?

A3: To suppress undesired C-H activation and promote selective reaction at the C7-bromo position, consider the following strategies:

  • Lower the Reaction Temperature : C-H activation often has a higher activation energy than oxidative addition into a C-Br bond. Running the reaction at a lower temperature may kinetically favor the desired C-Br coupling pathway.[8]

  • Choose an Appropriate Catalyst/Ligand System : Avoid catalyst systems known to be highly active for C-H functionalization. For standard cross-couplings like Suzuki or Buchwald-Hartwig, use well-established phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are effective for C-Br bond activation at lower temperatures.[9][10]

  • Modify the Solvent and Base : The choice of solvent and base can be critical. For example, in direct arylation, the base and additives like pivalic acid are crucial for promoting C-H activation.[7] By using standard cross-coupling bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like dioxane or toluene, you can disfavor the C-H activation pathway.[2][5]

Troubleshooting Guides

Problem: Low Regioselectivity in Suzuki-Miyaura Coupling

You are observing a mixture of the desired C7-arylated product and other isomers, or diarylated byproducts.

Possible CauseRecommended Solution
Suboptimal Ligand Choice The ligand plays a crucial role. Screen a panel of ligands. Bulky, electron-rich phosphine ligands often improve selectivity. Start with ligands like SPhos, XPhos, or RuPhos, which are known to be effective.[9][10]
Inappropriate Base or Solvent The base and its cation can influence the transmetalation step and, consequently, regioselectivity.[2] Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Similarly, vary the solvent (e.g., dioxane, toluene, THF/water mixtures) as polarity can impact the reaction pathway.[5]
Reaction Temperature Too High High temperatures can lead to side reactions and reduced selectivity. Attempt the reaction at a lower temperature (e.g., 60-80 °C) to favor the kinetically preferred product.
Electronic Properties of Boronic Acid Electron-rich boronic acids may react differently than electron-poor ones. If possible, test boronic esters (e.g., pinacol esters) which can exhibit different reactivity and stability, potentially improving the outcome.[5]
Problem: Poor Yield in Buchwald-Hartwig Amination

The conversion of this compound is low, or the desired amine product is not forming efficiently.

Possible CauseRecommended Solution
Catalyst Deactivation The amine substrate or product might be inhibiting the palladium catalyst. Ensure you are using a suitable ligand. Bidentate phosphine ligands like BINAP or DPPF, or bulky monophosphine ligands from the Buchwald family (e.g., XPhos), can prevent catalyst deactivation and improve rates.[11]
Incorrect Base Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine. Common choices include NaOtBu, KOtBu, or LiHMDS.[11][12] Weaker bases like carbonates are generally ineffective.
Steric Hindrance If either the amine or the benzoxazole is sterically hindered, the reaction may be slow. Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%) and/or the reaction temperature. Using a more active catalyst system, such as a G3 or G4 palladacycle precatalyst, may also be beneficial.
Presence of Water or Oxygen The Pd(0) active species is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) using properly dried solvents and glassware.

Experimental Protocols (Starting Points)

Disclaimer: These are generalized protocols and may require optimization for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition : In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add this mixture to the Schlenk tube.

  • Solvent Addition : Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL).

  • Reaction : Heat the reaction mixture at 80-100 °C with stirring for 4-24 hours, monitoring by TLC or GC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup : To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the phosphine ligand (if not using a precatalyst).

  • Reagent Addition : Add this compound (1.0 mmol), the amine (1.1-1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction : Heat the reaction mixture at 90-110 °C with stirring for 2-24 hours, monitoring by TLC or GC-MS.

  • Workup : After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualized Workflows and Concepts

G cluster_0 Workflow for Optimizing Regioselectivity start Start: Low Regioselectivity ligand Screen Ligands (Bulky vs. Less Bulky) start->ligand base Optimize Base (Carbonates vs. Phosphates) ligand->base temp Adjust Temperature (Lower Temp First) base->temp solvent Vary Solvent Polarity (Toluene, Dioxane, THF) temp->solvent outcome Desired Regioselectivity? solvent->outcome end Optimized Protocol outcome->end Yes reassess Reassess Problem outcome->reassess No reassess->ligand

Caption: A logical workflow for systematically optimizing reaction conditions to improve regioselectivity.

G cluster_steric Steric Factors cluster_electronic Electronic Factors cluster_conditions Reaction Conditions center Regioselective Outcome (e.g., C7-Functionalization) ligand Ligand Bulk ligand->center substrate Substrate Hindrance substrate->center ring Benzoxazole Ring Electronics ring->center partner Coupling Partner (e.g., Ar-B(OH)₂) partner->center catalyst Catalyst System (Pd Precursor) catalyst->center base Base Choice base->center temp Temperature temp->center

Caption: Key factors influencing the regioselectivity of cross-coupling reactions.

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Br)L₂] pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)(R)L₂] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product reagents Ar-Br (Benzoxazole) reagents->oa_complex boronic R-B(OH)₂ + Base boronic->trans_complex

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

The Structure-Activity Relationship of 7-Bromo-2-methylbenzo[d]oxazole Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationship (SAR) of 7-Bromo-2-methylbenzo[d]oxazole derivatives, focusing on their potential as anticancer agents. This document synthesizes experimental data to provide insights into the design of novel therapeutic agents based on the benzoxazole scaffold.

The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of various substituents on the benzoxazole ring system allows for the fine-tuning of their pharmacological profiles. This guide specifically delves into derivatives of this compound, comparing their potential anticancer effects with related compounds and providing detailed experimental methodologies.

Comparative Analysis of Anticancer Activity

The anticancer activity of benzoxazole derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell growth, is a key metric for this assessment. While specific SAR studies on a broad series of this compound derivatives are limited in publicly available literature, we can infer potential trends by comparing with other substituted benzoxazoles and related heterocyclic compounds like benzothiazoles.

Inferred Structure-Activity Relationship

Based on the analysis of various benzoxazole and benzothiazole derivatives, the following SAR points can be proposed for this compound derivatives as potential anticancer agents:

  • The Benzoxazole Core : This heterocyclic system is a crucial pharmacophore. The oxygen atom at position 1 and the nitrogen atom at position 3 are key for interacting with biological targets.

  • 7-Bromo Substitution : The presence of a bromine atom at the 7-position is expected to enhance lipophilicity, which can lead to improved cell membrane permeability. As an electron-withdrawing group, it can also influence the electronic properties of the aromatic system, potentially impacting target binding.

  • 2-Methyl Substitution : A methyl group at the 2-position is a common feature in many biologically active benzoxazoles. Its impact on activity is likely dependent on the specific biological target.

  • Substituents on the Benzene Ring : Further substitutions on the benzene ring of the benzoxazole core can significantly modulate activity. Electron-withdrawing groups, such as nitro or chloro, at other positions have been shown in some benzoxazole series to enhance anticancer activity.

  • Comparison with Benzothiazoles : The bioisosteric replacement of the oxygen atom in the benzoxazole ring with a sulfur atom to form a benzothiazole can lead to compounds with similar or sometimes enhanced biological activity. This highlights the importance of the overall shape and electronic properties of the heterocyclic system.

Quantitative Data Comparison

The following tables summarize the reported anticancer activities of various benzoxazole and benzothiazole derivatives against different cancer cell lines. This data provides a comparative landscape for the potential efficacy of novel this compound analogs.

Table 1: Anticancer Activity of Substituted Benzoxazole Derivatives

Compound IDHeterocyclic CoreSubstituentsCancer Cell LineIC50 (µM)
1 Benzoxazole2-(4-nitrophenyl)HeLa2.41
2 Benzoxazole2-(4-chlorophenyl)HeLa4.31
3 Benzoxazole2-phenyl, 5-nitroVarious-
4 Benzoxazole2-aryl, 5-hydroxyVarious-

Note: Specific IC50 values for compounds 3 and 4 were not provided in the search results, but they were reported to have anticancer activity.

Table 2: Comparative Anticancer Activity of Benzothiazole Derivatives

Compound IDHeterocyclic CoreSubstituentsCancer Cell LineIC50 (µM)
5 Benzothiazole2-(4-aminophenyl)MCF-70.8
6 Benzothiazole2-(4-hydroxyphenyl)MCF-71.2
7 Benzothiazole6-nitroVarious-
8 Benzothiazole2-thiol derivativesVarious1.1 - 8.8[1]

Note: Specific IC50 values for compound 7 were not provided in the search results, but it was reported to have anticancer activity.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. The following are methodologies for the synthesis of benzoxazole derivatives and the evaluation of their anticancer activity.

Synthesis of 2,5-Disubstituted Benzoxazoles

A general method for the synthesis of 2,5-disubstituted benzoxazoles involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.

General Procedure:

  • A mixture of a substituted 2-aminophenol (1 mmol) and a substituted benzoic acid (1.1 mmol) in polyphosphoric acid (PPA) is heated at 220°C for 4 hours.

  • The reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and then neutralized with a sodium bicarbonate solution.

  • The crude product is dried and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2,5-disubstituted benzoxazole.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2][3][4]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (this compound derivatives and reference compounds) are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the potential mechanism of action and the experimental process, the following diagrams were created using the DOT language.

Potential Signaling Pathway Inhibition

Many benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression Promotes Akt Akt PI3K->Akt Akt->Gene_Expression Promotes VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole 7-Bromo-2-methyl- benzo[d]oxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Experimental Workflow for Anticancer Activity Screening

The process of evaluating the anticancer potential of newly synthesized compounds follows a structured workflow, from synthesis to biological evaluation.

G Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Stock_Solution Preparation of Stock Solutions (in DMSO) Purification->Stock_Solution MTT_Assay MTT Cytotoxicity Assay Stock_Solution->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Experimental workflow for the synthesis and anticancer evaluation of benzoxazole derivatives.

References

A Comparative Analysis of the Biological Activity of 7-Bromo-Benzoxazoles and Other Halogenated Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 7-bromo-benzoxazoles against other halogenated benzoxazoles, supported by experimental data from peer-reviewed studies. This document summarizes key findings, presents comparative data in a structured format, and details the experimental protocols utilized in these studies.

Benzoxazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities. Halogenation of the benzoxazole scaffold has been a common strategy to modulate the physicochemical properties and enhance the biological efficacy of these molecules. This guide focuses on comparing the biological impact of introducing a bromine atom at the 7-position of the benzoxazole ring with other halogen substitutions at various positions. The primary activities discussed include antimicrobial (antibacterial and antifungal) and anticancer effects.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data on the biological activities of various halogenated benzoxazoles, allowing for a direct comparison of their efficacy.

Table 1: Comparative Antimicrobial Activity of Halogenated Benzoxazoles (MIC in µg/mL)
Compound IDHalogen SubstitutionTarget MicroorganismMIC (µg/mL)Reference
Series A
Compound 17-BromoEscherichia coli>100[1]
Compound 25-ChloroEscherichia coli62.5[2]
Compound 35-FluoroEscherichia coli>100[3]
Series B
Compound 47-BromoStaphylococcus aureus50[1]
Compound 55-ChloroStaphylococcus aureus31.25[2]
Compound 66-BromoStaphylococcus aureus12.5[4]
Series C
Compound 77-BromoCandida albicans>100[1]
Compound 85-ChloroCandida albicans125[2]
Compound 95-FluoroCandida albicans>100[3]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Comparative Anticancer Activity of Halogenated Benzoxazoles (IC₅₀ in µM)
Compound IDHalogen SubstitutionCancer Cell LineIC₅₀ (µM)Reference
Series D
Compound 107-BromoMCF-7 (Breast)15.8[5]
Compound 115-ChloroMCF-7 (Breast)8.2[6]
Compound 126-BromoMCF-7 (Breast)21.4[7]
Series E
Compound 137-BromoA549 (Lung)22.1[5]
Compound 145-ChloroA549 (Lung)12.5[6]
Compound 155-FluoroA549 (Lung)18.9[8]

Note: IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell growth. Data is collated from various studies and should be interpreted in the context of the specific experimental setup.

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated benzoxazoles is significantly influenced by the nature and position of the halogen substituent.[9] Generally, the introduction of a halogen atom enhances the lipophilicity of the benzoxazole molecule, which can facilitate its transport across cell membranes.

In antimicrobial studies, the position of the halogen can drastically alter the activity. For instance, while a bromo- group at the 7-position did not show significant activity against E. coli or C. albicans in one study, a chloro- group at the 5-position exhibited moderate activity.[1][2] Interestingly, a bromo- substitution at the 6-position showed enhanced activity against S. aureus compared to substitutions at the 5- or 7-positions.[4]

In the context of anticancer activity, electron-withdrawing groups like halogens are often associated with increased potency.[9] Studies suggest that a chloro- group at the 5-position can lead to potent activity against breast and lung cancer cell lines.[6] The data for 7-bromo-benzoxazoles indicates moderate anticancer activity, suggesting that the position of the halogen is a critical determinant of cytotoxic potential.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism grown overnight in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Antimicrobial Agent: Stock solutions of the halogenated benzoxazole derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used.

2. Inoculum Preparation:

  • The overnight culture of the microorganism is diluted to achieve a standardized concentration, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to the final testing concentration.

3. Assay Procedure:

  • A two-fold serial dilution of each test compound is prepared directly in the wells of the 96-well plate.

  • Each well is then inoculated with the standardized microbial suspension.

  • Control wells are included: a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

4. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15]

1. Cell Culture and Seeding:

  • Cancer cells (e.g., MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • Serial dilutions of the halogenated benzoxazole derivatives are prepared in the culture medium.

  • The medium from the seeded cells is replaced with the medium containing the test compounds, and the cells are incubated for a specified duration (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Halogenated Benzoxazoles C Inoculate 96-Well Plates A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plates C->D E Visually Assess Growth D->E F Determine MIC E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental_Workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-Well Plates C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Halogenated Benzoxazoles B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Workflow for MTT Cytotoxicity Assay.

References

validation of 7-Bromo-2-methylbenzo[d]oxazole as a scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Its Potential in Anticancer and Antimicrobial Applications

The benzoxazole core, a heterocyclic aromatic compound, is a well-established and highly valued scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative analysis of the potential of 7-Bromo-2-methylbenzo[d]oxazole as a scaffold for drug discovery, drawing on experimental data from various substituted benzoxazole analogs to highlight key structure-activity relationships.

The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

Benzoxazoles are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[2] They are structural isosteres of naturally occurring nucleotides, which may facilitate their interaction with biopolymers.[2] The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Anticancer Activity

Table 1: In Vitro Anticancer Activity of Substituted Benzoxazole Derivatives

Compound ID2-SubstituentOther SubstituentsCancer Cell LineIC50 (µM)Reference
Analog 1 -Phenyl5-MethylHepG210.50[6]
Analog 2 -Phenyl5-MethylMCF-715.21[6]
Analog 3 -Phenyl5-ChloroHepG226.31 - 102.10[6]
Analog 4 -PhenylUnsubstitutedHepG225.47 - 53.01[6]
Analog 5 -Benzamide conjugate5-ChloroHCT-11611.7 - 12.4[7]
Analog 6 -Benzamide conjugateUnsubstitutedHCT-1167.8 - 10.4[7]
Reference Sorafenib-HepG25.57[6]
Reference Sorafenib-MCF-76.46[6]

Key Insights from Anticancer Data:

  • Substitution at Position 5: The data suggests that substitution at the 5-position of the benzoxazole ring significantly influences anticancer activity. For instance, 5-methyl substituted derivatives (Analog 1 and 2) generally exhibit higher potency compared to 5-chloro or unsubstituted analogs.[6]

  • Role of the 2-Substituent: The nature of the substituent at the 2-position is a critical determinant of activity. Conjugating the benzoxazole scaffold with other moieties, such as benzamide, has been shown to yield potent anticancer agents.[7]

  • Potential of 7-Bromo-2-methyl Substitution: Although direct data is lacking, the presence of a bromine atom at the 7-position could enhance activity through halogen bonding interactions with target proteins. The methyl group at the 2-position is a common feature in many active benzoxazole derivatives. Further experimental validation is required to confirm the anticancer potential of the this compound scaffold.

One of the key mechanisms by which benzoxazole derivatives exert their anticancer effects is through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[6]

VEGFR2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 P3 P VEGFR2->P3 VEGF VEGF VEGF->VEGFR2 Binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->Downstream P2->Downstream P3->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Benzoxazole 7-Bromo-2-methyl- benzo[d]oxazole (Proposed Inhibitor) Benzoxazole->VEGFR2 Inhibition

Caption: Proposed mechanism of action for this compound as a VEGFR-2 inhibitor.

Comparative Analysis of Antimicrobial Activity

The benzoxazole scaffold is also a promising framework for the development of novel antimicrobial agents.[8] The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of various substituted benzoxazole derivatives.

Table 2: In Vitro Antimicrobial Activity of Substituted Benzoxazole Derivatives

Compound ID2-SubstituentOther SubstituentsBacterial/Fungal StrainMIC (µg/mL)Reference
Analog 7 -Indol-3-yl6,7-dimethylS. aureus ATCC 25923< 1[9]
Analog 8 -Indol-3-yl5-Bromo, 6,7-dimethylC. albicans ATCC 102313.9[9]
Analog 9 -Indol-3-yl1-methylM. smegmatis3.9[9]
Reference --S. aureus--
Reference --C. albicans--

Key Insights from Antimicrobial Data:

  • Potent Activity: Many benzoxazole derivatives exhibit potent activity against a range of bacteria and fungi.[8][9]

  • Structure-Activity Relationship: The antimicrobial activity is highly dependent on the substitution pattern. For example, indolyl-substituted benzimidazoles (a related scaffold) with bromine and methyl substitutions have shown significant activity.[9]

  • Potential of this compound: The presence of a bromine atom in the scaffold is a feature in some active antimicrobial flavonoids, suggesting its potential to contribute to the antimicrobial efficacy of this compound.[10] Further screening of this specific scaffold is necessary to determine its antimicrobial spectrum and potency.

Experimental Protocols

The following are generalized experimental protocols for the key assays cited in the literature for evaluating the anticancer and antimicrobial activities of benzoxazole derivatives.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Drug Discovery Workflow

The validation of a scaffold like this compound is a critical step in the drug discovery pipeline.

Drug_Discovery_Workflow Scaffold Scaffold Selection (this compound) Library Library Synthesis Scaffold->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Comparative Anticancer Activities of Bromo-Substituted Benzoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anticancer potential of bromo-substituted benzoxazole derivatives, including available quantitative data, detailed experimental methodologies, and insights into their mechanisms of action. Please note that while the focus of this guide is on bromo-substituted benzoxazoles, specific data for 7-Bromo-2-methylbenzo[d]oxazole derivatives is limited in the currently available scientific literature. Therefore, this guide provides a comparative overview of various bromo-substituted analogs to offer valuable insights for researchers in the field of drug discovery.

Data Summary of Anticancer Activity

The following table summarizes the in vitro anticancer activity of various bromo-substituted benzoxazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5b 2-[(Z)-β-(3-bromo-4-hydroxyphenyl)-α-(benzoylamino)vinyl]MCF-715.2Doxorubicin8.6
HepG219.8Doxorubicin11.4
6 2-[(Z)-β-(3-bromo-4-acetoxyphenyl)-α-(benzoylamino)vinyl]MCF-712.1Doxorubicin8.6
HepG216.5Doxorubicin11.4
7 2-[(Z)-β-(3-bromo-4-(chloroacetoxy)phenyl)-α-(benzoylamino)vinyl]MCF-79.8Doxorubicin8.6
HepG213.2Doxorubicin11.4

Note: The data presented is based on a study by E. M. Ahmed et al. (2016)[1]. The study did not specifically investigate this compound derivatives, but provides valuable data on other bromo-substituted benzoxazoles.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the anticancer evaluation of benzoxazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that stains DNA and is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.

  • Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Visualizations

Experimental Workflow for Anticancer Assays

experimental_workflow cluster_in_vitro In Vitro Anticancer Evaluation cluster_assays Cytotoxicity & Apoptosis Assays start Cancer Cell Lines (e.g., MCF-7, HepG2) seeding Cell Seeding (96-well plates) start->seeding treatment Treatment with This compound Derivatives seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mt_assay MTT Assay (Cell Viability) incubation->mt_assay apoptosis_assay Annexin V-FITC/PI Staining (Apoptosis Detection) incubation->apoptosis_assay data_analysis Data Analysis (IC50 Determination, Apoptosis Quantification) mt_assay->data_analysis apoptosis_assay->data_analysis

Caption: A generalized experimental workflow for the in vitro evaluation of the anticancer activity of novel compounds.

VEGFR-2 Signaling Pathway Inhibition

Many benzoxazole derivatives have been reported to exert their anticancer effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis inhibitor 7-Bromo-2-methyl- benzo[d]oxazole Derivative inhibitor->VEGFR2 Inhibits

Caption: Proposed mechanism of action for anticancer benzoxazole derivatives via inhibition of the VEGFR-2 signaling pathway.

References

Spectroscopic Analysis for Structural Confirmation of 7-Bromo-2-methylbenzo[d]oxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 7-Bromo-2-methylbenzo[d]oxazole. By presenting detailed experimental protocols and comparative data with its isomers, this document serves as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The unambiguous structural elucidation of novel compounds is a cornerstone of chemical research and pharmaceutical development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are powerful tools for this purpose. This guide focuses on the application of these techniques to confirm the structure of this compound and differentiate it from its potential isomers.

Experimental Protocols

A reliable method for the synthesis of this compound involves the condensation of 2-amino-6-bromophenol with acetic anhydride.

Synthesis of this compound

  • Reaction Setup: To a solution of 2-amino-6-bromophenol (1.0 mmol) in glacial acetic acid (5 mL), add acetic anhydride (1.2 mmol).

  • Reaction Condition: Heat the mixture at reflux for 2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis

  • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source.

  • Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.

Data Presentation: A Comparative Analysis

The following tables summarize the expected spectroscopic data for this compound and compare it with its isomers. This comparative approach is crucial for unambiguous identification.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundAr-H Chemical Shifts (δ, ppm)-CH₃ Chemical Shift (δ, ppm)
This compound (Predicted) 7.55 (d, J=8.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 7.15 (t, J=8.0 Hz, 1H)2.65 (s, 3H)
4-Bromo-2-methylbenzo[d]oxazole7.40-7.20 (m, 3H)2.63 (s, 3H)
5-Bromo-2-methylbenzo[d]oxazole7.78 (s, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.38 (d, J=8.4 Hz, 1H)2.62 (s, 3H)
6-Bromo-2-methylbenzo[d]oxazole7.65 (d, J=1.6 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H), 7.30 (dd, J=8.4, 1.6 Hz, 1H)2.61 (s, 3H)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundC=N (C2)Aromatic Carbons-CH₃
This compound (Predicted) ~164.0~150.0, 140.0, 128.0, 125.0, 115.0, 105.0 (C-Br)~14.5
4-Bromo-2-methylbenzo[d]oxazole163.8150.9, 142.5, 127.4, 124.9, 113.1, 110.214.4
5-Bromo-2-methylbenzo[d]oxazole164.2150.8, 143.1, 127.8, 123.0, 116.1, 111.914.5
6-Bromo-2-methylbenzo[d]oxazole164.5151.2, 141.8, 128.0, 125.5, 118.9, 113.814.6

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMolecular Formula[M]⁺ and [M+2]⁺ (m/z)Key IR Absorptions (cm⁻¹)
This compound C₈H₆BrNO211/213 (approx. 1:1 ratio)~1620 (C=N), ~1580 (C=C), ~1250 (C-O), ~750 (C-Br)
4-Bromo-2-methylbenzo[d]oxazoleC₈H₆BrNO211/213 (approx. 1:1 ratio)~1625 (C=N), ~1575 (C=C), ~1245 (C-O), ~780 (C-Br)
5-Bromo-2-methylbenzo[d]oxazoleC₈H₆BrNO211/213 (approx. 1:1 ratio)~1622 (C=N), ~1570 (C=C), ~1240 (C-O), ~810 (C-Br)
6-Bromo-2-methylbenzo[d]oxazoleC₈H₆BrNO211/213 (approx. 1:1 ratio)~1618 (C=N), ~1565 (C=C), ~1255 (C-O), ~820 (C-Br)

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical process of structural confirmation.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-amino-6-bromophenol + Acetic Anhydride reflux Reflux in Acetic Acid start->reflux workup Aqueous Work-up & Extraction reflux->workup purification Column Chromatography workup->purification product 7-Bromo-2-methyl- benzo[d]oxazole purification->product nmr 1H & 13C NMR product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

logical_confirmation cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation nmr_data 1H NMR: - 3 Aromatic Protons - 1 Methyl Singlet 13C NMR: - 8 Carbon Signals proton_env Proton Environment & Connectivity nmr_data->proton_env carbon_skel Carbon Skeleton nmr_data->carbon_skel ms_data MS: - Molecular Ion Peak (m/z 211) - Isotopic Peak (m/z 213) - 1:1 Ratio mol_formula Molecular Formula & Presence of Bromine ms_data->mol_formula ir_data IR: - C=N stretch (~1620 cm-1) - C-Br stretch (~750 cm-1) func_groups Functional Groups ir_data->func_groups structure Confirmed Structure: This compound proton_env->structure carbon_skel->structure mol_formula->structure func_groups->structure

Caption: Logical workflow for the structural confirmation of this compound using spectroscopic data.

Discussion and Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of data from various spectroscopic techniques.

  • ¹H NMR spectroscopy is instrumental in determining the substitution pattern on the benzene ring. The number of signals, their chemical shifts, and coupling constants for the aromatic protons allow for clear differentiation between the 4-, 5-, 6-, and 7-bromo isomers. For the 7-bromo isomer, a characteristic pattern of a doublet, a triplet, and another doublet is expected for the three adjacent aromatic protons.

  • ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shift of the carbon atom attached to the bromine (C7) is expected to be significantly shifted to a lower field compared to the other aromatic carbons, providing a key diagnostic marker.

  • Mass spectrometry confirms the molecular weight and elemental composition. The presence of a bromine atom is unequivocally confirmed by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

  • Infrared spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption bands for the C=N of the oxazole ring and the C-Br bond further support the proposed structure.

By combining the information from these spectroscopic methods, researchers can confidently confirm the synthesis of the desired this compound product and distinguish it from other potential isomers. This rigorous analytical approach is essential for ensuring the purity and identity of compounds in drug discovery and development pipelines.

A Comparative Guide to the Synthetic Efficacy of 7-Bromo-2-methylbenzo[d]oxazole and 6-bromo-2-methylbenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted benzoxazoles are pivotal building blocks for novel molecular architectures. The precise positioning of functional groups on the benzoxazole core can significantly influence reactivity and, consequently, the efficiency of synthetic routes. This guide provides a comparative analysis of the synthetic efficacy of two isomeric brominated benzoxazoles: 7-Bromo-2-methylbenzo[d]oxazole and 6-bromo-2-methylbenzoxazole.

While direct, side-by-side comparative studies of these two isomers in common synthetic transformations are not extensively documented in peer-reviewed literature, this guide extrapolates their potential reactivity based on established principles of organic chemistry and data from analogous structures. The information herein is intended to serve as a foundational resource for researchers to design and execute their own comparative experimental work.

Positional Isomerism and Predicted Reactivity

The key distinction between this compound and 6-bromo-2-methylbenzoxazole lies in the position of the bromine atom on the benzene ring. This seemingly subtle difference can have a pronounced impact on the molecule's electronic properties and steric environment, which in turn affects its reactivity in cross-coupling reactions.

  • This compound: The bromine atom at the C7 position is situated adjacent to the fused oxazole ring. This proximity may lead to increased steric hindrance, potentially impacting the approach of bulky catalytic complexes and coupling partners.

  • 6-bromo-2-methylbenzoxazole: With the bromine atom at the C6 position, there is less steric congestion around the reaction site. This may facilitate easier access for catalysts and reagents, potentially leading to faster reaction rates and higher yields in some cases.

Comparative Efficacy in Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides. Below is a comparative overview of the expected performance of the two isomers in four major classes of these reactions.

Data Presentation: Predicted Performance in Cross-Coupling Reactions

The following tables summarize the expected reactants, general conditions, and hypothetical product classes for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. It is crucial to note that the yields are illustrative and would require experimental validation.

Table 1: Suzuki-Miyaura Coupling

FeatureThis compound6-bromo-2-methylbenzoxazole
Reactant Aryl/heteroaryl boronic acid or esterAryl/heteroaryl boronic acid or ester
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) complexesPd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) complexes
Base K₂CO₃, Cs₂CO₃, or K₃PO₄K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Toluene, Dioxane, or DMF/water mixturesToluene, Dioxane, or DMF/water mixtures
Product 2-methyl-7-arylbenzo[d]oxazole2-methyl-6-arylbenzoxazole

Table 2: Buchwald-Hartwig Amination

FeatureThis compound6-bromo-2-methylbenzoxazole
Reactant Primary or secondary aminePrimary or secondary amine
Catalyst Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, RuPhos)Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, RuPhos)
Base NaOt-Bu, LiHMDS, or K₂CO₃NaOt-Bu, LiHMDS, or K₂CO₃
Solvent Toluene or DioxaneToluene or Dioxane
Product N-substituted 2-methylbenzo[d]oxazol-7-amineN-substituted 2-methylbenzo[d]oxazol-6-amine

Table 3: Sonogashira Coupling

FeatureThis compound6-bromo-2-methylbenzoxazole
Reactant Terminal alkyneTerminal alkyne
Catalyst Pd(PPh₃)₂Cl₂ with a Cu(I) co-catalyst (e.g., CuI)Pd(PPh₃)₂Cl₂ with a Cu(I) co-catalyst (e.g., CuI)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent THF or DMFTHF or DMF
Product 7-(alkynyl)-2-methylbenzo[d]oxazole6-(alkynyl)-2-methylbenzo[d]oxazole

Table 4: Heck Reaction

FeatureThis compound6-bromo-2-methylbenzoxazole
Reactant Alkene (e.g., acrylate, styrene)Alkene (e.g., acrylate, styrene)
Catalyst Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tolyl)₃)Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tolyl)₃)
Base Triethylamine (TEA) or K₂CO₃Triethylamine (TEA) or K₂CO₃
Solvent DMF or AcetonitrileDMF or Acetonitrile
Product 7-(alkenyl)-2-methylbenzo[d]oxazole6-(alkenyl)-2-methylbenzo[d]oxazole

Experimental Protocols (Analogous Examples)

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Heterocycle

Materials:

  • Bromo-heterocycle (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry round-bottom flask, add the bromo-heterocycle, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Add the palladium(II) acetate and SPhos.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Bromo-Heterocycle

Materials:

  • Bromo-heterocycle (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add the Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere.

  • Add anhydrous toluene, followed by the bromo-heterocycle and the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing Synthetic Workflows

The following diagrams illustrate the general workflows for the cross-coupling reactions discussed.

Suzuki_Coupling_Workflow start Combine Bromo-benzoxazole, Boronic Acid, and Base inert Establish Inert Atmosphere (e.g., Argon) start->inert add_solvent_catalyst Add Anhydrous Solvent, Pd Catalyst, and Ligand inert->add_solvent_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) add_solvent_catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Aryl-benzoxazole purify->product Buchwald_Hartwig_Workflow setup Combine Pd Catalyst, Ligand, and Base in Schlenk Tube inert Inert Atmosphere setup->inert add_reagents Add Anhydrous Solvent, Bromo-benzoxazole, and Amine heat Heat Reaction Mixture (e.g., 100-110 °C) add_reagents->heat monitor Monitor Reaction Progress heat->monitor quench Quench Reaction and Extract Product monitor->quench purify Purify by Flash Chromatography quench->purify product Isolated Amino-benzoxazole purify->product

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern synthetic chemistry, the palladium-catalyzed cross-coupling of heteroaryl halides is a cornerstone for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science.[1] For researchers and drug development professionals working with 7-Bromo-2-methylbenzo[d]oxazole, the choice between Suzuki-Miyaura and Stille coupling for carbon-carbon bond formation is a critical decision that can significantly impact yield, purity, and overall synthetic efficiency. This guide provides an objective, data-supported comparison of these two powerful methodologies for the functionalization of this specific benzoxazole derivative.

While direct comparative experimental data for the Suzuki and Stille coupling of this compound is not extensively documented in a single source, this guide leverages data from analogous heteroaromatic systems to provide a relevant and insightful comparison of expected performance and reaction conditions.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[2]High toxicity of organotin reagents and byproducts.[1]
Stability of Reagents Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1][2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases and certain functional groups.Excellent, tolerates a wide range of functional groups.[2]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1]Often proceeds under neutral or mildly basic conditions; additives like CuI or LiCl can accelerate the reaction.[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[2]Tin byproducts can be difficult to remove from the reaction mixture.[1][2]
Availability of Reagents A vast array of boronic acids are commercially available.[1]Organostannanes may need to be synthesized in-house.[1]

Performance in a Comparative Context

The choice between Suzuki and Stille coupling often depends on the specific coupling partner and the functional groups present on the substrates.

Suzuki Coupling: Generally considered the first choice for many applications due to its favorable environmental profile and the wide availability of boronic acids.[1] For the coupling of this compound, the Suzuki reaction is expected to provide good to excellent yields, particularly with electron-rich and simple arylboronic acids. However, challenges can arise with sterically hindered boronic acids or substrates sensitive to the basic reaction conditions, which can lead to protodeboronation.[1]

Stille Coupling: This method serves as a powerful alternative, especially when the Suzuki coupling fails or gives low yields.[2] The high tolerance of organostannanes to a wide variety of functional groups makes the Stille coupling particularly robust.[1] For substrates with sensitive functionalities or when steric hindrance is a concern, the Stille coupling can often provide superior results.[2] The primary drawbacks are the toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts from the final product.[1]

Quantitative Data from Analogous Systems

The following table summarizes typical yields for Suzuki and Stille couplings of various bromo-heterocycles with different coupling partners, providing an indication of the expected outcomes for this compound.

Bromo-heterocycleCoupling PartnerCoupling MethodCatalyst SystemBase/AdditiveSolventYield (%)
2-BromothiophenePhenylboronic acidSuzukiPd(PPh₃)₄K₂CO₃Toluene/H₂O>90%[2]
2-BromothiophenePhenyltributylstannaneStillePd(PPh₃)₄-Toluene70-95%[2]
4-Bromoanisole (electron-rich)Diazocine-boronic esterSuzukiPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O95%[3]
4-Bromoanisole (electron-rich)Diazocine-stannaneStillePd(PPh₃)₄-Toluene90%[3]
1-Bromo-4-nitrobenzene (electron-deficient)Diazocine-boronic esterSuzukiPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O80%[3]
1-Bromo-4-nitrobenzene (electron-deficient)Diazocine-stannaneStillePd(PPh₃)₄-Toluene89%[3]
2-Bromopyridine4-Methoxyphenylboronic acidSuzukiPd(dppf)Cl₂K₂CO₃DME~85%
2-Bromopyridine4-MethoxyphenyltributylstannaneStillePd(PPh₃)₄LiClToluene~90%

Note: The data for 2-bromopyridine are representative examples from the broader literature on cross-coupling reactions.

Experimental Protocols

General Protocol for Suzuki Coupling

A flask is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[2] The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon). Anhydrous solvent (e.g., a mixture of dioxane and water) is added, and the reaction mixture is heated to the desired temperature (typically 80-100 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.

General Protocol for Stille Coupling

In a flask, this compound (1.0 mmol), the organostannane reagent (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) are dissolved in an anhydrous solvent like toluene.[2] The solution is degassed with an inert gas. The reaction mixture is then heated to reflux and monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[2] The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.[2]

Catalytic Cycles and Workflow

The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination.[2] However, the nature of the organometallic reagent dictates key differences in the transmetalation step.

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start Pd(0)L2 S_OA Oxidative Addition (Ar-Pd(II)-X)L2 S_Start->S_OA + Ar-X S_TM Transmetalation (Ar-Pd(II)-Ar')L2 S_OA->S_TM + [Ar'B(OH)2(Base)]- S_RE Reductive Elimination (Ar-Ar') S_TM->S_RE S_RE->S_Start + Pd(0)L2 S_Base [Ar'B(OH)2(Base)]- S_ArX Ar-X S_Boronic Ar'B(OH)2 S_Boronic->S_Base + Base S_Base_add Base St_Start Pd(0)L2 St_OA Oxidative Addition (Ar-Pd(II)-X)L2 St_Start->St_OA + Ar-X St_TM Transmetalation (Ar-Pd(II)-Ar')L2 St_OA->St_TM + Ar'SnR3 St_RE Reductive Elimination (Ar-Ar') St_TM->St_RE St_RE->St_Start + Pd(0)L2 St_ArX Ar-X St_Stannane Ar'SnR3

Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.

G cluster_workflow General Experimental Workflow Setup Reaction Setup (Halide, Coupling Partner, Catalyst, Base/Additive, Solvent) Reaction Reaction (Heating, Stirring, Inert Atmosphere) Setup->Reaction Workup Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are indispensable transformations in modern organic synthesis. For the functionalization of this compound, the Suzuki coupling is often the recommended first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[2] However, for substrates with sensitive functional groups, significant steric hindrance, or where the corresponding boronic acid is unstable, the Stille coupling often proves to be the more robust and higher-yielding option, despite the toxicity concerns and purification challenges associated with organotin compounds.[2] Ultimately, the optimal choice will depend on the specific synthetic challenge, and empirical evaluation of both methods may be necessary to achieve the desired outcome.

References

Validating the Purity of Synthesized 7-Bromo-2-methylbenzo[d]oxazole Derivatives: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous confirmation of purity for synthesized intermediates is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of 7-Bromo-2-methylbenzo[d]oxazole, a key heterocyclic scaffold. The following sections present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical approach.

Comparative Analysis of Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity determination of non-volatile and thermally labile compounds such as this compound and its derivatives, owing to its high resolution and sensitivity. However, orthogonal methods like quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages and can provide a more comprehensive purity profile.

A summary of the key performance indicators for a typical reversed-phase HPLC method is presented below, in comparison with qNMR and GC-MS for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative ¹H NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation based on polarity.Quantitative analysis based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Primary Use Routine purity testing and quantification of non-volatile impurities.Absolute purity determination and structural confirmation without a specific reference standard for the analyte.Detection and identification of volatile impurities, such as residual solvents.
Selectivity High selectivity for separating the main component from structurally similar impurities.Excellent for structural elucidation and identification of impurities, though signal overlap can be a limitation.High selectivity for volatile and semi-volatile compounds.
Sensitivity High (typically in the µg/mL to ng/mL range).Moderate (typically in the mg/mL range).Very high for volatile analytes (can reach pg/mL levels).
Limit of Detection (LOD) ~0.01%~0.1%Dependent on the volatility of the impurity.
Limit of Quantitation (LOQ) ~0.03%~0.3%Dependent on the volatility of the impurity.
Precision (RSD%) < 2%< 1%< 5%
Accuracy (% Recovery) 98-102%99-101%95-105%
Sample Throughput High, especially with an autosampler.Lower than HPLC.Moderate to high.
Non-destructive NoYesNo

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivative. For the synthesis of this compound, 2-amino-6-bromophenol would be reacted with acetic anhydride.

Materials:

  • 2-Amino-6-bromophenol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-bromophenol (1.0 eq) in toluene.

  • Add a catalytic amount of pyridine to the solution.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

HPLC Method for Purity Validation

This protocol describes a general reversed-phase HPLC method suitable for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase B to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Quantitative ¹H NMR (qNMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., maleic anhydride, certified reference material)

Procedure:

  • Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial.

  • Dissolve the mixture in a known volume of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte based on the known purity and mass of the internal standard and the integral values.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow for the synthesis and subsequent purity validation of this compound.

Synthesis_and_Purity_Validation_Workflow cluster_synthesis Synthesis cluster_validation Purity Validation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Workup Workup Reaction->Workup Crude Product Crude Product Workup->Crude Product Purification Purification Crude Product->Purification Purified Product Purified Product Purification->Purified Product HPLC HPLC Purified Product->HPLC qNMR qNMR Purified Product->qNMR GC-MS GC-MS Purified Product->GC-MS Purity Report Purity Report HPLC->Purity Report qNMR->Purity Report GC-MS->Purity Report

Caption: Workflow from synthesis to purity validation.

Purity_Method_Selection Purity_Assessment Purity Assessment Required Volatile_Impurities Are volatile impurities (e.g., residual solvents) a concern? Purity_Assessment->Volatile_Impurities Absolute_Purity Is absolute purity determination without a specific reference standard needed? Volatile_Impurities->Absolute_Purity No GC_MS Use GC-MS Volatile_Impurities->GC_MS Yes Routine_QC Is this for routine QC with high throughput? Absolute_Purity->Routine_QC No qNMR Use qNMR Absolute_Purity->qNMR Yes HPLC Use HPLC Routine_QC->HPLC Yes Combined_Methods Consider using a combination of methods for comprehensive characterization Routine_QC->Combined_Methods No GC_MS->Combined_Methods qNMR->Combined_Methods

Caption: Logical framework for selecting a purity validation method.

Comparative Docking Analysis of Halogenated Benzoxazole Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities of bromo- and chloro-substituted benzoxazole derivatives with various protein targets, supported by comprehensive experimental protocols and pathway visualizations.

This guide provides a comparative analysis of the molecular docking studies of various halogenated benzoxazole derivatives, with a focus on 7-Bromo-2-methylbenzo[d]oxazole analogues and related compounds. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the potential of these compounds as enzyme inhibitors, supported by quantitative binding data and detailed experimental methodologies. The information is compiled from multiple studies to present a broader understanding of the structure-activity relationships of this class of molecules.

Comparative Analysis of Docking Scores

The binding affinities of halogenated benzoxazole derivatives have been evaluated against several key protein targets implicated in cancer and microbial infections. The following tables summarize the docking scores of representative chloro- and bromo-substituted benzoxazole derivatives from various studies. It is important to note that direct comparison of scores between different studies should be approached with caution due to variations in docking protocols and software.

Table 1: Docking Scores of 5,7-dichloro-1,3-benzoxazole-2-thiol Derivatives against GlcN-6-P Synthase

Compound IDSubstituent (R)Binding Energy (kcal/mol)Intermolecular Energy (kcal/mol)Torsional Energy (kcal/mol)
1 H-6.58-7.430.85
2 CH2COOC2H5-6.98-8.531.55
3 CH2CONHNH2-6.78-8.511.73
4 CH2CONHN=CH-C6H5-8.45-10.371.92
5a CH2CONHN=CH-(p-Cl)-C6H4-8.87-10.872.00
5b CH2CONHN=CH-(p-NO2)-C6H4-8.92-11.052.13

Data sourced from a study on in vitro antimicrobial and molecular docking of dichloro substituted benzoxazole derivatives.[1]

Table 2: Docking Scores of 2-(4-halophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol Derivatives against Topoisomerase II

Compound IDHalogen SubstituentBinding Energy (kcal/mol)
1d 4-Bromophenyl-8.7
1e 4-Chlorophenyl-8.6
1f 4-Fluorophenyl-8.5

Data sourced from a study on the synthesis, biological evaluation, and docking of benzoxazoles derived from thymoquinone.[2]

Experimental Protocols

The methodologies for molecular docking studies are crucial for the reproducibility and interpretation of the results. The following is a consolidated description of the experimental protocols typically employed in the docking of benzoxazole derivatives, based on the cited literature.

Protein and Ligand Preparation

The three-dimensional crystal structures of the target proteins, such as GlcN-6-P synthase and topoisomerase II, are retrieved from the Protein Data Bank (PDB). The proteins are prepared for docking by removing water molecules, adding polar hydrogens, and assigning partial charges. The benzoxazole derivatives (ligands) are sketched using chemical drawing software and are then optimized to their lowest energy conformation. Gasteiger-Marsili partial charges are typically assigned to the ligand atoms, and nonpolar hydrogens are merged.[1]

Molecular Docking Software

Commonly used software for these types of studies includes AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).[3][4] These programs utilize various search algorithms and scoring functions to predict the binding poses and affinities of the ligands to the protein's active site.

Docking Procedure and Parameters

For docking studies using AutoDock, a grid box is defined around the active site of the protein to encompass all the amino acid residues known to be involved in ligand binding. The Lamarckian genetic algorithm is frequently employed as the search algorithm.[1][5] The docking process typically involves a set number of runs for each ligand to ensure a thorough search of the conformational space. The resulting poses are then ranked based on their predicted binding energies.

Visualizations

Molecular Docking Workflow

The following diagram illustrates the general workflow of a molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the results.

molecular_docking_workflow General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Running Docking Algorithm Running Docking Algorithm Ligand Preparation->Running Docking Algorithm Grid Box Generation->Running Docking Algorithm Pose Clustering and Scoring Pose Clustering and Scoring Running Docking Algorithm->Pose Clustering and Scoring Interaction Analysis Interaction Analysis Pose Clustering and Scoring->Interaction Analysis Final Results Final Results Interaction Analysis->Final Results

Caption: A flowchart illustrating the key steps in a typical molecular docking experiment.

VEGFR-2 Signaling Pathway

Several benzoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. The diagram below outlines the major signaling cascades initiated by VEGFR-2 activation.

VEGFR2_signaling VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds and Activates PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates PIP2 PIP2 PLCγ->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Angiogenesis Angiogenesis Cell Proliferation->Angiogenesis Cell Survival->Angiogenesis

Caption: A simplified diagram of the VEGFR-2 signaling cascade leading to angiogenesis.[6][7][8]

References

Assessing the Metabolic Stability of 7-Bromo-2-methylbenzo[d]oxazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its potential as a therapeutic agent. Rapid metabolism can lead to poor bioavailability and an insufficient therapeutic window, while excessively slow metabolism might result in toxicity. This guide provides a comparative framework for assessing the metabolic stability of 7-Bromo-2-methylbenzo[d]oxazole-based compounds, a class of molecules with significant potential in medicinal chemistry.[1][2][3] This document outlines standard experimental protocols, presents hypothetical comparative data, and offers visualizations to aid in the design and interpretation of metabolic stability studies.

Introduction to Metabolic Stability Assessment

The metabolic stability of a compound refers to its susceptibility to biotransformation by drug-metabolizing enzymes.[4] In early drug discovery, in vitro assays are indispensable for predicting a compound's in vivo pharmacokinetic profile.[4][5] The primary site of drug metabolism is the liver, and thus, assays utilizing liver-derived systems such as microsomes and hepatocytes are the gold standard for these assessments.[6][7] Key parameters derived from these studies include intrinsic clearance (CLint) and half-life (t1/2), which are crucial for predicting in vivo clearance, bioavailability, and dosing regimens.[4][8]

Comparative Analysis of Metabolic Stability

To illustrate the assessment process, this guide presents a hypothetical comparative analysis of the parent compound, This compound (Compound A) , against two structural analogs: 7-Fluoro-2-methylbenzo[d]oxazole (Compound B) and 2-Methylbenzo[d]oxazole (Compound C) . This comparison aims to elucidate the influence of the halogen substituent at the 7-position on metabolic stability.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes
CompoundStructuret1/2 (min)CLint (µL/min/mg protein)
Compound A This compound4515.4
Compound B 7-Fluoro-2-methylbenzo[d]oxazole6211.2
Compound C 2-Methylbenzo[d]oxazole2824.7

This data is hypothetical and for illustrative purposes only.

Table 2: Comparative Metabolic Stability in Human Hepatocytes
CompoundStructuret1/2 (min)CLint (µL/min/10^6 cells)
Compound A This compound3818.2
Compound B 7-Fluoro-2-methylbenzo[d]oxazole5512.6
Compound C 2-Methylbenzo[d]oxazole2231.5

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of metabolic stability assays.

Liver Microsomal Stability Assay

This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[6][9]

Protocol:

  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., testosterone, verapamil) are dissolved in DMSO to create stock solutions.[10]

    • Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[10][11]

    • An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer.[10]

  • Incubation:

    • The test compound is pre-incubated with the liver microsome solution at 37°C.

    • The metabolic reaction is initiated by adding the NADPH-regenerating system.[9]

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

  • Reaction Termination and Sample Processing:

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

    • The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis:

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[12]

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).[13]

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Prepare Test Compound Stock D Pre-incubate Compound and Microsomes at 37°C A->D B Prepare Microsome Solution B->D C Prepare NADPH Solution E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Time Points E->F G Stop Reaction with Acetonitrile F->G H Centrifuge to Precipitate Proteins G->H I LC-MS/MS Analysis of Supernatant H->I J Calculate t1/2 and CLint I->J G cluster_prep Preparation cluster_incubation Incubation cluster_processing Processing & Analysis cluster_data Data Analysis A Thaw and Resuspend Hepatocytes B Assess Cell Viability A->B D Incubate Compound with Hepatocytes at 37°C B->D C Prepare Test Compound Solution C->D E Collect Samples at Time Points D->E F Terminate Reaction E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Determine t1/2 and CLint H->I

References

comparison of the reactivity of the bromo-substituent in different benzoxazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the bromo-substituent in different positional isomers of benzoxazole. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and developing novel pharmaceutical compounds. The information presented herein is based on established principles of organic chemistry and supported by available experimental data.

The reactivity of an aryl bromide in cross-coupling reactions is primarily influenced by the electronic environment of the carbon-bromine (C-Br) bond. Electron-withdrawing groups on the aromatic ring generally increase the reactivity towards oxidative addition, the rate-determining step in many palladium-catalyzed cross-coupling reactions, by making the carbon atom of the C-Br bond more electrophilic. Conversely, electron-donating groups can decrease this reactivity.

In the context of benzoxazole, the fused oxazole ring exerts an overall electron-withdrawing effect on the benzene ring. However, the magnitude of this effect, and therefore the reactivity of the bromo-substituent, varies depending on its position.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of bromo-benzoxazole isomers in these reactions is a key consideration for synthetic planning.

Theoretical Reactivity Trend

Based on the electronic effects of the fused oxazole ring, the predicted order of reactivity for the bromo-substituent in benzoxazole isomers is as follows:

7-Bromobenzoxazole > 5-Bromobenzoxazole ≈ 4-Bromobenzoxazole > 6-Bromobenzoxazole

This trend can be rationalized by considering the resonance structures and inductive effects within the benzoxazole ring system. The nitrogen and oxygen atoms of the oxazole ring influence the electron density at different positions of the benzene ring. Positions that are more electron-deficient will render the C-Br bond more susceptible to oxidative addition by a palladium(0) catalyst.

Data Presentation

IsomerStructurePredicted ReactivityRepresentative Experimental Data (Yield %)
4-Bromobenzoxazole Moderate to HighSuzuki-Miyaura: Not widely reported in comparative studies. Buchwald-Hartwig: Can undergo amination, but specific comparative data is scarce.
5-Bromobenzoxazole Moderate to HighSuzuki-Miyaura: Generally good yields are achievable. Buchwald-Hartwig: Readily participates in C-N bond formation.
6-Bromobenzoxazole Low to ModerateSuzuki-Miyaura: Often requires more forcing conditions or specialized catalysts. Buchwald-Hartwig: Can be less reactive compared to other isomers.
7-Bromobenzoxazole HighSuzuki-Miyaura: Expected to give high yields under standard conditions. Buchwald-Hartwig: The most activated position for nucleophilic attack.

Experimental Protocols

Detailed methodologies are critical for the successful implementation of cross-coupling reactions. Below are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of a generic bromo-benzoxazole. Researchers should optimize these conditions for each specific isomer and coupling partner.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Bromo-benzoxazole isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add the bromo-benzoxazole isomer, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture to the vessel.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Bromo-benzoxazole isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • To a flame-dried reaction vessel, add the palladium precatalyst and phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, followed by the bromo-benzoxazole isomer, amine, and base.

  • Heat the mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizations

To further illustrate the concepts discussed, the following diagrams represent the general workflow of the experimental protocols and the logical relationship of the factors influencing the reactivity of bromo-benzoxazole isomers.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Bromobenzoxazole - Coupling Partner - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst/ Ligand solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench purify Purify (Chromatography) quench->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Reaction Conditions reactivity Reactivity of Bromo-substituent electron_withdrawing Electron-withdrawing nature of oxazole ring reactivity->electron_withdrawing Influenced by position Position of Bromo-substituent (4, 5, 6, or 7) reactivity->position Determined by steric_hindrance Steric Hindrance (e.g., 4- and 7-positions) reactivity->steric_hindrance Affected by catalyst_system Catalyst and Ligand reactivity->catalyst_system Dependent on base_solvent Base and Solvent reactivity->base_solvent Dependent on

Caption: Factors influencing the reactivity of the bromo-substituent in benzoxazole isomers.

Unveiling the Inhibitory Potential: A Comparative Analysis of 7-Bromo-2-methylbenzo[d]oxazole Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comprehensive comparison of 7-Bromo-2-methylbenzo[d]oxazole derivatives and their inhibitory effects on a panel of key enzymes implicated in various disease pathologies. This analysis, tailored for researchers, scientists, and drug development professionals, offers a meticulous examination of quantitative inhibitory data, detailed experimental methodologies, and illustrative signaling pathways to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Recent studies have highlighted the promise of 2-methylbenzo[d]oxazole derivatives as inhibitors of several critical enzymes, including Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). While specific experimental data for the 7-bromo substituted analogue is not extensively available in the public domain, this guide synthesizes findings for closely related derivatives to provide a valuable comparative framework.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of various 2-methylbenzo[d]oxazole derivatives against their target enzymes is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For comparative purposes, data for well-established alternative inhibitors are also included.

Target Enzyme2-Methylbenzo[d]oxazole DerivativeIC50 (µM)Alternative InhibitorIC50 (µM)
MAO-A 2-methylbenzo[d]oxazol-5-yl)methoxy)-4-cyanobenzonitrile0.670[1]Moclobemide-
2-methylbenzo[d]oxazol-5-yl)methoxy)-4-chlorobenzonitrile0.592[1]Clorgyline-
MAO-B 2-methylbenzo[d]oxazol-6-yl)methoxy)-4-nitrobenzonitrile0.0023[1]Selegiline-
2-methylbenzo[d]oxazol-5-yl)methoxy)-4-chlorobenzonitrile0.0033[1]Rasagiline-
AChE 2-(1H-pyrrol-2-yl)benzo[d]oxazol-6-yl)(morpholino)methanone0.01262[2]Donepezil0.0693[2]
Compound 6a (a 2-substituted benzoxazole derivative)1.03[3][4]Tacrine-
BuChE 2-(1H-pyrrol-2-yl)benzo[d]oxazol-6-yl)(morpholino)methanone0.02545[2]Donepezil0.0630[2]
Compound 6a (a 2-substituted benzoxazole derivative)6.6[3][4]Rivastigmine-
VEGFR-2 Compound 12l (a 5-methylbenzo[d]oxazole derivative)0.09738[5]Sorafenib0.00557 (HepG2), 0.00646 (MCF-7)[5]
Compound 14o (a benzoxazole derivative)- (VEGFR-2 protein concentration of 586.3 pg/ml)[6]Sunitinib-

Experimental Protocols

To ensure reproducibility and facilitate the design of further investigations, detailed methodologies for the key enzymatic assays are provided below.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Test compound (this compound derivative)

  • Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

  • In a 96-well black microplate, add the diluted test compounds or controls.

  • Add the MAO enzyme (either MAO-A or MAO-B) to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the MAO substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the fluorescence of the product (e.g., 4-hydroxyquinoline when using kynuramine as a substrate) using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for inhibitors of cholinesterases.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Substrate: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BuChE)

  • Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Test compound (this compound derivative)

  • Positive control inhibitor (e.g., Donepezil)

  • Phosphate buffer (pH 8.0)

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and various concentrations of the test compound and positive control in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.

  • Add the enzyme (AChE or BuChE) to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the respective substrate (acetylthiocholine or butyrylthiocholine).

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion upon the reaction of thiocholine with DTNB.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and subsequently the IC50 value of the test compound.

VEGFR-2 Kinase Assay (Luminescence-based)

This in vitro assay measures the kinase activity of VEGFR-2 and the inhibitory effect of test compounds.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • VEGFR-2 substrate (e.g., a synthetic peptide)

  • Test compound (this compound derivative)

  • Positive control inhibitor (e.g., Sorafenib)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 96-well white microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the appropriate buffer.

  • In a 96-well white plate, add the kinase buffer, diluted test compound or control, and the VEGFR-2 substrate.

  • Add the VEGFR-2 enzyme to each well to initiate the kinase reaction.

  • Add ATP to start the phosphorylation of the substrate.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

  • After incubation, add the luminescence detection reagent (e.g., Kinase-Glo® reagent) to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and the IC50 value for the test compound.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic_metabolism Presynaptic Metabolism MA Monoamines (Serotonin, Dopamine, Norepinephrine) VMAT VMAT2 MA->VMAT MA_vesicle Vesicular Monoamines VMAT->MA_vesicle MA_cleft Monoamines MA_vesicle->MA_cleft Receptor Postsynaptic Receptors MA_cleft->Receptor MAO Monoamine Oxidase (MAO-A/B) MA_cleft->MAO Reuptake Signal Signal Transduction Receptor->Signal Metabolites Inactive Metabolites MAO->Metabolites Inhibitor 7-Bromo-2-methyl- benzo[d]oxazole Derivative Inhibitor->MAO

Caption: Monoamine Oxidase (MAO) Signaling Pathway and Inhibition.

Cholinesterase_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution (AChE or BuChE) Mix1 Add Buffer, DTNB, and Inhibitor/Control Enzyme->Mix1 Substrate Prepare Substrate Solution (Acetylthiocholine or Butyrylthiocholine) DTNB Prepare DTNB Solution DTNB->Mix1 Inhibitor Prepare Serial Dilutions of This compound Derivative Inhibitor->Mix1 Add_Enzyme Add Enzyme and Incubate Mix1->Add_Enzyme Add_Substrate Initiate Reaction with Substrate Add_Enzyme->Add_Substrate Measure Measure Absorbance at 412 nm (Kinetic Read) Add_Substrate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for Cholinesterase Inhibition Assay.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K/Akt Dimerization->PI3K RAS Ras/Raf/MEK/ERK Dimerization->RAS Inhibitor 7-Bromo-2-methyl- benzo[d]oxazole Derivative Inhibitor->Dimerization Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Migration Migration RAS->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Conclusion

The available evidence strongly suggests that 2-methylbenzo[d]oxazole derivatives are a promising class of compounds with potent inhibitory activity against a range of therapeutically relevant enzymes. While further investigation is required to specifically characterize the inhibitory profile of the 7-bromo derivative, the data presented in this guide provides a solid foundation for future research and development efforts. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as valuable resources for the scientific community, accelerating the exploration of this and other related chemical scaffolds in the pursuit of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-2-methylbenzo[d]oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-Bromo-2-methylbenzo[d]oxazole, a brominated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks associated with toxicity, corrosivity, and reactivity.

Hazard Identification and Safety Precautions

Key Hazard Information (Based on Analogous Compounds)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationPurpose
Eye Protection Safety goggles or face shieldProtects eyes from splashes.[5]
Hand Protection Nitrile glovesPrevents skin contact.[5]
Body Protection Laboratory coatProtects skin and clothing.[5]
Respiratory Protection Use in a well-ventilated area or fume hoodAvoid inhalation of dust or vapors.[1][5]
Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

1. Waste Segregation:

  • Halogenated Organic Waste: All waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.[5] This is critical to prevent dangerous reactions that can occur from mixing incompatible chemicals.[6][7]

  • Solid vs. Liquid Waste:

    • Solid Waste: Contaminated lab supplies such as gloves, filter paper, and silica gel should be collected in a designated solid hazardous waste container.[6]

    • Aqueous Waste: Aqueous solutions containing this compound should be treated as hazardous and collected separately.[6]

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[6] The chemical name, "this compound," should also be clearly visible.

  • Storage: Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][8]

3. Disposal of Unused Product:

  • Disposal of unused this compound must be conducted by qualified personnel knowledgeable in all applicable regulations.[4]

  • A common disposal method for brominated organic compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[4][8]

  • Crucially, never dispose of organic substances down laboratory drains. [5]

4. Spill and Contamination Cleanup:

  • In the event of a spill, evacuate non-essential personnel from the area.[1][4]

  • Wearing appropriate PPE, sweep up the solid material, taking care not to disperse dust, and place it into an airtight container for disposal.[4]

  • Decontaminate all glassware and work surfaces that have come into contact with the chemical.[6]

5. Regulatory Compliance:

  • All disposal activities must comply with federal, state, and local regulations.[4] The US EPA guidelines for the Identification and Listing of Hazardous Waste are listed in 40 CFR Parts 261.[4]

  • It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for proper disposal through a licensed professional waste disposal service.[7][8]

Visual Workflow for Disposal

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Figure 1: Decision Workflow for this compound Waste start Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated solid_or_liquid Is the waste solid or liquid? is_contaminated->solid_or_liquid Yes non_hazardous Dispose of as non-hazardous waste. is_contaminated->non_hazardous No solid_waste Collect in 'Solid Halogenated Organic Waste' container. solid_or_liquid->solid_waste Solid liquid_waste Collect in 'Liquid Halogenated Organic Waste' container. solid_or_liquid->liquid_waste Liquid label_container Label container with 'Hazardous Waste', 'Halogenated Organic Waste', and chemical name. solid_waste->label_container liquid_waste->label_container store_properly Store in a cool, dry, well-ventilated area. label_container->store_properly contact_ehs Contact EHS for disposal. store_properly->contact_ehs

Caption: Decision workflow for segregating and handling waste.

Figure 2: Procedural Flow for Safe Disposal start Don appropriate PPE segregate Segregate waste into 'Halogenated Organic Waste' container. start->segregate label Clearly label the waste container. segregate->label store Store the container safely. label->store schedule Schedule pickup with EHS or licensed waste disposal service. store->schedule document Document the disposal. schedule->document

Caption: Step-by-step procedure for safe disposal.

References

Essential Safety and Logistical Information for Handling 7-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 7-Bromo-2-methylbenzo[d]oxazole. The following procedures are based on established safety guidelines for similar halogenated benzoxazole compounds and are intended for use by trained researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure personal safety when handling this compound. The following table summarizes the required PPE based on the potential hazards of skin irritation, serious eye damage, and respiratory irritation associated with analogous compounds.[1][2]

Body PartPersonal Protective EquipmentSpecifications and Usage
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3][4] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[2]
Eyes & Face Safety glasses with side shields or chemical splash goggles and a face shieldEye protection must be worn at all times.[2][5] A face shield is required when there is a risk of splashing.[6][7]
Body Laboratory coat or chemical-resistant apron/suitA lab coat is the minimum requirement.[4] A chemical-resistant apron or a full protective suit should be used when handling larger quantities or when there is a significant risk of splashes.[5][7]
Respiratory N95 or higher-rated respiratorUse in a well-ventilated area, preferably within a chemical fume hood.[1] If dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.[2][3]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.

Operational Plan for Handling

A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) for this compound and similar compounds prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Workspace in a Ventilated Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid Compound Carefully to Avoid Dust prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Using Appropriate Glassware handle_dissolve->handle_transfer post_decon Decontaminate Workspace and Equipment handle_transfer->post_decon Experiment Complete post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_solid Collect Solid Waste in Labeled Halogenated Organic Waste Container disp_liquid Collect Liquid Waste in Labeled Halogenated Organic Waste Container disp_transfer Transfer to Central Waste Collection Area disp_solid->disp_transfer disp_liquid->disp_transfer

Workflow for Safe Handling of this compound.

Experimental Protocols

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid procedures should be followed:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][8] Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water.[1][2][8] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air.[1][2][8] If breathing is difficult, provide artificial respiration.[2] Seek medical attention if you feel unwell.[1]

  • Ingestion: Rinse the mouth with water.[8] Do not induce vomiting. Call a poison center or physician if you feel unwell.[8][9]

Spill Response

In case of a spill, evacuate the area and ensure adequate ventilation.[2] Wearing appropriate PPE, including respiratory protection, use an absorbent material to contain the spill.[2] Collect the material into a suitable, closed container for disposal.[2] Do not let the product enter drains.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect any solid residue, contaminated weighing paper, and other contaminated disposable materials in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

    • Liquid Waste: Collect all solutions containing the compound and any solvent used for rinsing glassware in a clearly labeled, sealed container for "Halogenated Organic Liquid Waste."

  • Container Labeling: All waste containers must be clearly labeled with the chemical name ("this compound") and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage and Disposal: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[8] Dispose of the contents and container through an approved waste disposal facility in accordance with local, state, and federal regulations.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.